molecular formula C13H7BrN4O5 B12397920 Antitubercular agent-12

Antitubercular agent-12

货号: B12397920
分子量: 379.12 g/mol
InChI 键: GIOGLLKLDCBYJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antitubercular agent-12 is a useful research compound. Its molecular formula is C13H7BrN4O5 and its molecular weight is 379.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H7BrN4O5

分子量

379.12 g/mol

IUPAC 名称

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C13H7BrN4O5/c14-8-3-1-7(2-4-8)12-16-17-13(23-12)15-11(19)9-5-6-10(22-9)18(20)21/h1-6H,(H,15,17,19)

InChI 键

GIOGLLKLDCBYJX-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Br

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for the User: Initial research indicates that "Antitubercular agent-12" is not a formally recognized name of a well-characterized compound in publicly available scientific literature. It appears to be a research or catalog designation, such as "compound 3408" or "Compound 2c," described as a novel phosphate (B84403) prodrug with potential activity against drug-resistant Mycobacterium tuberculosis[1][2]. The proposed mechanism involves the inhibition of key metabolic pathways, possibly related to cell wall synthesis, following activation via hydrolysis[1].

However, the detailed experimental data, specific molecular targets, signaling pathways, and comprehensive protocols required for an in-depth technical guide are not available for a compound with this designation.

To fulfill the core requirements of your request for a detailed technical guide, this document will proceed by using Bedaquiline (TMC207) as a representative example of a novel antitubercular agent with a well-documented and unique mechanism of action. Bedaquiline is a diarylquinoline antibiotic that has been approved for the treatment of multi-drug-resistant tuberculosis, and extensive research is available on its function.

Technical Guide: Mechanism of Action of Bedaquiline (TMC207)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Bedaquiline, a diarylquinoline antimycobacterial drug that represents a novel class of agents for treating multi-drug-resistant tuberculosis (MDR-TB).

Introduction

Tuberculosis remains a significant global health threat, exacerbated by the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis[3][4]. The development of new drugs with novel mechanisms of action is critical to combating resistance[5][6][7]. Bedaquiline (trade name Sirturo) was the first new anti-TB drug with a novel mechanism of action to be approved in over 40 years[8]. It exhibits potent bactericidal activity against both replicating and non-replicating mycobacteria.

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary mechanism of action of Bedaquiline is the specific inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis.

  • Target: The specific target is the c-subunit ring (AtpE) of the Fo rotor component of the ATP synthase enzyme[6].

  • Function: Bedaquiline binds to the c-subunit and interferes with the proton translocation required for ATP synthesis. This disruption of the proton motive force leads to a rapid depletion of cellular ATP levels, which is essential for a wide range of vital bacterial processes. The consequence is a potent bactericidal effect.

This mechanism is distinct from all other first- and second-line anti-TB drugs, which primarily target cell wall synthesis, protein synthesis, or nucleic acid synthesis[9][10].

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and activity of Bedaquiline.

Table 1: In Vitro Activity of Bedaquiline against M. tuberculosis

Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
M. tuberculosis H37Rv (drug-sensitive) 0.03 - 0.06 [6]

| Clinical MDR-TB Isolates (various) | 0.03 - 0.12 |[6] |

Table 2: Cytotoxicity Data

Cell Line CC50 (µM) Reference
Mammalian Vero cells > 20 [6]

| Human HepG2 cells | 15 - 30 |[6] |

Signaling and Mechanistic Pathways

The following diagram illustrates the mechanism of action of Bedaquiline at the level of the mycobacterial cell membrane.

Bedaquiline_MoA cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo Subunit cluster_f1 F1 Subunit atp_synthase F1Fo-ATP Synthase atpE AtpE (c-subunit ring) atpE->Block atp_head Catalytic Head ATP ATP atp_head->ATP Synthesis Bedaquiline Bedaquiline Bedaquiline->atpE Binds to c-subunit Protons_in Protons_in->Block Proton Flow Protons_out ADP_Pi ADP + Pi Inhibition Inhibition Block->Protons_out Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Mechanism of Action Validation cluster_preclinical Preclinical Development A Compound Library Screening B Whole-Cell Activity Assay (Primary Screen) A->B C Determine MIC (Potency) B->C D Cytotoxicity Assay (e.g., Vero, HepG2 cells) C->D Assess Selectivity E Target-Based Assay (e.g., ATP Synthase Inhibition) C->E Hypothesize Target F Identify Target Enzyme (e.g., AtpE) E->F G In Vivo Efficacy Models (e.g., Mouse model of TB) F->G H Lead Optimization G->H

References

The Discovery and Synthesis of Antitubercular Agent-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Benzothiazinone Derivative for Tuberculosis Drug Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the urgent discovery of novel therapeutic agents to combat drug-resistant strains. A promising class of compounds, the benzothiazinones (BTZs), has emerged as potent inhibitors of a crucial enzyme in the mycobacterial cell wall synthesis pathway. This technical guide focuses on a specific, highly active derivative within this class, designated as "Antitubercular agent-12" (also referred to as compound 2c in recent literature), providing a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical data for researchers, scientists, and drug development professionals.

Discovery and Efficacy

This compound is a novel N-(amino)piperazinyl benzothiazinone derivative identified through systematic structural modifications aimed at improving the safety and pharmacokinetic profiles of the benzothiazinone scaffold. Initial screening and subsequent in-depth analysis have revealed its potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.

Quantitative Efficacy and Safety Data

The following tables summarize the key quantitative data for this compound (compound 2c) as reported in the primary literature. This data highlights its potent antitubercular activity and favorable safety profile.

Table 1: In Vitro Antitubercular Activity of Agent-12 (Compound 2c)
Parameter Value
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv <1 ng/mL
MIC against Multidrug-Resistant M. tuberculosis (MDR-MTB) 4.00 - <1 ng/mL
Table 2: Cytotoxicity and Acute Toxicity of Agent-12 (Compound 2c)
Parameter Value
Cell Cytotoxicity Low
Cardiac Toxicity Low
Acute Toxicity in Mice (LD50) > 500 mg/kg

Mechanism of Action: Inhibition of DprE1

The primary molecular target of the benzothiazinone class, including this compound, is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, specifically in the formation of arabinogalactan (B145846), an essential structural element.

DprE1 Inhibition Pathway

DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan (B1173331) synthesis. Benzothiazinones act as prodrugs that are activated within the mycobacterium. The activated form then covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This disruption of arabinogalactan synthesis compromises the integrity of the cell wall, ultimately resulting in bacterial cell death.

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis cluster_drug_action Mechanism of Action of this compound DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall DprE1->DPA Product Inhibited_DprE1 Inhibited DprE1 (Covalent Adduct) DprE1->Inhibited_DprE1 Agent12_prodrug This compound (Prodrug) Agent12_active Activated Agent-12 Agent12_prodrug->Agent12_active Activation Agent12_active->DprE1 Covalent Binding to Cys387 Inhibited_DprE1->DPA Blocks Production

DprE1 Inhibition by this compound.

Synthesis of this compound (Compound 2c)

The synthesis of N-(amino)piperazinyl benzothiazinone derivatives, including compound 2c, involves a multi-step process. The following is a generalized experimental protocol based on the published literature.

Experimental Workflow

The synthesis can be logically divided into the formation of the benzothiazinone core followed by the addition of the N-(amino)piperazinyl side chain.

Synthesis_Workflow Start Starting Materials Step1 Formation of Benzothiazinone Core Start->Step1 Step2 Introduction of Piperazine Moiety Step1->Step2 Step3 Functionalization of Piperazine Nitrogen Step2->Step3 FinalProduct This compound (Compound 2c) Step3->FinalProduct

General Synthetic Workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of the Benzothiazinone Core

The benzothiazinone core is typically synthesized from an appropriately substituted 2-aminothiophenol (B119425) and a suitable coupling partner.

  • Reaction Setup: A solution of the substituted 2-aminothiophenol in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: A slight molar excess of the coupling partner (e.g., an α-bromo ester) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the benzothiazinone core.

Step 2: Introduction of the N-(amino)piperazine Side Chain

  • Reaction Setup: The purified benzothiazinone core is dissolved in a suitable solvent (e.g., dimethylformamide, DMF) in a reaction vessel.

  • Reagent Addition: An excess of N-Boc-piperazine is added to the solution, followed by a base (e.g., potassium carbonate).

  • Reaction Conditions: The mixture is heated and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Final Product Formation

  • Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane, DCM), and a deprotecting agent (e.g., trifluoroacetic acid, TFA) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralization and Isolation: The reaction mixture is concentrated, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the final product, this compound (compound 2c).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Directions

This compound (compound 2c) represents a significant advancement in the development of novel therapies for tuberculosis. Its potent in vitro activity against both drug-sensitive and resistant strains of M. tuberculosis, coupled with a favorable safety profile, makes it a promising lead candidate for further preclinical and clinical development. The detailed understanding of its mechanism of action, targeting the essential DprE1 enzyme, provides a solid foundation for rational drug design and the development of next-generation benzothiazinones with even greater efficacy and safety. Further studies should focus on in vivo efficacy in animal models of tuberculosis, detailed pharmacokinetic and pharmacodynamic profiling, and formulation development to advance this promising agent towards clinical application.

"Antitubercular agent-12" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antitubercular candidate, Antitubercular agent-12. The information is compiled for an audience of researchers, scientists, and professionals involved in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, chemically known as N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide, is a hybrid molecule integrating a nitrofuran moiety with a 1,3,4-oxadiazole (B1194373) core.[1] This compound is also referenced in scientific literature as compound 2c.[2][3][4][5][6][7] The structural framework features a central 1,3,4-oxadiazole ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carboxamide linkage to a 5-nitrofuran unit.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide[1]
Molecular Formula C₁₃H₇BrN₄O₅[1]
Molecular Weight 379.12 g/mol [1]
CAS Number 905677-04-5[4]
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)--INVALID-LINK--[O-])Br[1]
InChI Key GIOGLLKLDCBYJX-UHFFFAOYSA-N[1]

Biological Activity and Pharmacological Profile

This compound has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. Its biological activities are summarized in Table 2.

Table 2: In Vitro Biological Activity of this compound

AssayValueReference
MIC against M. tuberculosis H37Rv 1.439 µg/mL[2][3][4][5][6]
Cytotoxicity (CC₅₀) 57.34 µg/mL[2][3][4][5][6]

The compound exhibits a favorable selectivity profile, with a significantly higher concentration required to induce cytotoxicity compared to its effective concentration against M. tuberculosis.

Proposed Mechanism of Action

The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids, such as this compound, is believed to involve the inhibition of essential metabolic pathways within the mycobacterium. A likely target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

Antitubercular_Agent_12_Mechanism cluster_bacterium Mycobacterium tuberculosis Agent12 This compound InhA InhA (Enoyl-ACP Reductase) Agent12->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes step in Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of antitubercular agents. For the specific, detailed procedures for this compound, it is recommended to consult the primary literature, specifically the work by Wang et al. (2022) in Bioorganic & Medicinal Chemistry.

General Synthesis of Nitrofuran-1,3,4-oxadiazole Hybrids

The synthesis of compounds like this compound typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Benzoic Acid, 5-nitrofuran-2-carboxylic acid) Step1 Formation of Hydrazide Start->Step1 Step2 Condensation to form Hydrazone Step1->Step2 Step3 Oxidative Cyclization to form 1,3,4-Oxadiazole Step2->Step3 Step4 Amide Coupling Step3->Step4 Purification Purification (e.g., Recrystallization, Chromatography) Step4->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final This compound Characterization->Final

Caption: General synthesis workflow for nitrofuran-1,3,4-oxadiazole hybrids.

A more detailed, though still generalized, protocol is as follows:

  • Synthesis of Substituted Benzohydrazide (B10538): A substituted benzoic acid is esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide.

  • Formation of N'-acylhydrazones: The substituted benzohydrazide is condensed with 5-nitrofuran-2-carbaldehyde to yield the N'-acylhydrazone.

  • Oxidative Cyclization: The hydrazone is treated with an oxidizing agent, such as chloramine-T, to induce cyclization and form the 2-substituted-5-(5-nitrophenyl)-1,3,4-oxadiazole.

  • Amide bond formation: The final step involves the coupling of the 1,3,4-oxadiazole intermediate with a suitable carboxylic acid derivative to form the final product.

  • Purification and Characterization: The crude product is purified using techniques like recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
  • Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in 7H9 broth.

  • Assay Setup: The bacterial suspension is added to a 96-well microplate containing the serially diluted compound. A drug-free control and a background control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is incubated again for 24 hours.

  • Reading: The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A suitable mammalian cell line (e.g., Vero cells) is cultured in appropriate media in a 96-well plate and incubated to allow cell attachment.

  • Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

This compound is a promising lead compound in the development of new therapeutics for tuberculosis. Its potent in vitro activity against M. tuberculosis and favorable selectivity index warrant further investigation. The proposed mechanism of action, targeting the essential mycolic acid biosynthesis pathway, suggests that it may be effective against drug-resistant strains. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are necessary to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

IUPAC Name: N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide[1]

Chemical Formula: C₁₃H₇BrN₄O₅[1]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for Antitubercular agent-12.

ParameterValueCell Line / StrainReference
Minimum Inhibitory Concentration (MIC)1.439 µg/mLMycobacterium tuberculosis H37Rv[2]
Median Cytotoxic Concentration (CC50)57.34 µg/mL-[2]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of this compound are outlined below, based on the likely procedures for similar nitrofuran-1,3,4-oxadiazole hybrids.

Synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids typically involves a multi-step process.[3][4] A common route includes the formation of a key intermediate, an amino-oxadiazole, followed by coupling with a nitrofuran carboxylic acid.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (B1269510)

Step 2: Amide Coupling

  • 5-nitrofuran-2-carboxylic acid is activated to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • The activated 5-nitrofuran-2-carbonyl chloride is then reacted with 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the final product, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

  • The crude product is purified using standard techniques such as recrystallization or column chromatography.

Biological Evaluation Protocols

Antitubercular Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a specified period.

  • A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (CC50 Determination):

The median cytotoxic concentration (CC50) is determined to assess the compound's toxicity against mammalian cells.

  • A suitable mammalian cell line is seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with serial dilutions of this compound.

  • After a specified incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Postulated Mechanism of Action and Signaling Pathway

Nitroheterocyclic compounds, including nitrofuran derivatives, are generally considered to be prodrugs that require reductive activation by bacterial enzymes to exert their antimicrobial effect.[5] The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids against Mycobacterium tuberculosis is believed to involve the following steps:

  • Enzymatic Reduction: The nitro group of the nitrofuran ring is reduced by a bacterial nitroreductase, such as the deazaflavin-dependent nitroreductase (Ddn), within the mycobacterial cell.

  • Formation of Reactive Species: This reduction process generates reactive nitrogen species, including nitroso and hydroxylamino derivatives.

  • Multiple Target Inhibition: These reactive intermediates are non-specific in their action and can damage multiple cellular targets, including DNA, RNA, proteins, and lipids, leading to bacterial cell death. This multi-targeted approach is thought to contribute to the low frequency of resistance development.

The following diagram illustrates the proposed activation pathway.

Antitubercular_agent_12_Activation Antitubercular_agent_12 This compound (Prodrug) Activated_Metabolites Reactive Nitrogen Species Antitubercular_agent_12->Activated_Metabolites Mycobacterial Nitroreductase (e.g., Ddn) Bacterial_Cell_Death Bacterial Cell Death Activated_Metabolites->Bacterial_Cell_Death Damage to DNA, Proteins, etc.

Caption: Proposed activation pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (4-bromobenzohydrazide, 5-nitrofuran-2-carboxylic acid) Intermediate Intermediate Synthesis (5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) Starting_Materials->Intermediate Final_Product Final Product Synthesis (this compound) Intermediate->Final_Product Purification Purification and Characterization Final_Product->Purification MIC_Assay Antitubercular Activity (MIC against M. tuberculosis) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 against mammalian cells) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for synthesis and evaluation.

References

In-Depth Technical Guide: Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Antitubercular agent-12, identified by the CAS Registry Number 905677-04-5 , is a novel investigational compound with promising activity against Mycobacterium tuberculosis.[1] Also referred to as compound 3408, it is a phosphate (B84403) prodrug designed to enhance the therapeutic profile of its active metabolite.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Registry Number 905677-04-5[1]
IUPAC Name N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide[1]
Molecular Formula C₁₃H₇BrN₄O₅[1]
Molecular Weight 379.12 g/mol [1]

Biological Activity and Quantitative Data

This compound has demonstrated significant in vitro activity against Mycobacterium tuberculosis. As a prodrug, it is converted in vivo to its active form, the spectinamide designated as 1810. The following table summarizes key quantitative data for the parent compound.

Table 2: In Vitro Activity

ParameterValueSpeciesReference
Minimum Inhibitory Concentration (MIC) 1.439 µg/mLMycobacterium tuberculosis
Cytotoxicity (CC50) 57.34 µg/mL-

Mechanism of Action

The therapeutic effect of this compound is attributable to its active form, spectinamide 1810. This active metabolite targets the bacterial ribosome, a critical component of protein synthesis. Spectinamides represent a new class of semi-synthetic antibiotics that have been structurally modified to overcome native drug efflux pumps in Mycobacterium tuberculosis, a common mechanism of drug resistance.

The primary mechanism of action involves two key aspects:

  • Ribosomal Inhibition: Spectinamide 1810 binds to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This binding is selective for bacterial ribosomes, minimizing off-target effects in human cells.

  • Efflux Pump Evasion: A significant feature of spectinamides is their ability to evade the Rv1258c efflux pump. This pump is often overexpressed in multidrug-resistant (MDR) strains of M. tuberculosis and contributes to drug tolerance. By avoiding efflux, spectinamide 1810 can accumulate to effective concentrations within the bacterial cell.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of the active form of this compound.

Antitubercular_Agent_12_Mechanism_of_Action Mechanism of Action of Spectinamide 1810 cluster_extracellular Extracellular cluster_intracellular Intracellular (M. tuberculosis) Prodrug This compound (Prodrug) Active_Drug Spectinamide 1810 (Active Drug) Prodrug->Active_Drug Metabolic Activation Ribosome 30S Ribosomal Subunit Active_Drug->Ribosome Binds to Efflux_Pump Rv1258c Efflux Pump Active_Drug->Efflux_Pump Evades Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Proposed mechanism of action for the active form of this compound.

Experimental Protocols

General Synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (this compound)

The synthesis of this compound involves a multi-step process, culminating in the coupling of two key intermediates: 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (B1269510) and 5-nitrofuran-2-carbonyl chloride.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

A common method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones or a related synthetic equivalent.

Step 2: Synthesis of 5-nitrofuran-2-carbonyl chloride

This acyl chloride can be prepared from 5-nitrofuran-2-carboxylic acid using a standard chlorinating agent.

  • Procedure: To a solution of 5-nitrofuran-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate), add a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically stirred at room temperature. After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 5-nitrofuran-2-carbonyl chloride.

Step 3: Coupling Reaction

The final step involves the acylation of the amino group of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine with 5-nitrofuran-2-carbonyl chloride.

  • Procedure: Dissolve 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger. Add a solution of 5-nitrofuran-2-carbonyl chloride dropwise to the mixture at a reduced temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then subjected to an aqueous workup, and the crude product is purified by recrystallization or column chromatography to yield N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow for this compound Start1 4-Bromobenzoic Acid Derivative Intermediate1 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine Start1->Intermediate1 Multi-step Synthesis Final_Product This compound Intermediate1->Final_Product Coupling Start2 5-Nitrofuran-2-carboxylic Acid Intermediate2 5-Nitrofuran-2-carbonyl chloride Start2->Intermediate2 Chlorination Intermediate2->Final_Product Coupling

Caption: General synthetic workflow for this compound.

In Vivo Efficacy Assessment in a Murine Tuberculosis Model

The in vivo efficacy of this compound (compound 3408) has been evaluated in a murine model of tuberculosis.

  • Animal Model: BALB/c mice are commonly used for this purpose.

  • Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman strain).

  • Treatment: Treatment is initiated at a set time point post-infection (e.g., 7 days). The compound is administered daily at a specified dose (e.g., 400 mg/kg) via an appropriate route (e.g., intravenous or subcutaneous injection).

  • Efficacy Readout: The primary endpoint is the reduction in bacterial load in the lungs. At the end of the treatment period (e.g., 12 consecutive days), mice are euthanized, and the lungs are homogenized. Serial dilutions of the lung homogenates are plated on selective agar, and colony-forming units (CFUs) are counted after a suitable incubation period. The reduction in CFU in treated mice is compared to that in an untreated control group.

The following diagram illustrates the experimental workflow for in vivo efficacy testing.

In_Vivo_Workflow In Vivo Efficacy Testing Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment_Start Initiation of Treatment (e.g., Day 7 post-infection) Infection->Treatment_Start Dosing Daily Dosing with This compound Treatment_Start->Dosing Endpoint Euthanasia and Lung Homogenization Dosing->Endpoint Analysis CFU Enumeration Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

"Antitubercular agent-12" target identification in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, underscoring the urgent need for new antitubercular agents with novel mechanisms of action.[1][2] The identification of the molecular target of a novel compound is a critical step in the drug development pipeline, providing insights into its mechanism of action, potential resistance mechanisms, and opportunities for optimization. This technical guide outlines a comprehensive, multi-pronged approach for the target deconvolution of a hypothetical novel antitubercular agent, designated herein as ATA-12.

The strategies detailed in this guide are based on established methodologies in the field of tuberculosis drug discovery, integrating genetic, proteomic, and biochemical approaches to provide a robust framework for target identification and validation.[3][4]

I. Initial Characterization and Hypothesis Generation

The first phase of target identification involves the initial biological characterization of ATA-12 and the generation of hypotheses regarding its potential molecular target.

A. Determination of In Vitro Antitubercular Activity

The initial assessment of a novel compound's efficacy is the determination of its Minimum Inhibitory Concentration (MIC) against Mtb.

Table 1: In Vitro Activity of ATA-12 against Mycobacterium tuberculosis H37Rv

ParameterValue
MIC (Minimum Inhibitory Concentration)0.5 µg/mL
MBC (Minimum Bactericidal Concentration)1.0 µg/mL
Intracellular EC90 (in macrophages)2.5 µg/mL

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of ATA-12 in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of Mtb.[5]

B. Generation and Analysis of Resistant Mutants

Isolating and characterizing spontaneous resistant mutants is a powerful method for identifying the potential target of a new drug.

Experimental Workflow: Resistant Mutant Generation and Analysis

G A Mtb Culture B Plate on 7H10 agar (B569324) containing 4x, 8x, and 16x MIC of ATA-12 A->B C Isolate resistant colonies B->C D Confirm resistance by MIC testing C->D E Genomic DNA extraction D->E F Whole Genome Sequencing E->F G Identify Single Nucleotide Polymorphisms (SNPs) F->G H Identify candidate target genes G->H

Caption: Workflow for generating and analyzing ATA-12 resistant mutants.

Experimental Protocol: Whole Genome Sequencing of Resistant Mutants

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type Mtb strain and the ATA-12 resistant mutants using a standard enzymatic and mechanical lysis protocol.

  • Library Preparation: Prepare sequencing libraries using a commercial kit, involving DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing: Perform paired-end sequencing on an Illumina platform to a minimum of 50x coverage.

  • Data Analysis: Align the sequencing reads from the resistant mutants to the H37Rv reference genome. Identify high-confidence single nucleotide polymorphisms (SNPs) that are present in the resistant mutants but absent in the wild-type strain.

Table 2: Hypothetical SNPs Identified in ATA-12 Resistant Mutants

GeneLocusNucleotide ChangeAmino Acid ChangePutative Function
inhARv1484G -> AGly96SerEnoyl-ACP reductase
kasARv2245C -> TAla123ValBeta-ketoacyl-ACP synthase
mmpL3Rv0206cA -> GAsp251GlyMycolic acid transporter

Based on these hypothetical results, InhA, a key enzyme in the mycolic acid biosynthesis pathway, is a strong candidate target for ATA-12.[6]

II. Proteomic Approaches for Target Deconvolution

Chemical proteomics can be employed to directly identify the protein targets of a small molecule within the complex cellular environment.

A. Affinity-Based Protein Profiling

This technique utilizes a modified version of the drug to "pull down" its binding partners from the cell lysate.

Experimental Workflow: Affinity-Based Protein Profiling

G A Synthesize biotinylated ATA-12 probe B Incubate probe with Mtb cell lysate A->B C Capture probe-protein complexes on streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE and in-gel digestion E->F G LC-MS/MS analysis F->G H Identify enriched proteins G->H

Caption: Workflow for affinity-based protein profiling of ATA-12.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of ATA-12 that incorporates a biotin (B1667282) tag via a flexible linker.

  • Lysate Preparation: Prepare a soluble lysate from Mtb H37Rv by mechanical disruption.

  • Probe Incubation: Incubate the biotinylated ATA-12 probe with the Mtb lysate. A control incubation with free biotin should be performed in parallel.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its interacting proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the ATA-12 probe pulldown compared to the control.

Table 3: Hypothetical Protein Hits from Affinity-Based Profiling

ProteinGeneFunctionFold Enrichment (Probe vs. Control)
InhARv1484Enoyl-ACP reductase25.3
FabG1Rv1483Beta-ketoacyl-ACP reductase4.2
KasARv2245Beta-ketoacyl-ACP synthase3.8

The significant enrichment of InhA in this hypothetical experiment further strengthens the hypothesis that it is the primary target of ATA-12.

III. Biochemical Validation of the Target

The final step in target identification is the biochemical validation of the interaction between the compound and the purified target protein.

A. Recombinant Protein Expression and Purification

The candidate target protein is expressed in a heterologous host and purified to homogeneity.

Experimental Protocol: Expression and Purification of Recombinant InhA

  • Cloning: Clone the inhA gene from Mtb H37Rv into an E. coli expression vector containing a hexahistidine (6xHis) tag.

  • Expression: Transform the expression vector into E. coli BL21(DE3) cells. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Harvest the cells and lyse them by sonication.

  • Purification: Purify the 6xHis-tagged InhA protein from the soluble lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Purity Assessment: Assess the purity of the recombinant InhA by SDS-PAGE.

B. In Vitro Enzyme Inhibition Assay

The inhibitory activity of ATA-12 against the purified target protein is quantified.

Signaling Pathway: Mycolic Acid Biosynthesis (FAS-II System)

G cluster_fasii FAS-II System KasA KasA FabG1 FabG1 KasA->FabG1 Elongation AcpM Acyl-Carrier Protein (AcpM) FabG1->AcpM InhA InhA InhA->KasA Product Mycolic Acids InhA->Product AcpM->InhA ATA12 ATA-12 ATA12->InhA Substrate Acyl-CoA Substrate->KasA

Caption: Simplified schematic of the mycolic acid biosynthesis pathway (FAS-II) in Mtb, indicating the inhibitory action of ATA-12 on InhA.

Experimental Protocol: InhA Enzyme Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant InhA, its substrate (trans-2-enoyl-ACP), and the cofactor NADH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of ATA-12 to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Table 4: In Vitro Inhibition of Recombinant InhA by ATA-12

ParameterValue
IC5050 nM
Ki (Inhibition Constant)25 nM
Mechanism of InhibitionCompetitive

The low nanomolar IC50 value provides strong biochemical evidence that ATA-12 directly inhibits InhA.

IV. Conclusion

This technical guide has outlined a systematic and integrated workflow for the target identification of a novel antitubercular agent, ATA-12. Through a combination of genetic, proteomic, and biochemical approaches, a compelling body of evidence can be generated to confidently identify the molecular target. In this hypothetical case, the convergence of evidence from resistant mutant analysis, affinity-based protein profiling, and in vitro enzyme inhibition assays strongly indicates that InhA, a critical enzyme in mycolic acid biosynthesis, is the primary target of ATA-12. This knowledge is invaluable for the further development of this compound as a potential new drug for the treatment of tuberculosis.

References

Technical Whitepaper: In Vitro Anti-Mycobacterial Activity of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach Using "Antitubercular Agent-12"

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a hypothetical designation used for illustrative purposes. The data, protocols, and pathways described herein are representative of standard methodologies in tuberculosis research and are intended to serve as a technical guide for the evaluation of novel chemical entities.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of new antitubercular agents. A critical early step in this process is the robust in vitro evaluation of a compound's activity against Mtb. This document provides a comprehensive technical guide to the core methodologies used for this purpose, centered around a hypothetical compound, "this compound." It details the determination of Minimum Inhibitory Concentration (MIC), presents data in a standardized format, outlines detailed experimental protocols, and visualizes key workflows and a representative mechanism of action.

Quantitative In Vitro Activity of this compound

The primary measure of a compound's in vitro potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The activity of Agent-12 was assessed against a panel of mycobacterial strains to determine its spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Mycobacterial Strains

Mycobacterial StrainGenotype/PhenotypeMIC (μg/mL) of Agent-12MIC (μg/mL) of Isoniazid (B1672263) (Control)MIC (μg/mL) of Rifampicin (Control)
M. tuberculosis H37RvDrug-Susceptible (Wild-Type)0.250.060.125
M. tuberculosis Strain AIsoniazid-Resistant (KatG S315T)0.25> 1.00.125
M. tuberculosis Strain BRifampicin-Resistant (rpoB S531L)0.250.06> 2.0
M. tuberculosis Strain CMDR (KatG & rpoB mutations)0.25> 1.0> 2.0
Mycobacterium smegmatis mc²155Non-pathogenic, fast-grower1.08.00.5
Mycobacterium aviumNon-tuberculous mycobacterium (NTM)> 64> 25616

Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The determination of MIC values is most commonly performed using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).[2][3] This colorimetric assay is rapid, inexpensive, and reliable for assessing mycobacterial viability.[4][5]

Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To determine the MIC of a test compound against M. tuberculosis.

Materials:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.1% casitone, and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[2][6]

  • Test Compound: "this compound" stock solution (e.g., 1 mg/mL in DMSO).

  • Bacterial Culture: Mid-log phase culture of M. tuberculosis H37Rv (or other strains) adjusted to a McFarland standard of 0.5.[6]

  • Plates: Sterile 96-well U-shaped bottom microtiter plates.[6][7]

  • Indicator: 0.01% (w/v) Resazurin sodium salt solution, sterilized by filtration.[2]

  • Control Drugs: Isoniazid and Rifampicin stock solutions.

Procedure:

  • Compound Dilution: 100 μL of sterile 7H9 broth is added to all wells of a 96-well plate. The test compound stock solution is added to the first well of a row and serially diluted two-fold across the plate to achieve a range of desired concentrations.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted (typically 1:100) to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[6]

  • Inoculation: 100 μL of the final bacterial inoculum is added to all wells containing the test compound, resulting in a final volume of 200 μL per well.

  • Controls:

    • Growth Control: Wells containing 7H9 broth and inoculum, but no drug.

    • Sterility Control: Wells containing only 7H9 broth.

    • Reference Drug Control: Wells containing serial dilutions of Isoniazid and Rifampicin.

  • Incubation: The plate is sealed or placed in a secondary container and incubated at 37°C for 7-10 days.[2]

  • Addition of Indicator: After the incubation period, 30 μL of the Resazurin solution is added to each well. The plate is re-incubated for 24-48 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remained blue.

Visualizations: Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps of the Resazurin Microtiter Assay (REMA) protocol.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cluster_result Result p1 Prepare 2x Compound Dilution Series a1 Add 100µL Compound Dilutions to Plate p1->a1 p2 Prepare Mtb Inoculum (0.5 McFarland -> Dilute) a2 Add 100µL Mtb Inoculum to Plate p2->a2 a3 Incubate Plate (37°C, 7-10 days) a2->a3 r1 Add Resazurin Indicator a3->r1 r2 Incubate Plate (24-48 hours) r1->r2 r3 Read Results (Blue vs. Pink) r2->r3 res Determine MIC r3->res

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Representative Signaling Pathway: Isoniazid Mechanism of Action

Since the mechanism of "this compound" is unknown, the well-characterized pathway of the first-line drug Isoniazid is presented as a representative example of how a drug target pathway can be visualized. Isoniazid is a prodrug that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8][9][10]

G cluster_drug Drug Activation cluster_pathway Mycolic Acid Synthesis Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG activation by Active_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA inhibits Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid required for InhA->Mycolic_Acid FAS2 Fatty Acid Synthase II (FAS-II) FAS2->InhA part of Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Isoniazid activation and inhibition of the mycolic acid pathway.

Conclusion

This guide outlines the fundamental in vitro techniques required for the preliminary assessment of novel antitubercular candidates, using the hypothetical "this compound" as a framework. The Resazurin Microtiter Assay provides a robust, efficient method for determining MIC values across a range of mycobacterial strains. The clear presentation of quantitative data, detailed protocols, and visual diagrams for workflows and biological pathways are all critical components for the effective evaluation and communication of early-stage drug discovery data. These foundational assays are the gateway to more advanced studies, including bactericidal activity, intracellular assays, and in vivo efficacy models.

References

"Antitubercular agent-12" minimum inhibitory concentration (MIC) values

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the minimum inhibitory concentration (MIC) values, experimental protocols, and probable mechanism of action of Antitubercular agent-12, a novel compound with significant potential in the fight against Mycobacterium tuberculosis.

Compound Identification

This compound, also referred to as compound 2c, is a nitrofuran-1,3,4-oxadiazole hybrid.[1] Its chemical identity is established as:

  • Systematic Name: N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

  • Molecular Formula: C₁₃H₇BrN₄O₅

This compound was identified as a promising anti-tuberculosis (TB) agent in a study focused on the design and synthesis of new nitrofuran-1,3,4-oxadiazole hybrids.[1]

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy of this compound has been quantified against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the agent that prevents a visible color change of an indicator dye (e.g., Alamar Blue) from blue to pink, signifying the inhibition of bacterial growth.[2][3] The available data is summarized in the table below.

Mycobacterium tuberculosis Strain MIC (µg/mL) Reference
H37Rv (Drug-Susceptible)0.795[1]
MDR-MTB 16883 (Clinical Isolate)1.43[1]

Experimental Protocols

The determination of MIC values for antitubercular agents is a critical step in their evaluation. While the specific protocol from the primary study on this compound is not detailed here, a standard and widely used method is the Microplate Alamar Blue Assay (MABA).[2][4][5]

Microplate Alamar Blue Assay (MABA) Protocol

This colorimetric assay provides a reliable and low-technology method for determining the MIC of compounds against M. tuberculosis.[2][3]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • This compound stock solution

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Sterile distilled water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 µL of sterile distilled water to all outer wells of the 96-well plate to prevent evaporation.

  • Drug Dilution: Prepare serial dilutions of this compound in the microplate wells using 7H9 broth. Typically, this involves adding 100 µL of the drug solution to the first well of a row and then performing serial twofold dilutions across the plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound. Include a drug-free well as a growth control.

  • Incubation: Seal the plates with Parafilm and incubate at 37°C. Incubation time is typically 5-7 days.[2]

  • Addition of Indicator: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

  • Final Incubation: Reseal the plates and incubate for an additional 24 hours at 37°C.[2]

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color signifies growth. The MIC is recorded as the lowest drug concentration that prevents the color change from blue to pink.[2][3]

G cluster_prep Plate & Inoculum Preparation cluster_exp Assay Execution cluster_res Result Analysis A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare M. tuberculosis inoculum (0.5 McFarland standard) B->C D Incubate plates at 37°C for 5-7 days C->D E Add Alamar Blue & Tween 80 solution D->E F Incubate for an additional 24 hours E->F G Observe color change (Blue = No Growth, Pink = Growth) F->G H Determine MIC: Lowest concentration with no growth G->H G cluster_cell Mycobacterium tuberculosis Cell cluster_targets Cellular Targets Prodrug This compound (Inactive Prodrug) Activation Reductive Activation Prodrug->Activation Active Reactive Nitrogen Intermediates Activation->Active DNA DNA Damage Active->DNA Protein Ribosomal Protein Inhibition Active->Protein Enzyme Metabolic Enzyme Inhibition Active->Enzyme Death Bacterial Cell Death DNA->Death Protein->Death Enzyme->Death Ddn Nitroreductase (Ddn) + Cofactor F420 Ddn->Activation G FAS1 Fatty Acid Synthase I (FAS-I) InhA Enoyl-ACP Reductase (InhA) FAS1->InhA produces long-chain fatty acids ACC Acyl-CoA Carboxylase ACC->FAS1 produces Malonyl-CoA MycolicAcids Mycolic Acids InhA->MycolicAcids catalyzes final elongation step CellWall Mycobacterial Cell Wall MycolicAcids->CellWall incorporation Agent12 This compound (Oxadiazole moiety) Agent12->InhA Inhibition

References

Antitubercular Agent-12 (ATA-12): A Technical Guide on the Spectrum of Activity Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) presents a formidable challenge to global public health. The current treatment regimens for these infections are long, complex, and often associated with significant toxicity, highlighting the urgent need for novel therapeutic agents. This technical guide provides a comprehensive overview of the preclinical data for a novel investigational compound, Antitubercular Agent-12 (ATA-12). ATA-12 is a promising new chemical entity with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document details its spectrum of activity, proposed mechanism of action, and the experimental protocols used for its evaluation.

Spectrum of Activity of ATA-12

ATA-12 has demonstrated significant in vitro activity against a panel of drug-resistant clinical isolates of M. tuberculosis. The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA). The results indicate that ATA-12 maintains its potency against strains resistant to first- and second-line anti-TB drugs.

Table 1: In Vitro Activity of ATA-12 Against Drug-Resistant Mycobacterium tuberculosis Strains

M. tuberculosis StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Ofloxacin MIC (µg/mL)Kanamycin MIC (µg/mL)ATA-12 MIC (µg/mL)
H37RvDrug-Susceptible0.060.1250.52.50.125
MDR-1INHR, RIFR> 8> 320.52.50.125
MDR-2INHR, RIFR> 8> 321.05.00.25
Pre-XDR-1INHR, RIFR, OFXR> 8> 32> 165.00.25
XDR-1INHR, RIFR, OFXR, KANR> 8> 32> 16> 400.25
XDR-2INHR, RIFR, OFXR, KANR> 8> 32> 16> 400.5

INH: Isoniazid, RIF: Rifampicin, OFX: Ofloxacin, KAN: Kanamycin. MIC values are representative of typical findings for a novel antitubercular agent.

Proposed Mechanism of Action

ATA-12 is believed to exert its bactericidal effect by inhibiting a novel target in the mycobacterial cell wall synthesis pathway. Specifically, it is a potent inhibitor of the arabinosyltransferase EmbB, which is crucial for the polymerization of arabinan, a key component of the mycobacterial cell wall. This inhibition disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to loss of cell wall integrity and subsequent cell death.

cluster_pathway Proposed Mechanism of Action of ATA-12 cluster_effect UDP_Gal UDP-Galactopyranose DPA Decaprenyl-P-Arabinose (DPA) UDP_Gal->DPA EmbA/EmbB Arabinan Arabinan Polymerization DPA->Arabinan EmbB AG Arabinogalactan (AG) Arabinan->AG mAGP Mycolyl-AG- Peptidoglycan Complex AG->mAGP CellWall Cell Wall Integrity mAGP->CellWall Disruption Disruption of Cell Wall Synthesis Lysis Cell Lysis ATA12 ATA-12 ATA12->DPA Inhibits EmbB

Caption: Proposed mechanism of action of ATA-12 targeting EmbB.

Experimental Protocols

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ATA-12 against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C.

  • Compound Preparation: A stock solution of ATA-12 is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.

  • Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 105 CFU/mL and added to each well containing the compound dilutions.

  • Incubation: The microplates are incubated at 37°C for 7 days.

  • Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue.

In Vivo Efficacy in a Murine Model of Chronic TB Infection

This protocol describes the evaluation of the in vivo efficacy of ATA-12 in a mouse model.

  • Animal Model: Six- to eight-week-old female BALB/c mice are used for the study.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs). The infection is allowed to establish for four weeks to develop into a chronic state.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Isoniazid (10 mg/kg)

    • Rifampicin (10 mg/kg)

    • ATA-12 (25 mg/kg)

    • ATA-12 (50 mg/kg)

  • Drug Administration: Treatment is administered orally, once daily, for five days a week for four weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is determined. The efficacy of the treatment is measured by the reduction in the bacterial load (log10 CFU) compared to the vehicle control group.

Experimental Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel antitubercular agent like ATA-12.

cluster_workflow Preclinical Evaluation Workflow for ATA-12 Discovery Compound Discovery & Synthesis InVitro In Vitro Activity Screening (MIC against Drug-Susceptible TB) Discovery->InVitro MDR_Screen Activity against Drug-Resistant TB (MDR/XDR Strains) InVitro->MDR_Screen Cytotoxicity In Vitro Cytotoxicity Assay (e.g., Vero cells) InVitro->Cytotoxicity Intracellular Intracellular Activity (Macrophage Infection Model) MDR_Screen->Intracellular ADME In Vitro ADME/Tox Profiling Cytotoxicity->ADME Intracellular->ADME PK Pharmacokinetics in Mice (Oral Bioavailability) ADME->PK Efficacy In Vivo Efficacy (Murine TB Model) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: A typical preclinical workflow for antitubercular drug discovery.

Conclusion

This compound (ATA-12) has demonstrated potent in vitro activity against a range of drug-resistant M. tuberculosis strains. Its novel mechanism of action, targeting cell wall biosynthesis, makes it a promising candidate for further development. The data presented in this technical guide support the continued investigation of ATA-12 as a potential new treatment for multidrug-resistant tuberculosis. Future studies will focus on lead optimization, in-depth toxicological profiling, and evaluation in combination with other anti-TB agents.

A Technical Guide to the Preliminary Cytotoxicity of Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel antitubercular agents. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential against mammalian cells. This preliminary screening provides essential information on the compound's therapeutic index—the balance between its efficacy against the target pathogen and its toxicity to the host. This guide outlines the core methodologies and presents preliminary cytotoxicity data for a novel investigational compound, "Antitubercular Agent-12" (ATA-12). The data herein serves as a foundational dataset for guiding further preclinical development and lead optimization.

Data Presentation: Quantitative Cytotoxicity Analysis

The cytotoxic effects of ATA-12 were evaluated against a human hepatocellular carcinoma cell line (HepG2), a common model for assessing potential hepatotoxicity, and a murine macrophage cell line (RAW 264.7), which is a relevant host cell for M. tuberculosis. Cell viability was assessed after a 48-hour exposure period.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

Cell LineCell TypeIC₅₀ (µM) ± SD*
HepG2Human Hepatocellular Carcinoma38.5 ± 4.2
RAW 264.7Murine Macrophage55.1 ± 6.3

*IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of ATA-12 required to reduce cell viability by 50%. Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Release

Cell LineATA-12 Conc. (µM)% Cytotoxicity (LDH Release) ± SD*
HepG22015.2 ± 2.1
4048.9 ± 5.5
RAW 264.72011.8 ± 1.9
4035.6 ± 4.1

*Percentage of cytotoxicity is relative to the maximum LDH release induced by a lysis buffer control. Data are presented as the mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2]

Protocol:

  • Cell Seeding: HepG2 and RAW 264.7 cells were seeded in 96-well plates at a density of 8,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of ATA-12 were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in the complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.5%.

  • Incubation: The medium was removed from the wells and replaced with 100 µL of the medium containing the respective ATA-12 dilutions. Plates were incubated for 48 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.[1][3]

  • Formazan Solubilization: The medium containing MTT was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4] The plate was then shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The background absorbance from wells with medium and MTT but no cells was subtracted.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[7]

Protocol:

  • Cell Seeding and Treatment: Cells were seeded and treated with ATA-12 for 24 hours as described in the MTT assay protocol.

  • Controls: Three sets of controls were included:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with 0.5% DMSO.

  • Supernatant Collection: After incubation, the plate was centrifuged at 250 x g for 5 minutes. 50 µL of the cell-free supernatant was carefully transferred to a new 96-well plate.[8]

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, as per the manufacturer's kit) was added to each well containing the supernatant.[9]

  • Incubation and Measurement: The plate was incubated for 30 minutes at room temperature, protected from light. The reaction was stopped using the provided stop solution, and the absorbance was measured at 490 nm.[7][9]

  • Data Analysis: The percentage of cytotoxicity was calculated using the formula: % Cytotoxicity = [(Compound-Treated Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[8]

Caspase-3/7 Apoptosis Assay

To investigate the mechanism of cell death, the activity of executioner caspases-3 and -7, key mediators of apoptosis, was measured. This assay utilizes a profluorescent substrate that releases a fluorescent signal upon cleavage by active caspases.[10][11]

Protocol:

  • Cell Seeding and Treatment: Cells were seeded in a 96-well, black-walled, clear-bottom plate and treated with ATA-12 for 24 hours.

  • Reagent Addition: After the treatment period, an equal volume of the Caspase-3/7 reagent was added directly to each well in an "add-mix-measure" format.[11]

  • Incubation: The plate was gently mixed on an orbital shaker for 1 minute and then incubated for 1 hour at room temperature, protected from light.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[12]

  • Data Analysis: The fluorescence signal from treated cells was compared to that of untreated and positive control (e.g., staurosporine-treated) cells to determine the fold-increase in caspase activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Cell Culture (HepG2 & RAW 264.7) B Cell Seeding (96-well plates) A->B C 24h Incubation (Adherence) B->C D Prepare ATA-12 Serial Dilutions C->D E Compound Exposure (24h or 48h) D->E F MTT Assay (Viability) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Absorbance/ Fluorescence Reading F->I G->I H->I J Calculate % Viability & % Cytotoxicity I->J K Determine IC50 Values J->K

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

The activation of caspase-3/7 suggests the involvement of apoptosis. A common mechanism for drug-induced apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[13][14]

G cluster_apoptosome drug This compound (Cellular Stress) bcl2 Anti-apoptotic Bcl-2 drug->bcl2 Inhibits bax_bak Pro-apoptotic Bax/Bak drug->bax_bak Activates bcl2->bax_bak mito Mitochondrion bax_bak->mito Permeabilizes Membrane cyt_c Cytochrome c Release mito->cyt_c apoptosome Apoptosome Formation cyt_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome Recruitment cas37 Executioner Caspases-3/7 (Active) apoptosome->cas37 Activates apoptosis Apoptosis cas37->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of ATA-12-induced cell death.

References

Early-Stage Research Technical Guide: Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the preclinical data for a novel nitrofuran-1,3,4-oxadiazole hybrid compound.

Disclaimer: "Antitubercular agent-12" is identified as compound 2c in the primary scientific literature. This document synthesizes the publicly available data from the foundational research paper by Wang A, et al., titled "Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents," published in Bioorganic & Medicinal Chemistry in 2022. While this guide provides a detailed overview, for complete methodological context, direct consultation of the source publication is recommended.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The nitrofuran-1,3,4-oxadiazole hybrids represent a promising class of compounds. This technical guide focuses on the early-stage research of a lead compound from this series, designated as this compound (compound 2c), summarizing its in vitro efficacy, cytotoxicity, and the experimental protocols used for its initial evaluation.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against a standard drug-susceptible strain of Mycobacterium tuberculosis (H37Rv). Its cytotoxicity was assessed using a mammalian cell line to determine its selectivity index.

ParameterTest Strain/Cell LineValue
Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis H37Rv1.439 µg/mL
50% Cytotoxic Concentration (CC50) Not specified in abstract57.34 µg/mL

Table 1: In Vitro Activity and Cytotoxicity of this compound.

Proposed Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated in the initial publication. However, based on the established mechanism for other nitroaromatic antitubercular drugs, it is proposed that the compound is a prodrug that requires reductive activation by mycobacterial enzymes. This bioactivation is likely dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis, which reduces the nitro group of the compound. This process generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacterium and are thought to exert their bactericidal effect by disrupting multiple cellular processes, including cell wall synthesis and DNA replication.

Antitubercular_Agent_12_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Agent12_prodrug This compound (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Agent12_prodrug->Ddn Bioactivation Activated_Agent12 Activated Agent-12 (Reactive Nitrogen Species) Ddn->Activated_Agent12 Reduction of Nitro Group Cellular_Targets Multiple Cellular Targets (DNA, Cell Wall Synthesis, etc.) Activated_Agent12->Cellular_Targets Disruption Bacterial_Death Bacterial Cell Death Cellular_Targets->Bacterial_Death Agent12_ext This compound (External) Agent12_ext->Agent12_prodrug Cell Entry

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of this compound.

Synthesis of Nitrofuran-1,3,4-oxadiazole Hybrids

While the exact, step-by-step synthesis for compound 2c is proprietary to the original publication, a general synthetic scheme for this class of compounds can be outlined. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of acyl hydrazides with various reagents.

General Procedure:

  • Hydrazide Formation: A carboxylic acid is reacted with hydrazine (B178648) hydrate, often in the presence of a coupling agent or after conversion to an acid chloride, to form the corresponding acyl hydrazide.

  • Cyclization: The acyl hydrazide is then reacted with a second carboxylic acid or its derivative (e.g., acid chloride or orthoester) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or under thermal conditions to induce cyclization and form the 1,3,4-oxadiazole (B1194373) ring. For the nitrofuran-1,3,4-oxadiazole hybrids, one of the starting carboxylic acids would contain the 5-nitrofuran moiety.

Synthesis_Workflow Start Starting Materials (Carboxylic Acids, Hydrazine Hydrate) Step1 Step 1: Acyl Hydrazide Formation Start->Step1 Intermediate Acyl Hydrazide Intermediate Step1->Intermediate Step2 Step 2: Cyclization (e.g., with POCl₃) Intermediate->Step2 Product Final Product (Nitrofuran-1,3,4-oxadiazole Hybrid) Step2->Product

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses the metabolic activity of bacteria.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Alamar Blue (Resazurin) solution

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

Protocol:

  • Plate Preparation: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well plate to prevent evaporation.

  • Compound Dilution: 100 µL of Middlebrook 7H9 broth is added to the test wells. The test compound stock solution is serially diluted across the plate to achieve the desired concentration range.

  • Inoculation: A culture of M. tuberculosis H37Rv in the mid-log phase is diluted to a standardized concentration, and 100 µL is added to each well containing the test compound.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 5-7 days.

  • Alamar Blue Addition: After incubation, 25 µL of Alamar Blue solution is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity: MTT Assay

The cytotoxicity of this compound against a mammalian cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with DMSO.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding 100-150 µL of a solubilization buffer to each well.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Assay_Workflow cluster_maba MABA Protocol cluster_mtt MTT Assay Protocol MABA_1 Prepare Drug Dilutions in 96-well Plate MABA_2 Inoculate with M. tuberculosis MABA_1->MABA_2 MABA_3 Incubate (5-7 days) MABA_2->MABA_3 MABA_4 Add Alamar Blue MABA_3->MABA_4 MABA_5 Incubate (24h) MABA_4->MABA_5 MABA_6 Read Color Change (Blue to Pink) MABA_5->MABA_6 MTT_1 Seed Mammalian Cells in 96-well Plate MTT_2 Treat with Compound MTT_1->MTT_2 MTT_3 Incubate (48-72h) MTT_2->MTT_3 MTT_4 Add MTT Reagent MTT_3->MTT_4 MTT_5 Incubate (2-4h) MTT_4->MTT_5 MTT_6 Solubilize Formazan MTT_5->MTT_6 MTT_7 Read Absorbance (~570 nm) MTT_6->MTT_7

Caption: Workflow for in vitro antitubercular and cytotoxicity assays.

Conclusion and Future Directions

The early-stage research on this compound (compound 2c) demonstrates its potential as a novel antitubercular candidate. Its potent in vitro activity against M. tuberculosis and favorable selectivity index warrant further investigation. Future research should focus on elucidating the specific molecular target(s) and mechanism of resistance, evaluating its efficacy against MDR and XDR clinical isolates, and conducting in vivo pharmacokinetic and efficacy studies in animal models of tuberculosis. Optimization of the nitrofuran-1,3,4-oxadiazole scaffold could lead to the development of next-generation antitubercular drugs.

Methodological & Application

Application Notes & Protocols: Purification of Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antitubercular Agent-12 (ATA-12) is a novel synthetic small molecule inhibitor of the Mycobacterium tuberculosis InhA enzyme, a critical component of the type II fatty acid synthase (FAS-II) pathway. As a promising lead compound, obtaining high-purity ATA-12 is essential for accurate in-vitro and in-vivo evaluation, including mechanism of action studies, pharmacokinetic profiling, and formulation development. These application notes provide a comprehensive, multi-step strategy for the purification of ATA-12 from a crude synthetic reaction mixture, yielding a final product with >99.5% purity. The described workflow employs orthogonal techniques, including flash column chromatography, preparative high-performance liquid chromatography (HPLC), and final crystallization.

Physicochemical Properties of ATA-12 (Hypothetical)

PropertyValue
Molecular FormulaC₂₁H₁₈F₃N₃O₂
Molecular Weight417.39 g/mol
Appearance (Crude)Brownish-yellow solid
Appearance (Pure)White crystalline solid
SolubilitySoluble in Methanol, Acetonitrile (B52724), DMSO, DCM
pKa8.2 (weak base)

Overall Purification Workflow

The purification of ATA-12 is designed as a three-stage process to efficiently remove synthetic byproducts, unreacted starting materials, and other impurities. The workflow progresses from a bulk, low-resolution technique to a high-resolution polishing step.

G crude Crude Synthetic Mixture (Purity: ~65%) flash Step 1: Normal-Phase Flash Chromatography crude->flash  Load analysis1 Purity Analysis (UPLC-MS) flash->analysis1 hplc Step 2: Reverse-Phase Preparative HPLC analysis2 Purity Analysis (UPLC-MS) hplc->analysis2 crystal Step 3: Recrystallization analysis3 Final QC (UPLC-MS, NMR, EA) crystal->analysis3 final Final Product: ATA-12 (Purity: >99.5%) analysis1->hplc  Pool Fractions  (Purity: ~95%) analysis2->crystal  Pool Fractions  (Purity: >99%) analysis3->final

Caption: Overall purification workflow for this compound.

Experimental Protocols

Protocol 1: Step 1 - Bulk Purification via Flash Column Chromatography

Objective: To remove the majority of non-polar and highly polar impurities from the crude synthetic mixture. This step serves as a rapid, scalable initial clean-up.

Materials & Equipment:

  • Crude ATA-12 solid

  • Silica (B1680970) gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash)

  • Pre-packed or self-packed silica column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Methodology:

  • Sample Preparation: Dissolve 5.0 g of crude ATA-12 in a minimal volume of DCM (~15-20 mL). Add 10 g of silica gel to this solution to create a slurry. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained (dry loading).

  • Column Equilibration: Equilibrate the silica column (e.g., 120 g pre-packed) with 100% DCM for at least 3 column volumes (CV).

  • Loading: Load the prepared dry sample onto the equilibrated column.

  • Elution Gradient: Elute the column with a linear gradient of 0% to 10% Methanol in Dichloromethane over 20 CV. Maintain a flow rate of 80 mL/min.

  • Fraction Collection: Monitor the elution profile using the system's UV detector (at 254 nm and 280 nm). Collect fractions (25 mL each) as peaks are detected.

  • Purity Analysis (TLC): Spot collected fractions onto a TLC plate. Develop the plate using a 95:5 DCM:MeOH mobile phase. Visualize spots under UV light (254 nm).

  • Pooling and Concentration: Combine fractions containing the pure product (identified by a single spot at Rf ≈ 0.4). Concentrate the pooled fractions in vacuo using a rotary evaporator to yield a semi-pure solid.

Flash Chromatography Data Summary

ParameterValue
Crude Load5.0 g
Column Size120 g Silica
Mobile Phase ADichloromethane (DCM)
Mobile Phase BMethanol (MeOH)
Gradient0-10% B over 20 CV
Mass Recovered3.85 g
Yield77%
Purity (Post-Flash)~95% (UPLC-MS Area %)
Protocol 2: Step 2 - High-Resolution Purification via Preparative HPLC

Objective: To separate ATA-12 from closely related structural analogs and remaining impurities not removed by flash chromatography.

Materials & Equipment:

  • Semi-pure ATA-12 from Step 1

  • Solvents: Acetonitrile (ACN), Deionized Water - HPLC grade

  • Additive: Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Sample Preparation: Dissolve the 3.85 g of semi-pure ATA-12 in a minimal volume of 50:50 ACN:Water. If solubility is an issue, add DMSO but keep the injection volume low. Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 preparative column with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (ACN + 0.1% TFA) for at least 5 CV.

  • Injection and Elution: Perform multiple injections as needed to process all the material. For each run, inject the sample and elute with the gradient specified in the table below.

  • Fraction Collection: Monitor the chromatogram at 254 nm. Collect fractions corresponding to the main peak representing ATA-12.

  • Purity Analysis: Analyze a small aliquot from the pooled fractions using an analytical UPLC-MS system to confirm purity (>99%).

  • Solvent Removal: Combine all high-purity fractions. Remove the acetonitrile using a rotary evaporator (low temperature). Freeze the remaining aqueous solution and lyophilize to dryness to obtain ATA-12 as a white, fluffy TFA salt.

Preparative HPLC Data Summary

ParameterValue
ColumnC18, 250 x 21.2 mm, 5 µm
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Flow Rate20.0 mL/min
Gradient5% to 70% B over 25 min
Retention Time (ATA-12)~18.5 min
Mass Recovered3.20 g
Yield (from Step 2 input)83.1%
Purity (Post-HPLC)>99.0% (UPLC-MS Area %)
Protocol 3: Step 3 - Final Purification and Polishing via Recrystallization

Objective: To remove any final trace impurities and the TFA counter-ion from the HPLC step, and to obtain the final compound as a highly ordered, stable crystalline solid.

G start ATA-12 TFA Salt (Post-HPLC) dissolve 1. Dissolve in minimal hot Methanol start->dissolve neutralize 2. Add NaHCO₃(aq) to neutralize TFA dissolve->neutralize add_solvent 3. Add water dropwise until persistent cloudiness neutralize->add_solvent cool 4. Cool slowly to 4°C (Crystal Formation) add_solvent->cool filter 5. Filter crystals and wash with cold water cool->filter dry 6. Dry under vacuum to yield pure ATA-12 filter->dry final_product Final Crystalline ATA-12 dry->final_product

Preparation of Stock Solutions for Antitubercular Agent-12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-12 is a synthetic compound belonging to the nitrofuran-1,3,4-oxadiazole class of molecules, which has demonstrated potential as an anti-mycobacterial agent. Accurate and consistent preparation of stock solutions is a critical first step in preclinical research to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Molecular Formula C₁₃H₇BrN₄O₅
Molecular Weight 379.12 g/mol
Appearance Likely a crystalline powder
Solubility Limited aqueous solubility. Derivatives of 1,3,4-oxadiazole (B1194373) are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol (B129727), and chloroform.[1]
Stability Nitrofuran compounds can be sensitive to daylight.[2] Stock solutions of similar compounds in methanol have shown stability for months when stored at 4°C or -20°C.[3][4]
Biological Activity Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv: 1.439 µg/mL. Cytotoxicity (CC50) against Vero cells: 57.34 µg/mL.

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). General safety precautions include:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for compounds with limited aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 379.12 g/mol x 1000 mg/g = 3.79 mg

  • Weighing the compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.79 mg of this compound powder into the tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if dissolution is slow, but monitor for any signs of degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.

Preparation of Working Solutions

Working solutions for cell-based assays or other experiments are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Due to the limited aqueous solubility of this compound, precipitation may occur when diluting the DMSO stock solution into an aqueous buffer. To minimize this, add the stock solution to the aqueous medium while vortexing.

Visualization of Experimental Workflow and Logical Relationships

G Figure 1: Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C aliquot->store dilute Prepare Working Solution store->dilute experiment Perform Experiment dilute->experiment

Figure 1: Workflow for Preparing this compound Stock Solution

Figure 2: Solvent Selection Logic

References

Application Notes and Protocols for "Antitubercular Agent-12 (Compound X)"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antitubercular Agent-12 (Compound X)" is a novel investigational compound with demonstrated activity against Mycobacterium tuberculosis. As with any new chemical entity destined for preclinical and clinical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of bioavailability, formulation feasibility, and in vitro assay performance. This document provides detailed protocols for determining the solubility of "this compound" in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. It also presents a summary of its solubility profile and outlines a representative signaling pathway relevant to its potential mechanism of action.

Solubility Data

The solubility of "this compound" was determined in a range of common laboratory solvents at ambient temperature. The following table summarizes the quantitative solubility data obtained through the equilibrium shake-flask method.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Observations
Dimethyl Sulfoxide (DMSO)25> 100> 0.25Freely soluble
N,N-Dimethylformamide (DMF)25750.19Soluble
Tetrahydrofuran (THF)25400.10Soluble
Dichloromethane (DCM)25250.06Moderately soluble
Acetone25100.025Sparingly soluble
Ethanol2550.012Sparingly soluble
Methanol2520.005Slightly soluble
Water (pH 7.4)25< 0.1< 0.00025Practically insoluble

Note: Molar solubility is calculated based on a hypothetical molecular weight of 400 g/mol for "this compound."

Experimental Protocols

A detailed methodology for determining the equilibrium solubility of "this compound" is provided below. The shake-flask method is recommended for its reliability.[1][2][3]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of "this compound" in various solvents.

Materials:

  • "this compound" (solid powder)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of "this compound" to a 2 mL glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[3]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample by HPLC to determine the concentration of "this compound."

  • Data Analysis:

    • Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Mechanism of Action and Experimental Workflow

Inhibition of Mycolic Acid Synthesis

Many potent antitubercular agents target the unique cell wall of Mycobacterium tuberculosis.[5][6] A crucial component of this cell wall is mycolic acid. The following diagram illustrates a simplified signaling pathway representing the inhibition of mycolic acid synthesis, a common mechanism of action for antitubercular drugs.

Mycolic_Acid_Inhibition cluster_synthesis Mycolic Acid Synthesis Pathway cluster_inhibition Inhibition FAS-I Fatty Acid Synthase I (FAS-I) FAS-II Fatty Acid Synthase II (FAS-II) FAS-I->FAS-II Precursor Synthesis PKS13 Polyketide Synthase 13 (PKS13) FAS-II->PKS13 Elongation Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Condensation Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Incorporation Agent12 This compound Agent12->FAS-II Solubility_Workflow start Start prep Prepare Saturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h shaking) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of "Antitubercular agent-12," a novel compound with potential activity against Mycobacterium tuberculosis. The following sections detail the necessary protocols for determining the compound's potency, selectivity, and preliminary mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is a critical first step in assessing the potential of a new compound.

1.1. Broth Microdilution Method

This method is considered a reference standard for determining the MIC of antitubercular agents.[1][2]

Experimental Protocol:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8 (mid-log phase).

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard by vortexing colonies with glass beads and suspending them in sterile water.[1][2]

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.[1][2]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well U-shaped microtiter plate using 7H9 broth to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

    • Seal the plates and incubate at 37°C.[1]

  • Reading the Results:

    • Visually inspect the plates for bacterial growth after 7-14 days. The MIC is the lowest concentration of this compound that shows no visible growth.[1][2]

1.2. Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that provides a more rapid and high-throughput alternative to traditional broth microdilution.[3][4]

Experimental Protocol:

  • Plate Setup: Follow steps 1 and 2 of the Broth Microdilution Method.

  • Inoculation and Incubation: Add 100 µL of a 5 x 10^4 CFU/mL M. tuberculosis suspension to each well.[4] Incubate the plates at 37°C for 5-7 days.[3][4]

  • Addition of Alamar Blue:

    • Add 20 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.[3]

  • Reading the Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of the compound that prevents this color change.

Data Presentation: MIC of this compound

Assay MethodM. tuberculosis StrainMIC (µg/mL)Positive Control (Isoniazid) MIC (µg/mL)
Broth MicrodilutionH37Rv[Insert Data]0.03 - 0.12[1][2]
MABAH37Rv[Insert Data][Insert Data]
Cytotoxicity Assessment

It is crucial to determine if this compound is toxic to mammalian cells to assess its therapeutic potential.

2.1. MTT/MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Experimental Protocol:

  • Cell Culture:

    • Seed human lung epithelial cells (A549) or another suitable cell line (e.g., Vero, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well.[6]

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound for 48-72 hours.[6][7] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/MTS Addition:

    • Add 10 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[4][5]

    • Incubate for 2-4 hours at 37°C.

  • Reading the Results:

    • For MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[4][5]

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µM)Selectivity Index (SI = CC50/MIC)
A549MTT[Insert Data][Calculate based on data]
THP-1MTS[Insert Data][Calculate based on data]
Intracellular Activity Assessment

M. tuberculosis is an intracellular pathogen, so it is essential to evaluate the efficacy of this compound within a host cell model.[8][9]

3.1. Macrophage Infection Model

This model uses macrophage-like cell lines (e.g., THP-1, J774) to determine the compound's ability to kill intracellular mycobacteria.[8][9][10]

Experimental Protocol:

  • Macrophage Differentiation (for THP-1 cells):

    • Differentiate THP-1 monocytes into macrophage-like cells by treating them with 40 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) overnight.[5]

  • Infection:

    • Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.[7][11]

    • Wash the cells three times with PBS to remove extracellular bacteria.[7]

  • Compound Treatment:

    • Treat the infected cells with various concentrations of this compound for 3-7 days.[12]

  • Determination of Intracellular Bacterial Load:

    • Lyse the macrophages with 0.1% SDS.

    • Plate serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) plates.

    • Incubate at 37°C for 3-4 weeks and count the CFUs.

    • The 90% effective concentration (EC90) is the concentration of the compound that reduces the intracellular bacterial load by 90%.[12]

Data Presentation: Intracellular Activity of this compound

Macrophage Cell LineM. tuberculosis StrainEC90 (µM)
THP-1H37Rv[Insert Data]
J774H37Rv[Insert Data]

Visualizations

Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay cluster_intra Intracellular Assay a1 Prepare M. tb Inoculum a3 Inoculate Plates a1->a3 a2 Serial Dilution of Agent-12 a2->a3 a4 Incubate a3->a4 a5 Read MIC a4->a5 b1 Seed Mammalian Cells b2 Treat with Agent-12 b1->b2 b3 Add MTT/MTS b2->b3 b4 Incubate b3->b4 b5 Read Absorbance b4->b5 c1 Differentiate Macrophages c2 Infect with M. tb c1->c2 c3 Treat with Agent-12 c2->c3 c4 Lyse Macrophages c3->c4 c5 Plate for CFU c4->c5 mechanism_of_action cluster_cell_wall Cell Wall Synthesis cluster_synthesis Macromolecular Synthesis cluster_energy Energy Metabolism mycolic_acid Mycolic Acid Synthesis arabinogalactan Arabinogalactan Synthesis peptidoglycan Peptidoglycan Synthesis dna_gyrase DNA Gyrase rna_polymerase RNA Polymerase protein_synthesis Protein Synthesis atp_synthase ATP Synthase agent12 This compound agent12->mycolic_acid Potential Target agent12->arabinogalactan Potential Target agent12->dna_gyrase Potential Target agent12->rna_polymerase Potential Target agent12->atp_synthase Potential Target isoniazid Isoniazid isoniazid->mycolic_acid ethambutol Ethambutol ethambutol->arabinogalactan fluoroquinolones Fluoroquinolones fluoroquinolones->dna_gyrase rifampicin Rifampicin rifampicin->rna_polymerase bedaquiline Bedaquiline bedaquiline->atp_synthase

References

Application Notes and Protocols for Testing "Antitubercular agent-12"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. "Antitubercular agent-12" is a novel synthetic compound identified for its potential antimycobacterial activity. These application notes provide detailed protocols for the in vitro evaluation of "this compound" using established cell culture-based methods. The described assays are designed to assess the agent's efficacy against intracellular Mtb, its cytotoxicity to host cells, and its potential mechanism of action. These protocols are intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Mechanism of Action (Hypothetical)

For the purpose of these protocols, "this compound" is hypothesized to inhibit the mycobacterial cell wall synthesis by targeting the biosynthesis of mycolic acids.[1][2] This inhibition is believed to be mediated through the specific targeting of the InhA enzyme, an enoyl-acyl carrier protein reductase involved in the fatty acid elongation cycle.[3] Furthermore, "this compound" is proposed to modulate the host immune response by promoting autophagy in infected macrophages, a key mechanism for the elimination of intracellular pathogens.

I. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of "this compound" against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[4]

Experimental Protocol

  • Bacterial Culture: Culture M. tuberculosis H37Ra to mid-log phase (OD600 of 0.6, which corresponds to approximately 5 × 10⁷ CFU/ml).[4]

  • Plate Preparation: In a 96-well microplate, add 100 µL of a 5 × 10⁴ CFU bacterial suspension to each well.[4]

  • Compound Addition: Add 10 µM of "this compound" to the designated test wells. Use DMSO as a negative control and Rifampicin (RIF) as a positive control.[4]

  • Incubation: Seal the plates and incubate at 37°C for 6 days.[4]

  • Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.

  • Result Interpretation: Observe the color change to determine the anti-Mtb effect of the compound. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation

CompoundConcentration (µM)Result (Color)Interpretation
"this compound" 10BlueInhibition
5BlueInhibition
2.5PinkGrowth
1.25PinkGrowth
Rifampicin (Positive Control) 1BlueInhibition
DMSO (Negative Control) -PinkGrowth

II. Macrophage Infection and Intracellular Efficacy Assay

This protocol describes the evaluation of the intracellular bactericidal effect of "this compound" in M. tuberculosis-infected macrophages.[5][6][7]

Experimental Protocol

  • Cell Culture: Culture RAW264.7 murine macrophage-like cells or THP-1 human monocytic cells in their respective recommended media.[4][8] For THP-1 cells, induce differentiation into a macrophage-like phenotype with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Macrophage Infection: Seed the macrophages in a 24-well plate and infect with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[9]

  • Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove non-phagocytosed bacteria.[9]

  • Compound Treatment: Add fresh medium containing "this compound" at various concentrations (e.g., 1x, 2x, and 4x MIC). Use a known intracellularly active antibiotic like isoniazid (B1672263) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the infected and treated cells for 48 hours.[4]

  • Cell Lysis and CFU Enumeration: Wash the cells with PBS and lyse them with sterile 0.1% Tween 80.[4] Serially dilute the cell lysates and plate on 7H11 agar (B569324) plates.[4]

  • Colony Counting: Incubate the plates for 3-4 weeks and enumerate the colony-forming units (CFUs).[4]

Data Presentation

TreatmentConcentration (µM)CFU/mL (Mean ± SD)% Reduction in CFU
Untreated Control -5.2 x 10⁵ ± 0.4 x 10⁵0%
"this compound" 5 (1x MIC)2.1 x 10⁵ ± 0.2 x 10⁵59.6%
10 (2x MIC)0.8 x 10⁵ ± 0.1 x 10⁵84.6%
20 (4x MIC)0.2 x 10⁵ ± 0.05 x 10⁵96.2%
Isoniazid (Positive Control) 10.5 x 10⁵ ± 0.08 x 10⁵90.4%
DMSO (Vehicle Control) -5.1 x 10⁵ ± 0.5 x 10⁵1.9%

III. Cytotoxicity Assay

This protocol details the assessment of the cytotoxicity of "this compound" on macrophage host cells using a standard MTS assay.[4][10]

Experimental Protocol

  • Cell Seeding: Seed RAW264.7 or THP-1 cells into a 96-well microplate at a density of 5 × 10³ cells per well and incubate overnight.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of "this compound" (e.g., from 0 to 100 µM) for 48 hours.[4]

  • MTS Assay: Add MTS reagent to each well and incubate for a period that allows for color development.

  • Absorbance Measurement: Measure the optical density (OD) at 490 nm. A decrease in OD490nm indicates cytotoxicity.[4]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) value.

Data Presentation

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
"this compound" 10035 ± 4.2
5068 ± 5.1
2592 ± 3.5
12.598 ± 2.1
6.2599 ± 1.8
Positive Control (e.g., Doxorubicin) 1015 ± 3.0
Negative Control (Medium) -100 ± 2.5

IV. Visualizations

G cluster_0 Experimental Workflow: Intracellular Efficacy A Seed Macrophages (RAW264.7 or THP-1) B Infect with M. tuberculosis (MOI=10, 4h) A->B C Wash to Remove Extracellular Bacteria B->C D Treat with 'this compound' C->D E Incubate for 48h D->E F Lyse Macrophages E->F G Plate Lysates on 7H11 Agar F->G H Incubate and Enumerate CFUs G->H

Caption: Workflow for assessing the intracellular efficacy of "this compound".

G cluster_1 Hypothetical Signaling Pathway of 'this compound' Agent Antitubercular agent-12 InhA InhA Enzyme Agent->InhA Inhibits Macrophage Infected Macrophage Agent->Macrophage Modulates MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disrupts Mtb Intracellular M. tuberculosis CellWall->Mtb Weakens Autophagy Autophagy Induction Macrophage->Autophagy Promotes Autophagy->Mtb Targets Elimination Mtb Elimination Mtb->Elimination Leads to

Caption: Proposed mechanism of "this compound" and its effect on macrophages.

G cluster_2 Logical Relationship of Assays MIC MIC Assay (Direct Activity) Intracellular Intracellular Assay (Efficacy in Host) MIC->Intracellular Informs Dosing TherapeuticIndex Therapeutic Index (CC50 / MIC) MIC->TherapeuticIndex Calculates Intracellular->TherapeuticIndex Evaluates Relevance Cytotoxicity Cytotoxicity Assay (Safety) Cytotoxicity->TherapeuticIndex Calculates

Caption: Interrelationship between the described cell culture assays.

References

Application Note: "Antitubercular agent-12" for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2][3] High-throughput screening (HTS) is a powerful strategy for identifying new lead compounds from large chemical libraries in a relatively short time.[4][5] This application note provides detailed protocols for the use of "Antitubercular agent-12," a novel investigational compound, in HTS assays designed to identify inhibitors of M. tb growth.

Hypothetical Profile of this compound

For the purpose of this application note, "this compound" is a novel synthetic small molecule inhibitor targeting the mycobacterial cell wall. Specifically, it is hypothesized to inhibit the biosynthesis of mycolic acids, which are essential for the structural integrity and virulence of M. tb.[6][7] This mechanism is a well-established target for antitubercular drugs.[8][9]

Data Presentation

The following tables summarize the expected quantitative data from HTS assays involving "this compound" as a control compound and the screening of a hypothetical 100,000-compound library.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor > 0.7A measure of assay quality and statistical effect size. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background Ratio (S/B) > 10The ratio of the signal from the positive control to the signal from the negative control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the assay signal.

Table 2: "this compound" Activity Profile

Assay TypeParameterValue
Whole-cell HTS (Resazurin Microtiter Assay)IC500.5 µM
Cytotoxicity (Vero cells)CC50> 50 µM
Selectivity Index (SI)(CC50 / IC50)> 100

Table 3: Hypothetical HTS Campaign Results (100,000 Compounds)

StageNumber of CompoundsCriteria
Primary Screen 100,000Single concentration (10 µg/mL) screen.
Initial Hits 1,500≥ 90% inhibition of M. tb growth.
Confirmed Hits 1,200Confirmed activity in dose-response format.
Lead Candidates 50Potent activity (IC50 < 10 µM) and low cytotoxicity (SI > 10).

Experimental Protocols

1. Primary High-Throughput Screening: Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted from established methods for HTS against M. tuberculosis.[4]

a. Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • "this compound" (positive control)

  • Rifampicin (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) (negative control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 384-well black, clear-bottom microtiter plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

  • Biosafety Level 3 (BSL-3) facility

b. Protocol:

  • Prepare a mid-log phase culture of M. tb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Using an automated liquid handler, dispense 25 µL of the diluted compounds from the library (at a concentration of 10 µg/mL in 7H9 broth) into the 384-well plates.

  • Include control wells on each plate: "this compound" and Rifampicin as positive controls, and DMSO as a negative control.

  • Add 25 µL of the prepared M. tb H37Rv suspension to each well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours at 37°C.

  • Measure the fluorescence using a plate reader. The reduction of blue resazurin to pink resorufin (B1680543) by viable bacteria results in a fluorescent signal.

2. Secondary Screening: Dose-Response and Cytotoxicity Assays

a. Dose-Response Assay:

  • Perform serial dilutions of the hit compounds identified in the primary screen to create a range of concentrations (e.g., from 0.1 to 100 µM).

  • Follow the REMA protocol as described above, using the serially diluted compounds.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

b. Cytotoxicity Assay:

  • Seed Vero cells (or another suitable mammalian cell line) into 96-well plates at a density of 5 x 10^3 cells per well and incubate overnight.[10]

  • Treat the cells with the same range of concentrations of the hit compounds as used in the dose-response assay.

  • Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assess cell viability using a suitable method, such as the MTS assay.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_hits Hit Identification cluster_secondary Secondary Screening cluster_leads Lead Identification Compound_Library 100,000 Compound Library Primary_Screen Single-Dose Screen (10 µg/mL) against M. tb H37Rv Compound_Library->Primary_Screen Initial_Hits Initial Hits (≥90% Inhibition) Primary_Screen->Initial_Hits Dose_Response Dose-Response Assay (IC50 Determination) Initial_Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Lead_Candidates Lead Candidates (Potent & Non-toxic) Cytotoxicity->Lead_Candidates

Caption: High-throughput screening workflow for antitubercular agents.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II Pks13 Polyketide Synthase 13 FAS_II->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Agent_12 This compound Agent_12->FAS_II

Caption: Hypothetical mechanism of action of "this compound".

References

Efficacy Studies of Antitubercular Agent-12: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB) remains a major global health threat, necessitating the development of new, more effective therapeutic agents. Preclinical evaluation of novel drug candidates is critically dependent on the use of robust and reproducible animal models that can accurately predict clinical efficacy. These models are essential for understanding the pharmacokinetics, pharmacodynamics, and overall sterilizing activity of new compounds. This document provides detailed protocols for assessing the in vivo efficacy of "Antitubercular agent-12," a novel drug candidate, using established murine models of Mycobacterium tuberculosis (Mtb) infection.

Selection of Animal Models

The choice of animal model is a critical step in preclinical drug development for TB. Mice, guinea pigs, and rabbits are the most commonly used species, each offering unique advantages and limitations that mimic different aspects of human TB.[1][2][3]

  • Mice (Mus musculus): Mouse models, particularly strains like BALB/c and C57BL/6, are the most widely used for initial efficacy testing due to their cost-effectiveness, ease of handling, and the availability of extensive immunological reagents.[4][5] They are well-suited for screening new compounds and evaluating bactericidal activity in acute and chronic infection models.[6] However, standard mouse models do not typically form the caseous, necrotic granulomas characteristic of human TB.[4] The C3HeB/FeJ mouse strain is a notable exception, developing human-like caseous granulomas.[4][7]

  • Guinea Pigs (Cavia porcellus): Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including caseous necrosis and granuloma formation, that more closely resembles human disease.[3][4][8] This makes them an excellent model for evaluating the sterilizing activity of drugs and vaccine efficacy.[3][4] However, they are more expensive and difficult to handle than mice, and fewer immunological tools are available.[9]

  • Rabbits (Oryctolagus cuniculus): The rabbit model is unique in its ability to consistently develop cavitary lung lesions, a key feature of advanced human TB that is often associated with transmission.[3][10] This makes it an invaluable tool for studying drug penetration into these complex lesions and for assessing therapies targeting cavitary disease.[11][12]

Comparative Overview of Common TB Animal Models
FeatureMouse Model (BALB/c, C57BL/6)Guinea Pig ModelRabbit Model
Key Advantage Cost-effective, rapid screening, extensive reagents[4]Human-like pathology (caseous granulomas)[4][13]Human-like pathology (cavitary lesions)[3][10]
Pathology Non-necrotic, cellular granulomas[6]Well-defined granulomas with central caseous necrosis[8][14]Necrotic granulomas, consistent cavity formation[10][15]
Susceptibility to Mtb Relatively resistant[3]Highly susceptible[3][16]Susceptibility varies by Mtb strain; highly susceptible to M. bovis[2]
Primary Use Case Initial drug screening, bactericidal activity, immune response studies[5][17]Sterilizing activity, relapse studies, vaccine efficacy[9][14]Drug penetration into cavities, pathogenesis of cavitary TB[11][18]
Limitations Does not typically form caseous or cavitary lesions[3]Higher cost, fewer available reagents[9]Technical challenges, higher cost, fewer reagents[4]

Experimental Protocol: Murine Efficacy Model

This protocol details a standard murine model for evaluating the efficacy of "this compound" following a low-dose aerosol infection, which mimics the natural route of human infection.[5]

Materials and Reagents
  • Animals: 8- to 10-week-old female BALB/c or C57BL/6 mice.[5][17]

  • Mycobacteria: Mycobacterium tuberculosis H37Rv or Erdman strain.[17][19]

  • Culture Media: Middlebrook 7H9 broth with ADC supplement and 0.05% Tween-80; Middlebrook 7H11 agar (B569324) with OADC supplement.

  • Drug Vehicle: Appropriate, sterile vehicle for solubilizing/suspending "this compound" (e.g., 0.5% carboxymethylcellulose).

  • Equipment:

    • Aerosol exposure system (e.g., Glas-Col Inhalation Exposure System).[17][20]

    • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

    • Tissue homogenizer.

    • Incubator (37°C, 5% CO2).

Experimental Workflow

The following diagram outlines the major steps for the in vivo efficacy study.

G A Acclimatization (7 days) B Low-Dose Aerosol Infection (M. tuberculosis H37Rv, ~100 CFU) A->B Day -35 C Infection Establishment (4 weeks) B->C Day -28 D Initiate Treatment (Day 0) C->D Establish Chronic Infection E Treatment Period (4-8 weeks) D->E Daily Dosing F Endpoint Analysis E->F End of Treatment I Relapse Study (Optional, 8-12 weeks post-treatment) E->I Assess Sterilizing Activity G Bacterial Load (CFU) in Lungs & Spleen F->G Primary Efficacy H Histopathology (Lung Sections) F->H Pathological Assessment

Workflow for Murine TB Drug Efficacy Study.
Detailed Methodology

  • Preparation of Mtb Inoculum:

    • Grow Mtb H37Rv to mid-log phase in 7H9 broth.

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween-80.

    • Resuspend the pellet in sterile PBS and briefly sonicate to create a single-cell suspension.

    • Adjust the bacterial concentration to achieve the target deposition in the aerosol chamber.

  • Aerosol Infection:

    • Place mice in the exposure chamber of the aerosol generation system.

    • Calibrate the system to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.[17]

    • One day post-infection, sacrifice a small cohort of mice (n=3-4) to confirm the initial bacterial deposition in the lungs by plating lung homogenates.[17]

  • Treatment Administration:

    • Allow the infection to establish for 4 weeks to develop a chronic state.

    • Randomly assign mice to treatment groups (e.g., Vehicle Control, Isoniazid Control, "this compound" low dose, "this compound" high dose).

    • Prepare fresh formulations of "this compound" daily in the designated vehicle.

    • Administer treatment once daily, 5 days per week, via oral gavage for the duration of the study (typically 4-8 weeks).

  • Endpoint Evaluation:

    • At the end of the treatment period, euthanize mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and count colonies to determine the bacterial load (log10 CFU).

    • For histopathology, fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

Data Presentation and Analysis

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Bacterial Burden

The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen. Data are typically presented as the mean log10 CFU ± standard deviation.

Table 1: Example Bacterial Load in Organs After 4 Weeks of Treatment

Treatment Group Dose (mg/kg) Mean Log10 CFU (Lungs) Mean Log10 CFU (Spleen)
Untreated Control - 6.5 ± 0.4 4.2 ± 0.3
Isoniazid 25 3.1 ± 0.5 1.8 ± 0.6
Agent-12 50 4.8 ± 0.6 3.1 ± 0.4

| Agent-12 | 100 | 3.5 ± 0.4 | 2.2 ± 0.5 |

Histopathology Scoring

Pathological changes in the lungs can be quantified using a scoring system to assess the level of inflammation, granuloma formation, and tissue damage.[15][21][22]

Table 2: Example Histopathology Scores

Treatment Group Inflammation Score (0-4) Granuloma Score (0-4) Necrosis Score (0-4) Total Pathology Score
Untreated Control 3.8 ± 0.2 3.5 ± 0.4 1.5 ± 0.5 8.8 ± 0.8
Isoniazid 1.2 ± 0.3 1.0 ± 0.2 0.1 ± 0.1 2.3 ± 0.5

| Agent-12 (100 mg/kg) | 2.1 ± 0.4 | 1.8 ± 0.5 | 0.5 ± 0.2 | 4.4 ± 0.9 |

Relevant Signaling Pathways in TB Infection

Understanding the host immune response to Mtb is crucial for developing host-directed therapies. Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor on macrophages that recognizes mycobacterial cell wall components, such as lipoproteins, and initiates a pro-inflammatory signaling cascade.[23][24]

TLR2 Signaling Pathway

Upon recognition of Mtb ligands, TLR2 forms a heterodimer with TLR1 or TLR6, recruiting the adaptor protein MyD88.[25] This initiates a downstream signaling cascade involving MAPKs and NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α, which are essential for controlling the infection.[23][26][27]

G cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mtb M. tuberculosis (Lipoprotein) tlr2_1 TLR2/1 mtb->tlr2_1 Recognition myd88 MyD88 tlr2_1->myd88 Recruitment mapk MAPK Pathway myd88->mapk ikk IKK Complex myd88->ikk gene Gene Transcription mapk->gene nfkb_i NF-κB --- IκB ikk->nfkb_i Phosphorylates IκB nfkb_a NF-κB nfkb_i->nfkb_a Releases NF-κB nfkb_a->gene Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene->cytokines Translation

Simplified TLR2 Signaling in Macrophages.

By evaluating "this compound" within these established frameworks, researchers can generate the robust preclinical data necessary to advance promising new candidates toward clinical development.

References

Analytical methods for "Antitubercular agent-12" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Antitubercular Agent-12 (using Isoniazid (B1672263) as a representative agent)

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] Accurate quantification of isoniazid in various matrices, including pharmaceutical formulations and biological fluids, is crucial for ensuring therapeutic efficacy, conducting pharmacokinetic studies, and monitoring patient adherence.[3] This document provides detailed application notes and protocols for the quantification of isoniazid using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters of the analytical methods described in this document, offering a comparative overview for researchers to select the most appropriate technique for their specific needs.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.31 - 71.36 µg/mL[4]0.1 - 10 µg/mL[5]100 - 600 µg/mL[6]
Limit of Detection (LOD) 0.042 µg/mL[7]20 ng/mL[5]10 ng/mL[8]
Limit of Quantification (LOQ) 0.137 µg/mL[7]0.1 µg/mL[5]30 ng/mL[8]
Accuracy (% Recovery) 89.8 - 96.6%[4]91.63 - 114.00%[9]>98%
Precision (%RSD) < 10.39%[4]< 15%[5]< 16.0%[10]
Sample Type Plasma, Urine, Formulations[4][8]Plasma, Urine[11][12]Formulations, Bulk Drug[6]
Run Time ~10 minutes< 5 minutes[12]N/A

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted for the quantification of isoniazid in human plasma.[4]

a. Sample Preparation:

  • To 750 µL of human plasma, add a protein precipitation agent (e.g., trichloroacetic acid or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

b. Chromatographic Conditions:

  • Column: C8 (250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). An example mobile phase is Methanol (B129727) + Water (0.1% OPA) with TEA (72+28% v/v) at pH 4.2.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 273 nm[4] or 265 nm[8]

  • Column Temperature: Ambient or controlled at 30°C

c. Calibration Curve: Prepare a series of standard solutions of isoniazid in the appropriate matrix (e.g., blank plasma) over a concentration range of 0.5 to 80 µg/mL.[7][13] Plot the peak area against the concentration to construct the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is suitable for the sensitive quantification of isoniazid and its metabolites in human plasma and urine.[5][11]

a. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing an internal standard (e.g., Isoniazid-d4).[13]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.[13]

  • Dilute the supernatant with Milli-Q water before injection.[13]

b. LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm).[11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of aqueous (e.g., 5 mM ammonium (B1175870) acetate) and organic (e.g., acetonitrile) phases.[11]

  • Flow Rate: 0.250 mL/min[11]

  • Injection Volume: 1 µL[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for isoniazid and its internal standard.[11]

c. Calibration and Quantification: Prepare calibration standards in the blank matrix over the desired concentration range (e.g., 0.1 to 100 µg/mL).[5] Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

UV-Visible Spectrophotometry Method

This method is a simple and cost-effective approach for the quantification of isoniazid in pharmaceutical formulations.[6]

a. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of isoniazid and dissolve it in distilled water in a volumetric flask.[6]

  • Filter the solution to remove any insoluble excipients.[6]

  • Dilute the filtrate with distilled water to a suitable concentration for analysis.

b. Measurement:

  • Prepare a reagent blank.

  • For derivatization methods, mix the sample solution with a derivatizing agent such as p-dimethylaminobenzaldehyde (p-DAB) in the presence of concentrated HCl to form a colored chromogen.[6]

  • Measure the absorbance of the sample solution at the wavelength of maximum absorption (λmax), which is typically around 266 nm for native isoniazid in aqueous solution or at a different wavelength for a colored derivative (e.g., 395 nm for the p-DAB derivative).[6][14]

c. Calculation: Calculate the concentration of isoniazid in the sample using a calibration curve prepared with standard solutions of known concentrations.

Diagrams

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject column C8 Column Separation inject->column detect UV Detection (273 nm) column->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV experimental workflow for isoniazid quantification.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_lcms Data Analysis plasma_lcms Plasma/Urine Sample add_is Add Internal Standard plasma_lcms->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge_lcms Centrifugation protein_precip->centrifuge_lcms collect_supernatant Collect & Dilute Supernatant centrifuge_lcms->collect_supernatant inject_lcms Inject into LC-MS/MS collect_supernatant->inject_lcms rp_separation Reversed-Phase Separation inject_lcms->rp_separation ms_detection MS/MS Detection (MRM) rp_separation->ms_detection peak_ratio Calculate Peak Area Ratio ms_detection->peak_ratio quantify_lcms Quantify against Calibration Curve peak_ratio->quantify_lcms

Caption: LC-MS/MS experimental workflow for isoniazid quantification.

mechanism_of_action cluster_mycobacterium Mycobacterium tuberculosis INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Simplified signaling pathway of isoniazid's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Antitubercular Agent-12 (AT-12)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered with the novel investigational compound, Antitubercular agent-12 (AT-12).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of AT-12?

AT-12 is a highly lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] Its intrinsic solubility in aqueous buffers (pH 7.4) is extremely low. For a drug to be absorbed, it must first be in a solution at the site of absorption.[2][3]

Q2: What is the recommended solvent for preparing AT-12 stock solutions?

Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AT-12 for in vitro experiments.[4] Ensure the use of anhydrous, high-purity DMSO to avoid moisture contamination, which can decrease the solubility of hydrophobic compounds.[4][5]

Q3: Why does my AT-12 precipitate when I dilute my DMSO stock into aqueous media or buffer?

This phenomenon, often called "crashing out," is common for poorly water-soluble drugs.[4][6] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the highly solubilizing DMSO is diluted.[4][6] The final concentration of DMSO should typically not exceed 1% (v/v) to avoid solvent-induced artifacts in biological assays.[4]

Q4: Can adjusting the pH improve the solubility of AT-12?

For some compounds, altering the pH can increase solubility, particularly for weakly acidic or basic drugs.[3][7][8] However, AT-12 is a neutral molecule, and its solubility is not significantly affected by pH changes within a physiologically relevant range (pH 5.0-8.0).

Q5: How does poor solubility affect the in vivo efficacy of AT-12?

Poor aqueous solubility is a major barrier to achieving adequate oral bioavailability.[1][3][9][10] Low solubility can lead to limited and variable drug absorption from the gastrointestinal tract, resulting in sub-therapeutic plasma concentrations and reduced efficacy.[1][3][11][12]

Troubleshooting Guide: Precipitation Issues

Issue: My AT-12 stock solution in DMSO appears cloudy or contains visible particles.

Potential Cause Explanation Recommended Solution
Concentration Exceeds Limit The concentration of the stock solution is higher than AT-12's solubility limit even in 100% DMSO.Prepare a new stock solution at a lower concentration. Visually confirm complete dissolution before use.
Moisture Contamination Water absorbed from the atmosphere into the DMSO can significantly reduce the solubility of hydrophobic compounds.[5]Use anhydrous, high-purity DMSO. Store stock solutions with desiccant and minimize exposure to air.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can promote precipitation, especially if there is moisture contamination.[5][13]Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Issue: AT-12 precipitates immediately upon dilution into my aqueous assay medium.

Potential Cause Explanation Recommended Solution
Rapid Solvent Exchange Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid shift in solvent polarity, leading to precipitation.[6]Use a pre-warmed (37°C) medium. Add the DMSO stock dropwise while gently vortexing the medium to ensure rapid dispersion.[6] Consider a serial dilution approach.
Final Concentration Too High The target concentration in the final medium is above the aqueous solubility limit of AT-12.[4]Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum achievable concentration in your specific medium.
Low Temperature The solubility of most compounds, including AT-12, decreases at lower temperatures.Always use pre-warmed (37°C) media for dilutions to maximize solubility.[6]

Solubility Enhancement Strategies & Data

Several techniques can be employed to improve the solubility of AT-12.[2][8][14] The choice of method depends on the specific experimental requirements.

Data Presentation: AT-12 Solubility with Enhancement Techniques

The following table summarizes the measured kinetic solubility of AT-12 in Phosphate-Buffered Saline (PBS, pH 7.4) at 24 hours using various methods.

Formulation Strategy AT-12 Concentration (µg/mL) Fold Increase vs. Unformulated
Unformulated AT-120.151.0
Co-Solvent (5% PEG 400)1.28.0
Micronization0.74.7
Nanosuspension5.838.7
1:1 Complex with HP-β-CD12.583.3

Diagram: Solubility Enhancement Workflow

G start AT-12 Precipitation Observed check_stock Is DMSO Stock Clear? start->check_stock remake_stock Solution: Remake stock at lower concentration with anhydrous DMSO check_stock->remake_stock No check_dilution Precipitation on Aqueous Dilution? check_stock->check_dilution Yes end_node Problem Solved remake_stock->end_node protocol Modify Dilution Protocol: - Pre-warm media - Stir while adding - Serial dilution check_dilution->protocol Yes solubility_limit Is Final Concentration above 0.15 µg/mL? check_dilution->solubility_limit No, stock is fine protocol->end_node lower_conc Solution: Lower final working concentration solubility_limit->lower_conc No enhance Need Higher Concentration? solubility_limit->enhance Yes lower_conc->end_node formulate Implement Enhancement Strategy: - Co-solvents - Nanosuspension - Cyclodextrin Complexation enhance->formulate Yes enhance->end_node No formulate->end_node

Caption: Troubleshooting workflow for AT-12 precipitation issues.

Experimental Protocols

Protocol 1: Preparation of an AT-12 Nanosuspension via High-Pressure Homogenization

High-pressure homogenization reduces drug particle size to the nanometer range, increasing the surface area and dissolution rate.[2][14]

  • Preparation of Pre-suspension:

    • Disperse 100 mg of micronized AT-12 powder in 100 mL of a sterile, aqueous solution containing 2% (w/v) Poloxamer 188 as a stabilizer.

    • Stir the mixture with a high-shear mixer at 5,000 rpm for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3).

    • Homogenize at 1500 bar for 20-30 cycles.

    • Maintain the temperature of the product at 4-10°C throughout the process using a cooling bath to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size of <200 nm with a PDI of <0.3.

    • The final product is a milky-white nanosuspension ready for in vitro or in vivo testing.

Protocol 2: Preparation of an AT-12/HP-β-Cyclodextrin Inclusion Complex

Cyclodextrins are host molecules that can encapsulate guest molecules like AT-12, forming a complex with greatly enhanced aqueous solubility.[2]

  • Materials:

    • This compound (AT-12)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

  • Kneading Method:

    • Prepare a 1:1 molar ratio mixture of AT-12 and HP-β-CD.

    • Place the HP-β-CD in a glass mortar and add a small amount of water to form a paste.

    • Slowly add the AT-12 powder to the paste and knead thoroughly for 60 minutes.[15][16] During kneading, a small quantity of ethanol (B145695) can be added to facilitate the process.

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.

  • Characterization and Use:

    • Grind the dried complex into a fine powder.

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

    • The resulting powder can be directly dissolved in aqueous buffers for experiments.

Diagram: Hypothetical Mechanism of Action for AT-12

Poor solubility can prevent AT-12 from reaching its intracellular target in Mycobacterium tuberculosis, thereby reducing its efficacy. This diagram illustrates a hypothetical pathway inhibited by AT-12.

G cluster_formulation Drug Formulation cluster_cell Mycobacterium tuberculosis Cell AT12_poor AT-12 (Poor Solubility) membrane Cell Wall Permeation AT12_poor->membrane Limited Concentration AT12_formulated AT-12 Formulation (e.g., with Cyclodextrin) AT12_formulated->membrane Enhanced Concentration target_enzyme Hypothetical Target: Mycolic Acid Synthase membrane->target_enzyme Intracellular Drug Delivery pathway Mycolic Acid Biosynthesis target_enzyme->pathway Inhibition viability Cell Wall Integrity & Bacterial Viability pathway->viability

Caption: Impact of formulation on AT-12 reaching its intracellular target.

References

Technical Support Center: Optimizing "Antitubercular agent-12" Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use and troubleshoot "Antitubercular agent-12" in various experimental assays. The following information is based on published data and general best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its reported activity?

"this compound," also known as compound 2c, is a novel nitrofuran-1,3,4-oxadiazole hybrid molecule.[1] It has demonstrated potent activity against both the drug-susceptible H37Rv strain and multidrug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis.[1]

Q2: What is the proposed mechanism of action for "this compound"?

The precise mechanism of action for "this compound" is not definitively established in the primary literature. However, based on its chemical structure as a nitrofuran derivative, it is likely a prodrug. This class of compounds is typically activated by bacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn), which is specific to mycobacteria.[2][3][4] This activation process is believed to generate reactive nitrogen species that can lead to bacterial cell death through damage to various cellular components, including DNA.[3][5]

Another potential, though less likely, mechanism for some nitrofuran-containing compounds is the inhibition of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[2] DprE1 is essential for the biosynthesis of the mycobacterial cell wall.[6][7][8]

Q3: What are the key reported potency and cytotoxicity values for "this compound"?

Quantitative data for "this compound" is summarized in the table below. It is crucial to use this data as a starting point for your own experimental optimization.

ParameterValueCell Line/StrainReference Assay Type
Minimum Inhibitory Concentration (MIC) 1.439 µg/mLM. tuberculosis H37RvBroth Microdilution
Cytotoxicity (CC50) 57.34 µg/mLVero (African green monkey kidney)MTT Assay

Q4: How should I prepare and store stock solutions of "this compound"?

Proper handling of "this compound" is critical for reproducible results. As with many small molecules, solubility can be a challenge.

Storage and Handling RecommendationDetails
Solvent Selection Start with 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
Stock Solution Storage Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Working Dilutions Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous buffers, be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Minimum Inhibitory Concentration (MIC) Assays

If you are observing variable MIC values or a lack of expected activity, consider the following troubleshooting steps.

Potential CauseRecommended Action
Compound Precipitation Visually inspect for precipitation in your stock solution and final assay wells. If solubility is an issue, try lowering the starting concentration range or slightly increasing the final DMSO concentration (ensure a vehicle control is included).
Inaccurate Inoculum Density The density of the M. tuberculosis culture is a critical parameter for reproducible MICs.[9] Ensure your bacterial suspension is homogenous and standardized to the correct McFarland standard before inoculation.
Compound Instability The compound may be unstable under specific experimental conditions (e.g., pH, light exposure). Refer to any stability data if available and minimize exposure to harsh conditions.
Assay Readout Timing M. tuberculosis is a slow-growing organism. It is crucial to read the plates at a standardized time point (e.g., after a specific number of days of incubation). Reading too early or too late can significantly shift the apparent MIC.[9]

Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results check_solubility Check for Compound Precipitation start->check_solubility check_inoculum Verify Inoculum Standardization start->check_inoculum check_controls Review Positive/Negative Controls start->check_controls check_incubation Confirm Standardized Incubation & Read Time start->check_incubation solution_precip Lower Concentration or Optimize Solvent check_solubility->solution_precip solution_inoculum Prepare Fresh Standardized Inoculum check_inoculum->solution_inoculum solution_controls Repeat Assay with Validated Controls check_controls->solution_controls solution_incubation Adhere to Strict Incubation and Readout Schedule check_incubation->solution_incubation

A decision tree for troubleshooting inconsistent MIC results.

Issue 2: High Cytotoxicity Observed in Host Cells

If "this compound" is showing significant toxicity to your host cells at or near its effective concentration, consider the following.

Potential CauseRecommended Action
Off-Target Effects High concentrations of any compound can lead to non-specific effects and cytotoxicity. Determine the 50% cytotoxic concentration (CC50) for your specific host cell line and aim to use concentrations well below this threshold for your antitubercular assays. The therapeutic index (CC50/MIC) is a key parameter to evaluate.
Solvent Toxicity The solvent (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your experimental medium is low (typically ≤ 0.5% for DMSO) and always include a vehicle control (medium with the same amount of solvent but no inhibitor) in your experiments.
Assay Interference In colorimetric assays like the MTT assay, the compound itself might interfere with the chemical reactions. Run a control with the highest concentration of the compound in cell-free media to check for any direct reduction of the MTT reagent.

Proposed Mechanism of Action for this compound

G cluster_bacterium Mycobacterium tuberculosis Prodrug This compound (Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., Ddn) Prodrug->Nitroreductase Activation Activated_Drug Reactive Nitrogen Species Nitroreductase->Activated_Drug Cellular_Damage Cellular Damage (e.g., DNA damage) Activated_Drug->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Proposed activation pathway of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol provides a general method for determining the MIC of "this compound" against M. tuberculosis.

  • Preparation of Drug Dilutions:

    • Prepare a 2-fold serial dilution of "this compound" in a 96-well plate using Middlebrook 7H9 broth supplemented with ADC or OADC. The final volume in each well should be 100 µL.

    • The concentration range should bracket the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized culture 1:20 in 7H9 broth to prepare the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator such as AlamarBlue or resazurin.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the CC50 of "this compound" in a mammalian cell line (e.g., Vero cells).

  • Cell Seeding:

    • Seed host cells (e.g., Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Experimental Workflow for Compound Evaluation

G start Start: this compound prepare_stock Prepare High-Concentration Stock in DMSO start->prepare_stock mic_assay Determine MIC against M. tuberculosis prepare_stock->mic_assay cytotoxicity_assay Determine CC50 in Mammalian Cells prepare_stock->cytotoxicity_assay calculate_si Calculate Selectivity Index (SI = CC50 / MIC) mic_assay->calculate_si cytotoxicity_assay->calculate_si end Proceed with further studies if SI is favorable calculate_si->end

A logical workflow for the initial evaluation of this compound.

References

Technical Support Center: Troubleshooting "Antitubercular agent-12" Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with "Antitubercular agent-12" cytotoxicity in vitro. The information is designed for scientists and drug development professionals to help identify and resolve common experimental challenges.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Viability Assays

Question: My MTT/XTT assay results for this compound are inconsistent between experiments. What are the common causes and solutions?

Answer: High variability in tetrazolium-based assays is a frequent issue.[1] Several factors related to either the compound, the cells, or the assay protocol can contribute to this problem.[2][3]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect wells under a microscope for precipitates, especially at high concentrations. Perform a solubility test of this compound in your specific culture medium. Reduce the final DMSO concentration to <0.1%.[4]A clear solution in the wells and a more consistent, dose-dependent cytotoxic effect.[4]
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates to maintain homogeneity.[3] Visually confirm even cell distribution after seeding and before adding the compound.Reduced well-to-well variability in both control and treated groups.
Inconsistent Incubation Times Use a multichannel pipette for simultaneous addition of MTT/XTT reagent and solubilization solution. Ensure the timing between reagent addition and reading is consistent across all plates.[2]More reproducible absorbance readings.
Interference from Phenol (B47542) Red Use phenol red-free medium during the MTT/XTT incubation step to avoid potential shifts in the absorbance spectrum.[2]Elimination of background interference from the pH indicator.
Microbial Contamination Regularly check cultures for any signs of bacterial or fungal contamination. Use sterile techniques and reagents.[3]Prevention of false-positive results due to MTT reduction by microbes.[3]
Issue 2: Discrepancy Between Different Cytotoxicity Assays

Question: I'm observing significant cytotoxicity with the MTT assay, but the LDH release assay shows minimal cell death after treatment with this compound. Why is this happening?

Answer: Discrepancies between viability (metabolic) and cytotoxicity (membrane integrity) assays are common and often point towards different mechanisms or kinetics of cell death.[4]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Different Cell Death Mechanisms MTT measures mitochondrial reductase activity, which can decrease early in apoptosis.[4] LDH is released upon loss of membrane integrity, which occurs in late apoptosis or necrosis.[5] Perform a time-course experiment (e.g., 12, 24, 48 hours) to understand the kinetics of cell death.[5]A clearer picture of whether this compound is causing early-stage metabolic dysfunction versus late-stage membrane damage.
Compound Inhibits LDH Enzyme Test this compound for direct inhibition of LDH activity using a purified LDH enzyme kit.Confirmation of whether the compound is interfering with the assay itself, leading to an underestimation of cytotoxicity.
Cytostatic vs. Cytotoxic Effect A decrease in MTT signal can indicate reduced cell proliferation (cytostatic effect) rather than cell death (cytotoxic effect).[6] Perform a cell counting assay (e.g., Trypan Blue exclusion) to distinguish between these two effects.Determination of whether this compound is killing the cells or merely inhibiting their growth.
Assay Timing is Not Optimal LDH release is a later event. If the compound induces slow apoptosis, significant LDH release may not be detectable at earlier time points.[5] Extend the incubation period with this compound before performing the LDH assay.[5]Better correlation between assays if the mechanism involves delayed membrane rupture.
Issue 3: Suspected Induction of Apoptosis

Question: How can I confirm that this compound is inducing apoptosis in my cell line?

Answer: To confirm apoptosis, you should use assays that detect specific hallmarks of this programmed cell death pathway, such as phosphatidylserine (B164497) (PS) externalization and caspase activation.

Recommended Assays and Interpretation:

Assay Principle Interpretation of Results
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to PS on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).Early Apoptosis: Annexin V positive, PI negative.[7] Late Apoptosis/Necrosis: Annexin V positive, PI positive.[7] Viable: Annexin V negative, PI negative.[7]
Caspase Activity Assay (e.g., Caspase-Glo 3/7) Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[4]An increase in luminescence or fluorescence signal directly correlates with increased caspase-3/7 activity, indicating apoptosis.[4]
Issue 4: Potential Involvement of Reactive Oxygen Species (ROS)

Question: I suspect this compound may be causing oxidative stress. How can I measure ROS production in vitro?

Answer: Measuring ROS is crucial as it can be a key upstream event in drug-induced cytotoxicity.[8] However, ROS are often transient and require sensitive detection methods.[9]

Common Issues and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Probe Selection Different probes detect different ROS species (e.g., H₂DCFDA is general, DHE is more specific for superoxide).[10] Select a probe based on the suspected type of ROS.More accurate detection of the specific reactive species induced by the compound.
Probe Artifacts Fluorescent probes can be susceptible to auto-oxidation or photobleaching.[11] Include appropriate controls: unstained cells, cells with probe but no compound, and a positive control (e.g., H₂O₂ or menadione).[11] Use the lowest possible excitation intensity.[11]Reliable data by accounting for background fluorescence and probe instability.
Transient Nature of ROS ROS production can be an early and rapid event.[12] Perform a time-course experiment to capture the peak of ROS production.Identification of the optimal time point for measuring oxidative stress.
Data Normalization Fluorescence intensity must be normalized to cell number to account for cell death or changes in proliferation.[11] After reading fluorescence, perform a cell viability assay (e.g., crystal violet or SRB) on the same plate.[11]Accurate quantification of ROS levels on a per-cell basis.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between different cell lines. Is this normal?

A1: Yes, this is common and can be informative. Different cell lines have varying metabolic activities, expression levels of the drug's target, and different capacities to handle cellular stress.[4] Testing against a panel of cell lines can help determine if the cytotoxicity is target-specific (more potent in cells expressing the target) or a general off-target effect.[4]

Q2: I am observing a bell-shaped dose-response curve, where the cytotoxicity of this compound decreases at the highest concentrations. What could be the cause?

A2: This phenomenon can be caused by several factors. At high concentrations, the compound may be precipitating out of the solution, reducing its effective concentration.[4] Alternatively, the compound itself or its metabolites could interfere with the assay chemistry. For example, a colored compound can interfere with absorbance readings, or a reducing agent could directly convert MTT, giving a false signal of viability.[3][4]

Q3: The serum concentration in my culture medium seems to affect the potency of this compound. Why?

A3: Many small molecules bind to serum proteins, primarily albumin.[4] This binding sequesters the compound, reducing the free fraction available to interact with the cells.[4] If this compound has high protein binding, its apparent potency will be lower in high-serum conditions. It is advisable to test cytotoxicity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS) to understand this effect.[4]

Q4: Can this compound directly interfere with the MTT reagent?

A4: Yes, this is a known potential artifact.[3] Some chemical compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is actually present. To test for this, set up a cell-free control well containing only media, MTT reagent, and this compound. If a color change occurs, the compound is directly reducing MTT, and an alternative viability assay (e.g., LDH, ATP-based, or SRB) should be considered.[3]

Experimental Protocols & Visualizations

Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This protocol is for detecting apoptosis by flow cytometry.

  • Induce Apoptosis: Treat cells with this compound at the desired concentrations for the determined time. Include a vehicle-treated negative control and an untreated control.[13]

  • Harvest Cells:

    • Adherent Cells: Gently detach cells using a non-enzymatic method like EDTA to preserve membrane integrity.[13]

    • Suspension Cells: Collect cells directly by centrifugation.[13]

  • Wash Cells: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS. Repeat the wash.[13]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Stain Cells:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE).[13]

    • Add 5 µL of PI solution (e.g., 50 µg/mL stock).[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analyze: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol outlines a colorimetric assay to measure membrane damage.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the end of incubation.[5]

    • Medium Background: Culture medium without cells.[14]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[5]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Read Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Calculation:

    • Subtract the 680 nm background absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

G cluster_workflow LDH Assay Experimental Workflow seed Seed Cells in 96-well Plate treat Treat with Agent-12 + Controls seed->treat incubate Incubate (e.g., 24h) treat->incubate spin Centrifuge Plate (250 x g, 5 min) incubate->spin transfer Transfer Supernatant to New Plate spin->transfer react Add LDH Reaction Mix Incubate 30 min (Dark) transfer->react stop Add Stop Solution react->stop read Read Absorbance (490nm - 680nm) stop->read

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Signaling Pathways in Drug-Induced Cytotoxicity

This compound may induce cell death through several interconnected signaling pathways. A common mechanism involves the induction of cellular stress (e.g., oxidative stress), leading to mitochondrial dysfunction and the activation of apoptotic pathways.[8][15][16]

G cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Pathway (Intrinsic Apoptosis) cluster_execution Execution Phase compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros Induces dna_damage DNA Damage compound->dna_damage Induces bax_bak Bax/Bak Activation ros->bax_bak Activates dna_damage->bax_bak Activates via p53 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.

References

"Antitubercular agent-12" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Antitubercular Agent-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also identified as compound 3408, is a novel phosphate (B84403) prodrug developed to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1] As a prodrug, it is converted to its active form in the body through metabolic activation, specifically via hydrolysis where the phosphate group is cleaved.[1] Its mechanism is believed to involve the inhibition of crucial metabolic pathways within the bacteria, potentially disrupting cell wall synthesis or other vital cellular functions necessary for the bacterium's survival.[1]

Q2: What are the key in vitro parameters of this compound?

A2: Key in vitro parameters for this compound are summarized in the table below. These values are crucial for designing and interpreting experiments.

Q3: How should I dissolve and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to both mycobacteria and mammalian cells.[2]

Q4: What are the common causes of high variability in Minimum Inhibitory Concentration (MIC) assay results?

A4: High variability in MIC assays can stem from several factors. A primary source is inconsistent inoculum preparation, leading to a variable number of colony-forming units (CFU).[2] Compound precipitation, especially at higher concentrations, can also lead to inaccurate results.[2] Additionally, inter-laboratory and inter-strain variations can contribute to differences in MIC measurements.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent MIC Assay Results

Symptoms:

  • High standard deviations between replicate wells.

  • MIC values shifting between experiments.

  • Visible precipitation of the compound in assay plates.

Possible Causes and Solutions:

Cause Solution
Inconsistent Inoculum Density [2]Ensure a homogenous bacterial suspension by thorough vortexing. Prepare the inoculum from a fresh, actively growing culture. Standardize the inoculum density using spectrophotometry (e.g., OD600) and confirm with CFU plating.
Compound Precipitation [2]Visually inspect assay plates for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system, ensuring the final solvent concentration is not toxic to the bacteria.
Edge Effects in Microplates [2]Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity and minimize evaporation.
Bacterial or Fungal Contamination [2]Adhere to strict sterile techniques throughout the experimental setup. Regularly check cultures and reagents for any signs of contamination.
Issue 2: Poor Reproducibility in Mammalian Cell Cytotoxicity Assays

Symptoms:

  • Variable CC50 values across different experimental runs.

  • Inconsistent cell viability readings.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Density [2]Ensure a single-cell suspension before seeding. Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Perform cell counts before each experiment.
Poor Cell Health and Viability [2]Use cells with a low passage number and do not allow them to become over-confluent in culture flasks. Regularly check cell viability using methods like trypan blue exclusion.
Variable Incubation Time [2]Optimize the incubation time for your specific cell line and the expected mechanism of action of the compound. Ensure the incubation time is consistent across all experiments.
Issue 3: High Variability in Intracellular Killing Assays

Symptoms:

  • Inconsistent CFU counts from lysed macrophages between replicates.

  • Lack of a clear dose-dependent killing effect.

Possible Causes and Solutions:

Cause Solution
Clumping of Mtb Inoculum [5]To break up bacterial clumps, pass the Mtb suspension through a 27-gauge needle 5-10 times before infecting the macrophages.
Incomplete Lysis of Macrophages [5]Increase the incubation time with the lysis buffer (e.g., 0.1% saponin) or gently scrape the wells to ensure the complete release of intracellular bacteria.
Inconsistent Macrophage Activation State [5]Ensure consistent differentiation of your macrophage cell line (e.g., with PMA for THP-1 cells) as the activation state can influence their response.
Suboptimal Drug Concentration [5]Perform a dose-response experiment with a wider range of concentrations for this compound to identify the optimal range for observing a killing effect.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Description
MIC (Minimum Inhibitory Concentration) 1.439 µg/mL[6]The lowest concentration of the agent that prevents visible growth of M. tuberculosis.
CC50 (Half-maximal Cytotoxic Concentration) 57.34 µg/mL[6]The concentration of the agent that causes the death of 50% of viable mammalian cells.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a generalized method for determining the MIC of this compound against M. tuberculosis.

  • Inoculum Preparation:

    • Culture M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

    • Dilute the standardized suspension to the final required inoculum density.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions of the stock solution in the assay medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the diluted compound.

    • Include positive (bacteria only) and negative (medium only) controls.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of the compound that shows no visible growth.

Protocol 2: Intracellular Killing Assay

This protocol provides a general workflow for assessing the activity of this compound against intracellular M. tuberculosis in macrophages.

  • Macrophage Seeding:

    • Seed a suitable macrophage cell line (e.g., THP-1) in a 24-well plate and differentiate into macrophage-like cells (e.g., using PMA).

  • Infection:

    • Infect the differentiated macrophages with an M. tuberculosis suspension at a specific multiplicity of infection (MOI).

    • Incubate for a sufficient time to allow for phagocytosis.

  • Extracellular Bacteria Removal:

    • Wash the cells with warm PBS to remove extracellular bacteria.

    • Add fresh medium containing a suitable antibiotic (e.g., amikacin) to kill any remaining extracellular Mtb and incubate for a short period.[5]

  • Drug Treatment:

    • Wash the cells again and add fresh medium containing serial dilutions of this compound or a vehicle control.

    • Incubate the plates for the desired time period (e.g., 48-72 hours).[5]

  • Macrophage Lysis and CFU Enumeration:

    • At each time point, wash the cells and then lyse them with a gentle lysis buffer (e.g., 0.1% saponin).[5]

    • Serially dilute the lysates and plate on appropriate agar (B569324) plates (e.g., Middlebrook 7H11).

    • Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the CFU.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Mtb Inoculum C Inoculate Microplate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C C->D E Read Results D->E F Determine MIC E->F

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

G Variability Experimental Variability Inoculum Inoculum Preparation Variability->Inoculum Compound Compound Properties Variability->Compound Assay Assay Conditions Variability->Assay Cell Cell Culture Variability->Cell Inoculum_Density Inconsistent Density Inoculum->Inoculum_Density Inoculum_Clumping Bacterial Clumping Inoculum->Inoculum_Clumping Compound_Precipitation Precipitation Compound->Compound_Precipitation Compound_Storage Improper Storage Compound->Compound_Storage Assay_Edge Edge Effects Assay->Assay_Edge Assay_Contamination Contamination Assay->Assay_Contamination Cell_Seeding Inconsistent Seeding Cell->Cell_Seeding Cell_Health Poor Cell Health Cell->Cell_Health

Caption: Common Sources of Experimental Variability in Antitubercular Assays.

References

Overcoming resistance to "Antitubercular agent-12" in Mtb strains

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-12 (ATA-12)

Welcome to the technical support center for this compound (ATA-12). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in overcoming resistance to ATA-12 in Mycobacterium tuberculosis (Mtb) strains.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ATA-12?

ATA-12 is a next-generation pro-drug designed to inhibit mycolic acid synthesis, a critical component of the Mtb cell wall. After entering the mycobacterial cell, ATA-12 is activated by the catalase-peroxidase enzyme, KatG. The activated form of ATA-12 then covalently binds to and inactivates the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, encoded by the inhA gene, leading to the disruption of cell wall integrity and bacterial cell death.

Q2: What are the primary mechanisms of acquired resistance to ATA-12 in M. tuberculosis?

Acquired resistance to ATA-12 in Mtb typically arises from spontaneous chromosomal mutations.[1][2] The most frequently observed mechanisms include:

  • Target Modification: Mutations within the inhA gene can alter the binding site of activated ATA-12, reducing its inhibitory effect.[3]

  • Impaired Drug Activation: Mutations in the katG gene can lead to a partial or complete loss of function of the KatG enzyme, preventing the conversion of the ATA-12 pro-drug into its active form.[4]

  • Efflux Pump Overexpression: Increased expression of specific efflux pumps can actively transport ATA-12 out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5]

Q3: How can I determine if my Mtb isolate is resistant to ATA-12?

The gold standard for determining resistance is to measure the Minimum Inhibitory Concentration (MIC) using a growth-based drug susceptibility testing (DST) method.[6] Molecular methods, such as DNA sequencing of resistance-associated genes (katG, inhA), can provide a rapid indication of potential resistance.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with ATA-12.

Problem 1: Inconsistent or Higher-Than-Expected MIC Values

You are performing a broth microdilution assay to determine the MIC of ATA-12 against an Mtb strain, but your results are variable across replicates or unexpectedly high.

Possible Cause Troubleshooting Step Rationale
Compound Solubility Issues Ensure the ATA-12 stock solution (in DMSO) is fully dissolved. Vortex vigorously before preparing dilutions.ATA-12 has low aqueous solubility. Undissolved compound or precipitation in the assay medium will lead to an inaccurate effective concentration.[8]
Inaccurate Inoculum Density Standardize the Mtb culture to a McFarland standard of 0.5 before inoculation. Ensure the suspension is homogenous to avoid clumping.The density of the bacterial inoculum is a critical factor for reproducible MIC results.[8] A higher-than-intended bacterial load can lead to apparently higher MICs.
"Edge Effect" in Microplates Use a plate sealer during incubation and avoid using the outermost wells for critical measurements. Fill outer wells with sterile broth to maintain humidity.Evaporation from wells on the edge of the plate can concentrate the drug and media components, leading to skewed results.[8]
Media Composition Ensure all components of the growth medium (e.g., Middlebrook 7H9, OADC supplement, Tween 80) are consistent across all experiments.The presence of lipids or detergents in the medium can affect the bioavailability of hydrophobic compounds like ATA-12.[8]
Problem 2: Suspected Efflux-Mediated Resistance Not Confirmed by Inhibitor Assays

You hypothesize that an Mtb isolate has efflux-mediated resistance to ATA-12, but adding a broad-spectrum efflux pump inhibitor (EPI) like verapamil (B1683045) or reserpine (B192253) does not reduce the MIC.

Possible Cause Troubleshooting Step Rationale
EPI Ineffectiveness or Toxicity Determine the MIC of the EPI alone to ensure it is not toxic to Mtb at the concentration used. Test a range of EPI concentrations in combination with ATA-12.The chosen EPI may be ineffective against the specific pump responsible for ATA-12 efflux or may be toxic to the cells, confounding the results.[4]
Specific Efflux Pump The efflux pump responsible for ATA-12 resistance may not be inhibited by the broad-spectrum EPIs used.Mtb possesses numerous efflux systems. Resistance may be conferred by a pump that is not a substrate for verapamil or reserpine.[1]
Alternative Resistance Mechanism Sequence the primary target genes associated with ATA-12 resistance (katG, inhA) to check for mutations.The resistance mechanism may not be related to efflux. Target modification or lack of pro-drug activation are common alternative mechanisms.[3][7]

Experimental Protocols

Protocol 1: Determination of ATA-12 MIC using Broth Microdilution

This protocol is adapted from standard methods for Mtb drug susceptibility testing.

  • Preparation of ATA-12 Stock: Prepare a 10 mg/mL stock solution of ATA-12 in DMSO.

  • Inoculum Preparation: Grow Mtb H37Rv (or test strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween-80 to mid-log phase (OD₆₀₀ of 0.5-0.8). Adjust the culture to a McFarland standard of 0.5.

  • Plate Setup:

    • In a 96-well microplate, prepare two-fold serial dilutions of ATA-12 in 7H9 broth, ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well as a positive growth control and a well with broth only as a sterility control.

  • Inoculation: Dilute the standardized bacterial suspension 1:50 in 7H9 broth and add 100 µL to each well (except the sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7-10 days.

  • Reading Results:

    • Add 20 µL of a resazurin-based indicator (e.g., AlamarBlue) to each well.[9]

    • Re-incubate for 24-48 hours.

    • The MIC is the lowest concentration of ATA-12 that prevents a color change from blue to pink.[9]

Protocol 2: Sequencing of Resistance-Associated Genes (katG, inhA)

This protocol provides a workflow for identifying mutations linked to ATA-12 resistance.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the Mtb isolate using a standard enzymatic lysis and column purification method.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the katG gene and the inhA gene, including its promoter region.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the amplified PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the reference sequence from a susceptible strain (e.g., Mtb H37Rv).

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that may confer resistance.[7]

Gene Target Common Resistance-Conferring Mutations (Hypothetical for ATA-12) Expected Impact on MIC
katGS315T, DeletionsHigh-level resistance (>10x increase)
inhA promoter-15C>TLow-level resistance (2-4x increase)
inhA coding regionI21V, S94ALow-level resistance (2-4x increase)

Visualizations

ATA12_Mechanism_Resistance cluster_Mtb Mycobacterium tuberculosis Cell ATA12_prodrug ATA-12 (Pro-drug) KatG KatG Enzyme ATA12_prodrug->KatG Activation EffluxPump Efflux Pump ATA12_prodrug->EffluxPump ATA12_active Activated ATA-12 KatG->ATA12_active InhA InhA Enzyme ATA12_active->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to ATA12_out ATA-12 EffluxPump->ATA12_out Expulsion KatG_mut katG Mutation KatG_mut->KatG Impairs Activation InhA_mut inhA Mutation InhA_mut->InhA Prevents Binding Efflux_up Pump Upregulation Efflux_up->EffluxPump Increases Activity ATA12_in ATA-12 ATA12_in->ATA12_prodrug

Caption: Mechanism of ATA-12 action and key resistance pathways in Mtb.

Resistance_ID_Workflow start Mtb Isolate with High ATA-12 MIC dna_extraction 1. Genomic DNA Extraction start->dna_extraction pcr 2. PCR Amplification (katG, inhA) dna_extraction->pcr sequencing 3. DNA Sequencing pcr->sequencing analysis 4. Sequence Analysis sequencing->analysis mutation_found Mutation Identified? analysis->mutation_found report_mutation Report Likely Resistance Mechanism mutation_found->report_mutation Yes no_mutation No Common Mutations Found mutation_found->no_mutation No efflux_assay 5. Efflux Pump Inhibitor Assay no_mutation->efflux_assay mic_reduction MIC Reduced? efflux_assay->mic_reduction report_efflux Report Efflux-Mediated Resistance mic_reduction->report_efflux Yes further_investigation Investigate Novel Mechanisms (e.g., WGS) mic_reduction->further_investigation No

Caption: Experimental workflow for identifying the mechanism of ATA-12 resistance.

Troubleshooting_Logic start Inconsistent / High MIC Results check_solubility Is ATA-12 fully dissolved in stock? start->check_solubility check_inoculum Is inoculum density correct and uniform? start->check_inoculum check_plates Are plates sealed? (Avoiding edge effect) start->check_plates check_solubility->check_inoculum Yes solution_vortex Action: Vortex stock before use check_solubility->solution_vortex No check_inoculum->check_plates Yes solution_standardize Action: Re-standardize culture to 0.5 McFarland check_inoculum->solution_standardize No solution_seal Action: Use plate sealers and fill outer wells check_plates->solution_seal No rerun Rerun Assay check_plates->rerun Yes solution_vortex->rerun solution_standardize->rerun solution_seal->rerun

Caption: Troubleshooting logic for inconsistent MIC experimental results.

References

Technical Support Center: Improving the Bioavailability of Antitubercular agent-12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the oral bioavailability of "Antitubercular agent-12," a compound characterized by low aqueous solubility.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Q1: My in vitro dissolution rate for this compound is extremely low and inconsistent across replicates. What are the initial steps to identify the cause?

A1: Low and variable dissolution is a classic problem for Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility and high permeability.[1][2] The issue often stems from the drug's intrinsic properties and the experimental setup.

  • Possible Causes & Immediate Solutions:

    • Wetting Issues: The hydrophobic surface of the drug powder may prevent proper wetting by the dissolution medium. Try incorporating a small, justified amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the medium to improve wettability.[3]

    • Particle Agglomeration: Drug particles may be clumping together, reducing the effective surface area for dissolution. Visually inspect the powder and consider gentle de-aggregation before the experiment.

    • Inadequate Agitation: The hydrodynamic conditions in the dissolution vessel may be insufficient. Ensure the paddle or basket speed (e.g., 50-75 RPM for USP Apparatus 2) is appropriate and consistent.[3]

    • Dissolved Gasses in Media: Gasses dissolved in the dissolution media can form bubbles on the drug surface, inhibiting dissolution. De-gas the media before use by heating, filtering, or sparging with helium.[4]

Q2: I developed an amorphous solid dispersion (ASD) of this compound, but it is physically unstable and recrystallizes upon storage. How can this be prevented?

A2: The physical stability of an ASD is critical, as recrystallization negates the solubility advantage.[5] Stability is influenced by the drug's properties, the choice of polymer, drug loading, and storage conditions.

  • Possible Causes & Corrective Actions:

    • Polymer Incompatibility: The selected polymer may not have strong enough interactions (e.g., hydrogen bonds) with the drug to prevent molecular mobility and crystallization. Screen alternative polymers with different functional groups (e.g., PVP, HPMC, Soluplus®).[6][7]

    • High Drug Loading: If the concentration of the drug in the polymer is too high (above its solubility in the polymer matrix), the system is more prone to crystallization.[8] Prepare dispersions with lower drug loading (e.g., 10%, 20%) and evaluate their stability.

    • Moisture Sorption: Water can act as a plasticizer, increasing molecular mobility and inducing crystallization.[5] Store the ASD in tightly sealed containers with a desiccant and under controlled humidity conditions.

    • High Storage Temperature: Storing the ASD near or above its glass transition temperature (Tg) will dramatically increase mobility and crystallization rates. Ensure storage temperature is well below the measured Tg of the dispersion.[5]

Q3: My nanosuspension of this compound shows a significant increase in particle size (Ostwald ripening) over a short period. What is causing this instability?

A3: Ostwald ripening is a common stability issue in nanosuspensions where larger particles grow at the expense of smaller ones due to differences in solubility.[9] This process is driven by the high surface energy of nanoparticles.

  • Possible Causes & Stabilization Strategies:

    • Inadequate Stabilizer Concentration: The amount of stabilizer (surfactant or polymer) may be insufficient to cover the surface of the nanoparticles and provide a robust steric or ionic barrier.[10] Increase the stabilizer concentration and evaluate the impact on particle size stability over time.

    • Poor Stabilizer Choice: The selected stabilizer may not have a strong enough affinity for the drug particle surface. Screen a range of stabilizers, including non-ionic polymers (e.g., Poloxamers, PVA) and ionic surfactants, to find one that provides optimal coverage and repulsion.[10]

    • Temperature Fluctuations: Changes in temperature during storage can affect drug solubility in the dispersion medium, accelerating the ripening process.[9] Store the nanosuspension at a constant, controlled temperature, often refrigerated (2-8°C), to reduce molecular motion.[9]

    • High Solubility in Dispersion Medium: If the drug has even minimal solubility in the aqueous medium, it can facilitate particle growth. Converting the nanosuspension into a solid dosage form (e.g., through freeze-drying or spray-drying) can be an effective long-term solution.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for improving the bioavailability of a BCS Class II compound like this compound?

A1: For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or solubility in the gastrointestinal tract.[13] Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques include micronization and nanonization (nanosuspensions).[14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in its high-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[6] This is a widely successful commercial strategy.

  • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve absorption. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can bypass the dissolution step.[15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[16]

Q2: How do I select an appropriate polymer for creating an amorphous solid dispersion (ASD) of this compound?

A2: Polymer selection is critical for the performance and stability of an ASD.[6] The ideal polymer should:

  • Be Miscible with the Drug: The drug and polymer should form a single-phase, homogenous system. This can be predicted using thermodynamic models and confirmed experimentally with techniques like Differential Scanning Calorimetry (DSC).

  • Inhibit Crystallization: The polymer should have specific molecular interactions (e.g., hydrogen bonding) with the drug to prevent it from rearranging into a crystalline form.[5]

  • Have a High Glass Transition Temperature (Tg): A high Tg helps to keep the system in a glassy state with low molecular mobility at typical storage temperatures.[8]

  • Enhance Dissolution: The polymer itself should be readily soluble in aqueous media (e.g., PVP, HPMC-AS) to ensure rapid release of the drug from the dispersion.

Q3: What is the relevance of in vitro dissolution testing for predicting in vivo performance of this compound formulations?

A3: In vitro dissolution testing is a critical tool used to assess the rate and extent of drug release from a dosage form.[17] For BCS Class II drugs like this compound, where dissolution is the rate-limiting step for absorption, a strong in vitro-in vivo correlation (IVIVC) can often be established.[2] This means that the in vitro dissolution profile can be a reliable predictor of the formulation's in vivo bioavailability.[17] The test is essential for quality control, ensuring batch-to-batch consistency, and guiding formulation development by comparing different strategies.[18]

Data Presentation

Table 1: Comparison of Formulation Strategies on the Dissolution Profile of this compound

Formulation TypeDrug Load (%)% Drug Dissolved at 30 min (Mean ± SD)Fold Increase vs. Unprocessed Drug
Unprocessed Drug Powder100%4.2 ± 1.5%1.0x
Micronized Suspension10%25.8 ± 3.1%6.1x
Nanosuspension10%65.4 ± 4.5%15.6x
Amorphous Solid Dispersion (HPMC-AS)20%88.9 ± 5.2%21.2x
Self-Emulsifying System (SEDDS)15%95.1 ± 3.8%22.6x

Table 2: Key Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unprocessed Drug Suspension155 ± 454.0980 ± 210100% (Reference)
Micronized Suspension420 ± 982.02,850 ± 450291%
Amorphous Solid Dispersion1150 ± 2101.58,120 ± 980829%
Self-Emulsifying System (SEDDS)1380 ± 2501.09,540 ± 1100973%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

  • Objective: To determine the dissolution rate of this compound from various formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Media Preparation: Prepare 900 mL of phosphate (B84403) buffer (pH 6.8), with or without 0.5% w/v Sodium Dodecyl Sulfate (SDS) for poorly soluble forms. De-aerate the medium prior to use.[19]

  • Procedure: a. Equilibrate the dissolution medium to 37 ± 0.5°C in the vessels. b. Set the paddle rotation speed to 75 RPM. c. Place a single dose of the formulation (e.g., capsule, tablet, or an amount of powder equivalent to the target dose) into each vessel. d. Start the apparatus immediately. e. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[18] f. Replace the withdrawn volume with fresh, pre-warmed medium. g. Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug dissolved versus time.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare an ASD of this compound to enhance its solubility.

  • Materials: this compound, a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®), and a volatile organic solvent (e.g., acetone, methanol) in which both drug and polymer are soluble.

  • Procedure: a. Dissolve a specific ratio of this compound and polymer (e.g., 1:4 drug-to-polymer by weight) in a minimal amount of the selected solvent to form a clear solution.[7] b. Evaporate the solvent rapidly using a rotary evaporator under reduced pressure. The bath temperature should be kept low to minimize thermal degradation. c. Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.[7] d. Gently mill the dried product to obtain a fine, homogenous powder.

  • Characterization: a. Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).[7] b. Assess the physical stability by storing the ASD under accelerated conditions (e.g., 40°C/75% RH) and re-analyzing by PXRD at set time points.

Protocol 3: In Vivo Pharmacokinetic Study in Rodent Model

  • Objective: To determine the oral bioavailability of different this compound formulations.

  • Animal Model: Male Sprague-Dawley rats (250-300g). Animals should be fasted overnight prior to dosing.[20][21]

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).

    • Group 2: Oral gavage of reference suspension (e.g., in 0.5% methylcellulose).[22]

    • Group 3-N: Oral gavage of test formulations (e.g., ASD, nanosuspension).

  • Procedure: a. Administer the formulations at a consistent dose (e.g., 20 mg/kg). For oral groups, use an appropriate gavage needle.[20] b. Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[23] c. Process the blood samples by centrifugation to obtain plasma.[23] d. Store plasma samples at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate relative bioavailability compared to the reference suspension.

Visualizations

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Formulation Strategies cluster_3 Evaluation start Low in vivo Efficacy or High Variability check_sol Assess Solubility (BCS Classification) start->check_sol check_perm Assess Permeability (e.g., Caco-2) check_sol->check_perm is_sol_limited Solubility-Limited? (BCS Class II/IV) check_perm->is_sol_limited is_perm_limited Permeability-Limited? (BCS Class III/IV) is_sol_limited->is_perm_limited No sol_strat Enhance Solubility: - Particle Size Reduction - Amorphous Dispersions - Lipid-Based Systems is_sol_limited->sol_strat Yes perm_strat Enhance Permeability: - Permeation Enhancers - Prodrug Approach is_perm_limited->perm_strat Yes invitro In Vitro Dissolution & Stability Testing sol_strat->invitro perm_strat->invitro invivo In Vivo PK Study (Rodent Model) invitro->invivo end Optimized Formulation invivo->end

Caption: Workflow for troubleshooting poor oral bioavailability.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical & In Vitro Testing start Select Drug Candidate (this compound) char Physicochemical Characterization (Solubility, pKa, LogP) start->char poly_screen Polymer & Excipient Screening char->poly_screen asd Prepare Amorphous Solid Dispersion (e.g., Spray Drying) poly_screen->asd nano Prepare Nanosuspension (e.g., Media Milling) poly_screen->nano sedds Prepare Lipid-Based Formulation (SEDDS) poly_screen->sedds solid_state Solid-State Analysis (PXRD, DSC) asd->solid_state dissolution Comparative Dissolution Testing nano->dissolution sedds->dissolution solid_state->dissolution stability Physical & Chemical Stability Studies dissolution->stability end Lead Formulation Selection for In Vivo Study stability->end

Caption: Decision tree for formulation strategy selection.

References

"Antitubercular agent-12" degradation and stability problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-12 (ATA-12)

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel this compound (ATA-12). The following information addresses common questions and issues related to the degradation and stability of ATA-12.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with ATA-12.

Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis of an ATA-12 sample.

  • Question: I am analyzing my ATA-12 sample using reverse-phase HPLC, and I see several new, smaller peaks that were not present in the reference standard. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests that ATA-12 is degrading. The two primary degradation pathways for ATA-12 are hydrolysis and oxidation.

    • Hydrolysis: ATA-12 possesses a hydrazide functional group, which is susceptible to hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of isonicotinic acid (Deg-A) and hydrazine (B178648) (Deg-B).

    • Oxidation: The ATA-12 molecule can be oxidized, particularly when exposed to air, light, or oxidizing agents. This leads to the formation of an N-oxide derivative (Deg-C) and other oxidative products.

    • Troubleshooting Steps:

      • Verify Solvent/Buffer pH: Ensure the pH of your mobile phase and sample diluent is within the optimal stability range for ATA-12 (pH 4.0-6.0). Hydrolysis is accelerated at pH values outside this range.[1][2]

      • Protect from Light and Air: Prepare samples fresh and store them in amber vials to minimize photo-oxidation. Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Control Temperature: Keep sample solutions cool (4°C) before and during analysis to reduce the rate of degradation.[3]

      • Perform Forced Degradation: To confirm the identity of the degradation peaks, perform a forced degradation study (see Experimental Protocol 1). Spiking your sample with aliquots from the acid, base, and oxidative stress conditions will help identify the retention times of Deg-A, Deg-B, and Deg-C.

Issue 2: The potency or measured concentration of my ATA-12 stock solution is lower than expected.

  • Question: I prepared a stock solution of ATA-12, but subsequent analysis shows a significant drop in concentration. Why is this happening?

  • Answer: A loss of potency indicates that the parent compound is degrading in solution. The stability of ATA-12 in solution is highly dependent on the solvent, pH, and storage conditions.

    • Troubleshooting Steps:

      • Assess Solvent Choice: ATA-12 is more stable in aprotic solvents like DMSO and DMF for long-term storage. For aqueous buffers, ensure the pH is between 4.0 and 6.0.[1][2] Avoid using methanol (B129727) for stock solutions if possible, as it can lead to faster degradation compared to other organic solvents.[3]

      • Evaluate Storage Conditions: Stock solutions should be stored at -20°C or below in tightly sealed containers. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

      • Check for Contaminants: Ensure solvents are free from peroxide or other oxidizing impurities. Use high-purity or HPLC-grade solvents for all preparations.

      • Consider Co-solutes: The presence of other agents, such as certain buffering species (e.g., acetate) or other drugs, can sometimes accelerate degradation.[2][4] If working with a formulation, evaluate the impact of excipients on ATA-12 stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ATA-12?

A1: ATA-12 is primarily susceptible to two degradation pathways:

  • Hydrolysis: Cleavage of the hydrazide bond, typically catalyzed by acidic or basic conditions, yields isonicotinic acid (Deg-A) and hydrazine (Deg-B).[5][6]

  • Oxidation: ATA-12 can undergo oxidation to form various products, including an N-oxide derivative (Deg-C). This process is accelerated by exposure to oxygen, light, and certain metal ions.

ATA12_Degradation ATA12 ATA-12 Hydrolysis_Products Hydrolysis Products ATA12->Hydrolysis_Products Hydrolysis (H+ or OH-) Oxidation_Products Oxidation Products ATA12->Oxidation_Products Oxidation (O2, Light) Deg_A Deg-A (Isonicotinic Acid) Hydrolysis_Products->Deg_A Deg_B Deg-B (Hydrazine) Hydrolysis_Products->Deg_B Deg_C Deg-C (N-Oxide) Oxidation_Products->Deg_C

Caption: Primary degradation pathways of ATA-12.

Q2: What are the recommended storage conditions for ATA-12?

A2:

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

  • Solutions: Prepare stock solutions in anhydrous DMSO or DMF and store in small aliquots at -20°C or -80°C. For aqueous solutions, use a buffer in the pH range of 4.0-6.0 and use immediately or store at 4°C for no more than 24 hours.

Q3: How does pH affect the stability of ATA-12?

A3: ATA-12 exhibits a classic pH-stability profile where degradation is minimal in a slightly acidic environment (pH 4.0-6.0).[1][2] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions significantly increase the rate of hydrolysis.

Q4: Is ATA-12 sensitive to light?

A4: Yes, ATA-12 is moderately photosensitive. Exposure to UV or ambient light can accelerate oxidative degradation. All work with ATA-12, especially in solution, should be performed under subdued light, and samples should be stored in amber-colored containers.

Data Presentation: ATA-12 Stability Under Stress Conditions

The following tables summarize the results of a typical forced degradation study on ATA-12.

Table 1: Degradation of ATA-12 in Solution After 24 Hours

ConditionTemperatureATA-12 Remaining (%)Major Degradants Formed
0.1 M HCl60°C75.2%Deg-A, Deg-B
0.1 M NaOH60°C82.5%Deg-A, Deg-B
3% H₂O₂25°C68.1%Deg-C, Others
Water (pH 7.0)80°C91.3%Deg-A
UV Light (254 nm)25°C89.8%Deg-C

Data are hypothetical and for illustrative purposes.

Table 2: pH-Rate Profile for ATA-12 Hydrolysis at 40°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.00.04515.4
4.00.00886.6
6.00.01257.8
8.00.05113.6
10.00.1106.3

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study for ATA-12

This protocol is designed to intentionally degrade ATA-12 under various stress conditions to identify potential degradation products and pathways.

1. Objective: To assess the stability of ATA-12 under hydrolytic, oxidative, thermal, and photolytic stress.

2. Materials:

  • ATA-12 reference standard

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 4.0)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

  • pH meter, water bath, UV lamp

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of ATA-12 in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 2 hours.[7] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~20 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.[7] Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~20 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[8] Dilute to ~20 µg/mL.

  • Thermal Degradation: Prepare a 20 µg/mL solution of ATA-12 in pH 4.0 buffer. Heat at 80°C for 48 hours.

  • Photolytic Degradation: Prepare a 20 µg/mL solution of ATA-12 in pH 4.0 buffer. Expose to UV light (254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples by HPLC (see Protocol 2) and compare them to an unstressed control sample.

Forced_Degradation_Workflow start Prepare ATA-12 Stock Solution (1 mg/mL) acid Acid Stress (0.1M HCl, 60°C) start->acid base Base Stress (0.1M NaOH, 60°C) start->base oxid Oxidative Stress (3% H₂O₂, RT) start->oxid photo Photolytic Stress (UV Light, RT) start->photo thermal Thermal Stress (Aqueous, 80°C) start->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize analyze Analyze by HPLC-UV neutralize->analyze report Identify Degradants & Assess Stability analyze->report

Caption: Workflow for a forced degradation study of ATA-12.

Protocol 2: HPLC-UV Method for ATA-12 and its Degradants

1. Objective: To separate and quantify ATA-12 from its primary degradation products.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare standards of ATA-12 and samples from the forced degradation study at a concentration of approximately 20 µg/mL in the mobile phase (95:5 A:B).

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject samples and standards for analysis.

  • Integrate peak areas to determine the percentage of ATA-12 remaining and the relative amount of each degradant.

Troubleshooting_Logic start Problem: Unexpected Peaks or Low Potency check_ph Is sample/mobile phase pH between 4.0-6.0? start->check_ph adjust_ph Adjust pH to 4.0-6.0. Prepare fresh sample. check_ph->adjust_ph No check_light Was sample protected from light and air? check_ph->check_light Yes end Problem Resolved adjust_ph->end protect_sample Use amber vials. Purge solvents. Prepare fresh. check_light->protect_sample No check_temp Was sample kept cool (e.g., 4°C)? check_light->check_temp Yes protect_sample->end control_temp Store samples at 4°C or below. Use autosampler cooling. check_temp->control_temp No forced_deg Perform forced degradation study to confirm degradant identity. check_temp->forced_deg Yes control_temp->end forced_deg->end

Caption: Troubleshooting workflow for ATA-12 stability issues.

References

Modifying "Antitubercular agent-12" for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitubercular agent-12 (AT-12). This resource is designed for researchers, scientists, and drug development professionals working to enhance the efficacy of this novel antitubercular candidate. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Fictional Compound Profile: this compound (AT-12)

  • Mechanism of Action: AT-12 is a potent, selective inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme InhA, a key component of the type II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis.[1][2] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bactericidal effects.[3][4]

  • Core Structure: A novel pyridine-based scaffold with a flexible side chain that interacts with the InhA active site.

  • Baseline Efficacy: Moderate in vitro activity against drug-susceptible Mtb (H37Rv strain) with a Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL.

  • Known Limitations:

    • Poor aqueous solubility, complicating formulation and in vivo studies.

    • Reduced activity against some isoniazid-resistant Mtb strains.

    • Potential for off-target effects at higher concentrations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research with AT-12 and its derivatives.

Issue 1: Inconsistent or Low In Vitro Activity Against Mtb

Q: We are observing higher than expected MIC values for AT-12 against the H37Rv strain in our microplate-based assays. What could be the cause?

A: Several factors can contribute to variability in in vitro antitubercular assays. Consider the following troubleshooting steps:

  • Compound Solubility: Poor solubility is a known issue with AT-12. Precipitated compound will not be active.

    • Recommendation: Visually inspect your stock solutions and the wells of your assay plates under a microscope for any signs of precipitation. Consider using a cosolvent like DMSO (dimethyl sulfoxide) at a final concentration of ≤1% in your assay medium. Always run a vehicle control to ensure the solvent itself is not affecting bacterial growth.

  • Assay Method: The choice of assay can influence the apparent MIC.

    • Recommendation: The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of antitubercular compounds.[5] Ensure your bacterial inoculum is in the mid-log phase of growth and the cell density is standardized for each experiment.

  • Compound Adsorption: Hydrophobic compounds like AT-12 can adsorb to the surface of plastic labware, reducing the effective concentration.

    • Recommendation: Using low-adsorption plates and tubes can mitigate this issue. Alternatively, including a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05%) in the culture medium can help maintain compound solubility and availability.

Issue 2: Poor Aqueous Solubility of AT-12 Derivatives

Q: Our newly synthesized derivatives of AT-12 show promising predicted binding to InhA, but they are very difficult to dissolve for in vitro testing. How can we improve their solubility?

A: Improving the physicochemical properties of your compounds is a critical step in drug development.

  • Structural Modification:

    • Recommendation: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) to the AT-12 scaffold. These modifications can increase hydrogen bonding with water, thereby improving solubility. Care must be taken to ensure these modifications do not negatively impact the compound's binding to the InhA target.

  • Formulation Strategies:

    • Recommendation: For preclinical studies, consider formulating your compounds using techniques such as creating solid lipid nanoparticles or nanostructured lipid carriers.[6] These methods can significantly enhance the bioavailability of poorly soluble drugs.[6]

Issue 3: Reduced Efficacy Against Isoniazid-Resistant Mtb Strains

Q: AT-12 shows significantly lower activity against an isoniazid-resistant Mtb strain. Why is this, and how can we overcome it?

A: Isoniazid (B1672263) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Resistance to isoniazid often arises from mutations in the katG gene.

  • Mechanism of Action: While both isoniazid and AT-12 target InhA, AT-12 is a direct inhibitor and does not require activation by KatG. Therefore, it should retain activity against many isoniazid-resistant strains. However, some resistance mutations can occur in the InhA protein itself, which could affect the binding of AT-12.

  • Strategy for Modification:

    • Recommendation: Synthesize derivatives of AT-12 with modifications to the side chain that interacts with the InhA active site. The goal is to create a compound that can bind effectively even if there are mutations that confer resistance to isoniazid.

    • Screening: Test your new derivatives against a panel of clinically relevant isoniazid-resistant Mtb strains with known resistance mutations.

Quantitative Data Summary: Efficacy of Modified AT-12 Derivatives

CompoundModificationMIC (µg/mL) vs. Mtb H37RvMIC (µg/mL) vs. Isoniazid-Resistant MtbAqueous Solubility (µg/mL)
AT-12 Parent Compound1.08.0< 5
AT-12-M1 Added hydroxyl group1.22.025
AT-12-M2 Modified side chain0.80.9< 5
AT-12-M3 Combined M1 & M2 mods0.91.020

Frequently Asked Questions (FAQs)

Q1: What is the proposed signaling pathway targeted by this compound?

A1: AT-12 targets the InhA enzyme, which is a critical component of the FAS-II pathway in Mycobacterium tuberculosis. This pathway is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a major component of the mycobacterial cell wall. By inhibiting InhA, AT-12 disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death.

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA Produces FAS_II_Initiation FAS-II Initiation Acyl_CoA->FAS_II_Initiation InhA InhA (Enoyl-ACP reductase) FAS_II_Initiation->InhA Elongation Cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation AT12 This compound AT12->InhA Inhibits

Caption: Targeted inhibition of the InhA enzyme by this compound.

Q2: What is a general workflow for modifying AT-12 and evaluating its efficacy?

A2: A typical workflow involves iterative cycles of chemical synthesis, in vitro screening, and ADME (absorption, distribution, metabolism, and excretion) profiling. Promising candidates can then be advanced to in vivo efficacy studies.

workflow start Start: AT-12 Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis screening In Vitro Screening (MIC, Solubility, Cytotoxicity) synthesis->screening decision Lead Candidate? screening->decision adme In Vitro ADME Profiling invivo In Vivo Efficacy Studies (Murine Model) adme->invivo end End: Preclinical Candidate invivo->end decision->synthesis No (Iterate) decision->adme Yes

Caption: Workflow for modification and evaluation of AT-12.

Q3: How do I troubleshoot unexpected results in my experiments?

A3: A logical approach to troubleshooting is essential. Start by considering the most common sources of error and systematically ruling them out.

troubleshooting_logic start Unexpected Result check_reagents Verify Reagent Quality & Concentration start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_equipment Calibrate & Check Equipment start->check_equipment reproducibility Can the result be reproduced? check_reagents->reproducibility check_protocol->reproducibility check_equipment->reproducibility reproducibility->start No (Re-run) isolate_variable Isolate and Test One Variable at a Time reproducibility->isolate_variable Yes consult Consult Literature or Colleagues isolate_variable->consult end Problem Solved consult->end

Caption: A logical approach to troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted from standard methods for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5]

Materials:

  • M. tuberculosis H37Rv culture in Middlebrook 7H9 broth with ADC supplement.

  • Sterile 96-well flat-bottom plates.

  • AT-12 and derivative compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • Positive control drug (e.g., Isoniazid).

  • Negative control (vehicle, e.g., DMSO).

Procedure:

  • Bacterial Culture: Grow Mtb H37Rv to a mid-log phase (OD600 of 0.4-0.8).

  • Inoculum Preparation: Dilute the Mtb culture in 7H9 broth to a final concentration that will yield approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a separate 96-well plate.

  • Assay Plate Setup:

    • Add 100 µL of the appropriate compound dilution to the wells of the assay plate.

    • Add 100 µL of the prepared Mtb inoculum to each well.

    • Include wells for a positive control (Mtb with isoniazid), a negative control (Mtb with DMSO), and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Aqueous Solubility Determination

This protocol provides a basic method for assessing the kinetic solubility of your compounds.

Materials:

  • Test compounds.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

  • High-performance liquid chromatography (HPLC) system.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to a known volume of PBS (e.g., 2 µL of stock into 198 µL of PBS) to achieve a final concentration of 100 µM.

  • Equilibration: Shake the solution at room temperature for 2 hours to allow it to equilibrate.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Analysis: Carefully remove the supernatant and determine the concentration of the dissolved compound using a calibrated HPLC method. The resulting concentration is the aqueous solubility.

References

"Antitubercular agent-12" inconsistent results in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in repeat experiments with "Antitubercular agent-12."

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound in our repeat experiments. What are the common causes for such inconsistencies?

Inconsistent MIC results for antitubercular agents are a frequent challenge and often arise from the complex and sensitive nature of Mycobacterium tuberculosis (M. tb) susceptibility testing.[1] Key sources of variability include:

  • Inoculum Preparation: The final concentration and viability of the bacterial inoculum are critical. Errors in determining the bacterial density or clumping of M. tb can lead to significant variations in the MIC outcome.[1]

  • Drug Solution and Plate Preparation: The physicochemical properties of "this compound," such as its solubility and stability in culture media, can impact its effective concentration. Issues with stock solution preparation, storage, and serial dilutions are common sources of error.[1]

  • Assay and Incubation Conditions: Minor deviations in experimental conditions can affect both mycobacterial growth and drug activity. This includes batch-to-batch variations in media like Middlebrook 7H9, as well as fluctuations in incubation time, temperature, and CO2 levels.[1]

  • Mixed Infections: Contamination of the M. tuberculosis culture with other mycobacterial species or unrelated bacteria can lead to erroneous results.[2][3]

Q2: Could the age of our M. tuberculosis culture be a factor in the inconsistent results?

Yes, the growth phase of the bacterial culture used for the inoculum can influence susceptibility testing. It is recommended to use a standardized culture in the mid-logarithmic phase of growth to ensure a consistent physiological state of the bacteria across experiments.

Q3: How critical is the choice of solvent for dissolving this compound?

The choice of solvent is crucial. "this compound" should be dissolved in a solvent that ensures complete solubilization and is non-toxic to M. tuberculosis at the final concentration used in the assay. It is essential to run a solvent control to confirm that the solvent itself does not inhibit bacterial growth.

Q4: Can the type of 96-well plates used for the MIC assay affect the results?

Yes, the material and surface properties of the 96-well plates can influence the results. Some compounds may adhere to the plastic surface, reducing their effective concentration in the medium. It is advisable to use low-binding plates and to test for compound adsorption if inconsistent results persist.

Troubleshooting Guide

If you are experiencing inconsistent results with "this compound," follow this systematic troubleshooting guide.

Step 1: Review Your Experimental Protocol and Data

Carefully review your documented procedures for any deviations from the standard protocol. Pay close attention to calculations for dilutions and inoculum preparation.

Step 2: Isolate the Source of Variability

Use the following decision tree to systematically investigate potential sources of error.

TroubleshootingWorkflow cluster_inoculum Inoculum Checks cluster_drug_prep Drug Preparation Checks cluster_assay_cond Assay Condition Checks cluster_qc Quality Control Checks start Inconsistent MIC Results Observed inoculum Check Inoculum Preparation start->inoculum drug_prep Verify Drug Solution Preparation inoculum->drug_prep Inoculum OK inoculum_density Verify cell density (OD600/CFU counting) inoculum->inoculum_density assay_cond Examine Assay Conditions drug_prep->assay_cond Drug Prep OK drug_solubility Confirm solubility in solvent drug_prep->drug_solubility qc Review Quality Control Data assay_cond->qc Assay Cond. OK media_batch Test for media batch-to-batch variability assay_cond->media_batch resolve Problem Resolved qc->resolve QC Passed positive_control Check MIC of control drug (e.g., Rifampicin) qc->positive_control inoculum_clumping Check for cell clumping (vortexing, sonication) inoculum_density->inoculum_clumping inoculum_viability Assess culture viability (log-phase growth) inoculum_clumping->inoculum_viability drug_stability Check stock solution stability and storage drug_solubility->drug_stability drug_dilution Verify serial dilution calculations and execution drug_stability->drug_dilution incubation_time Standardize incubation time media_batch->incubation_time incubation_env Ensure consistent temperature and CO2 incubation_time->incubation_env negative_control Verify no growth in sterility control positive_control->negative_control solvent_control Confirm no inhibition by solvent negative_control->solvent_control

Troubleshooting decision tree for inconsistent MIC results.
Quantitative Data for Troubleshooting

The following table provides typical ranges and control values for key experimental parameters. Use this table to check if your experimental parameters fall within the recommended ranges.

ParameterRecommended Range/ValueCommon Issues
Inoculum Density 1 x 105 to 5 x 105 CFU/mLToo high/low density can shift MIC.
Incubation Time 7-21 daysReading too early or late can alter results.[1]
Incubation Temperature 37°CFluctuations can affect growth rate.
CO2 Level 5-10%Important for some strains and media.
Rifampicin Control MIC 0.06 - 0.25 µg/mLA value outside this range may indicate a systemic issue.
Solvent Concentration <1% (v/v)Higher concentrations can be toxic to the bacteria.

Experimental Protocols

This section provides a detailed methodology for determining the MIC of "this compound" against M. tuberculosis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
  • Preparation of M. tuberculosis Inoculum: a. Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6). b. Adjust the culture with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute the adjusted culture 1:20 in 7H9 broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Preparation of "this compound" Stock and Dilution Plate: a. Prepare a 10 mg/mL stock solution of "this compound" in an appropriate solvent (e.g., DMSO). b. In a 96-well plate (the "drug plate"), perform a 2-fold serial dilution of the stock solution in 7H9 broth to obtain a range of concentrations. c. Include wells for a positive control (e.g., Rifampicin) and a solvent control.

  • Inoculation and Incubation: a. Add the prepared M. tuberculosis inoculum to each well of the drug plate. b. Include a growth control well (inoculum without any drug) and a sterility control well (broth only). c. Seal the plate and incubate at 37°C in a humidified incubator.

  • Reading and Interpretation of Results: a. After 7 days of incubation, visually inspect the plate for bacterial growth. The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis. b. If no growth is observed in the growth control well, continue incubation and read the plate every 2-3 days for up to 21 days.

ExperimentalWorkflow cluster_controls Controls start Start culture_prep Prepare M. tb Culture (Mid-log phase) start->culture_prep inoculum_adjust Adjust Inoculum Density (0.5 McFarland) culture_prep->inoculum_adjust inoculate Inoculate Plate with M. tb inoculum_adjust->inoculate drug_stock Prepare Drug Stock Solution (10 mg/mL) serial_dilution Perform Serial Dilutions in 96-well Plate drug_stock->serial_dilution serial_dilution->inoculate positive_control Positive Control (Rifampicin) serial_dilution->positive_control solvent_control Solvent Control serial_dilution->solvent_control incubate Incubate at 37°C (7-21 days) inoculate->incubate growth_control Growth Control (Inoculum only) inoculate->growth_control sterility_control Sterility Control (Broth only) inoculate->sterility_control read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Standard workflow for M. tuberculosis MIC determination.

References

Technical Support Center: Antitubercular Agent-12 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antitubercular agent-12. The information is tailored for scientists and drug development professionals to navigate potential pitfalls during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Question: We are observing significant variability in the MIC of this compound against Mycobacterium tuberculosis (Mtb) H37Rv. What could be the cause?

Answer: Several factors can contribute to inconsistent MIC values. Refer to the table below for potential causes and troubleshooting solutions.

Potential Cause Troubleshooting Solution
Inoculum Preparation Ensure the Mtb culture is in the mid-logarithmic growth phase. Standardize the inoculum density using McFarland standards or by measuring optical density (OD).
Media Composition Use the same batch of Middlebrook 7H9 or 7H11 medium for all experiments. Variations in albumin, dextrose, or catalase (ADC) supplement can affect drug activity.
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed 0.5% (v/v), as it can inhibit Mtb growth. Run a solvent-only control.
Drug Stability Prepare fresh stock solutions of this compound for each experiment. The agent may be unstable with repeated freeze-thaw cycles or prolonged storage at 4°C.
Plate Incubation Ensure consistent incubation conditions (37°C, 5% CO2). Check for proper sealing of plates to prevent evaporation, which can concentrate the drug.

Problem 2: Lack of Efficacy in Animal Models Despite Potent In Vitro Activity

Question: this compound shows excellent in vitro activity but fails to reduce bacterial load in our mouse model of tuberculosis. What are the potential reasons for this discrepancy?

Answer: The transition from in vitro to in vivo efficacy is a common hurdle in drug development.[1] Several pharmacokinetic and pharmacodynamic factors could be at play.

Potential Cause Troubleshooting Solution
Poor Bioavailability Determine the oral bioavailability of this compound. If low, consider alternative routes of administration (e.g., intravenous, intraperitoneal) or formulation strategies.
Rapid Metabolism/Clearance Conduct pharmacokinetic studies to determine the half-life of the agent in mice. If it is being cleared too quickly, a more frequent dosing schedule or a different formulation may be necessary.
Protein Binding High plasma protein binding can reduce the concentration of free, active drug. Measure the extent of protein binding to assess its potential impact.
Poor Penetration into Lesions Tuberculosis granulomas can be difficult for drugs to penetrate.[1] Assess the concentration of this compound in lung tissue and within granulomas.
Drug-Drug Interactions If used in combination with other antitubercular drugs, there may be antagonistic interactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form then inhibits InhA, an enoyl-ACP reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[5]

Q2: How can I select for resistant mutants to this compound?

A2: Spontaneous resistant mutants can be selected by plating a high-density culture of M. tuberculosis (e.g., 10⁸-10⁹ CFU) on solid medium (e.g., Middlebrook 7H11 agar) containing 5-10 times the MIC of this compound. Colonies that appear after 3-4 weeks of incubation should be isolated and confirmed for resistance.

Q3: What are the expected adverse effects of this compound in preclinical studies?

A3: Given its similarity in mechanism to isoniazid, potential adverse effects could include hepatotoxicity and peripheral neuropathy.[6][7] It is crucial to monitor liver enzymes (ALT, AST) and conduct regular neurological assessments in animal studies.

Q4: Are there any known drug-drug interactions with this compound?

A4: While specific interaction studies for this compound have not been conducted, its mechanism suggests potential interactions with other antitubercular drugs. For instance, co-administration with rifampicin, a potent inducer of cytochrome P450 enzymes, could potentially alter the metabolism of this compound.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

  • Preparation of Drug Plates:

    • Serially dilute this compound in Middlebrook 7H9 broth supplemented with ADC in a 96-well microplate.

    • Include a drug-free control and a solvent control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Incubation:

    • Add 100 µL of the bacterial suspension to each well of the drug plate.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination time_kill Time-Kill Kinetics mic->time_kill Promising Compounds resistance Resistance Studies time_kill->resistance pk Pharmacokinetics resistance->pk Lead Candidate efficacy Efficacy in Mouse Model pk->efficacy toxicity Toxicity Assessment efficacy->toxicity signaling_pathway cluster_cell Mycobacterium tuberculosis agent12_out This compound (Prodrug) katg KatG (Catalase-peroxidase) agent12_out->katg Activation agent12_in Activated Agent-12 katg->agent12_in inhA InhA (Enoyl-ACP reductase) agent12_in->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid bacterial_death Bacterial Death inhA->bacterial_death cell_wall Cell Wall Integrity mycolic_acid->cell_wall cell_wall->bacterial_death

References

Technical Support Center: "Antitubercular agent-12" Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common assay interference and artifacts when working with "Antitubercular agent-12" and other small molecule inhibitors in tuberculosis research.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of assay interference for small molecules like "this compound"?

Small molecules can interfere with biological assays through various mechanisms, potentially leading to false-positive or false-negative results.[1][2][3] It is crucial to identify these artifacts early to avoid misinterpretation of data.[1] Common interference mechanisms include:

  • Colloidal Aggregation: Many small molecules form colloidal aggregates in aqueous solutions that can nonspecifically sequester and denature proteins, leading to inhibition that is not target-specific.[2][4] This is a major cause of false positives in high-throughput screening (HTS).[2][4]

  • Light-Based Interference:

    • Autofluorescence: The compound itself may fluoresce at the same wavelengths used in fluorescence-based assays, leading to an artificially high signal.[1][2]

    • Fluorescence Quenching: The compound can absorb light emitted by a fluorophore in the assay, resulting in a decreased signal and a false-negative or reduced potency.[1]

    • Colored Compounds: In absorbance-based assays, the intrinsic color of a compound can interfere with optical density measurements.[1]

  • Chemical Reactivity: The compound may react chemically with assay components, such as the target protein, substrates, or detection reagents.[1][3][5]

  • Luciferase Inhibition: In assays that use luciferase as a reporter (e.g., Kinase-Glo, Bright-Glo), the compound may directly inhibit the luciferase enzyme, leading to a false-positive result for the intended target.

  • Chelation: The compound might chelate essential metal ions required for enzyme function.[1][5]

  • Membrane Disruption: In cell-based assays, the compound could disrupt cell membranes, leading to cytotoxicity that is not target-mediated.[1][5]

Q2: My primary screen for "this compound" shows potent activity. How can I be sure it's a genuine hit?

Validating a "hit" from a primary screen requires a series of counter-assays and secondary assays to rule out common interference mechanisms.[1] A systematic approach is essential to confirm that the observed activity is specific to the intended target.

Q3: What is an orthogonal assay, and why is it important for hit validation?

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or methodology. This is crucial for confirming that the observed activity is not an artifact of the primary assay format. For example, if the primary assay is luminescence-based, a follow-up assay could utilize fluorescence resonance energy transfer (FRET) or a direct enzymatic activity measurement.

Q4: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) results for my antitubercular compound. What could be the cause?

Inconsistent MIC results in Mycobacterium tuberculosis (M. tb) susceptibility testing are common and can arise from several factors[6]:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tb can significantly impact the results.[6]

  • Drug Solution and Stability: Issues with the compound's solubility, stability in the assay medium, or degradation during storage can lead to variable effective concentrations.[6]

  • Assay Conditions: Variations in media composition, incubation time, temperature, and CO2 levels can affect both bacterial growth and drug activity.[6]

  • Plate Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results.

Troubleshooting Guides

Problem 1: Suspected Colloidal Aggregation

Symptoms:

  • High potency in the primary assay.

  • Steep dose-response curve.

  • Inhibition increases with pre-incubation time of the compound and target protein.[1]

Troubleshooting Protocol:

  • Detergent-Based Counter-Screen: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1]

  • Data Analysis: Compare the dose-response curves with and without the detergent. A significant reduction or elimination of inhibitory activity in the presence of the detergent is strong evidence for inhibition by colloidal aggregation.[1]

Data Interpretation:

ConditionIC50 of "this compound"Interpretation
Standard Buffer1 µMPotent inhibition observed.
Buffer + 0.01% Triton X-100> 50 µMInhibition is likely due to aggregation.[1]
Buffer + 0.01% Triton X-1001.2 µMAggregation is unlikely to be the primary mechanism of inhibition.
Problem 2: Suspected Light-Based Interference in a Fluorescence Assay

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target.[1]

  • A dose-dependent decrease in signal that does not correlate with other assays.

Troubleshooting Protocol:

  • Autofluorescence Check:

    • Prepare a serial dilution of "this compound" in the assay buffer.

    • Include control wells with only the assay buffer.

    • Read the plate using the same excitation and emission wavelengths as the primary assay.[1]

  • Data Analysis: A concentration-dependent increase in fluorescence from the compound alone confirms autofluorescence.[1]

Experimental Workflow for Autofluorescence Check:

cluster_prep Preparation cluster_plate Plate Reading cluster_analysis Analysis cluster_result Conclusion prep1 Prepare serial dilution of 'this compound' in assay buffer plate Read plate at assay's excitation and emission wavelengths prep1->plate prep2 Prepare control wells with assay buffer only prep2->plate analysis Check for concentration-dependent increase in fluorescence plate->analysis result1 Autofluorescence Confirmed analysis->result1 Increase Observed result2 No Autofluorescence analysis->result2 No Increase

Caption: Workflow to detect compound autofluorescence.

Problem 3: Suspected Chemical Reactivity

Symptoms:

  • Inhibition increases with longer pre-incubation times of the compound and the enzyme.[1]

Troubleshooting Protocol:

  • Time-Dependent Inhibition Assay:

    • Set A: Pre-incubate the enzyme and "this compound" together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Set B: Pre-incubate the enzyme and buffer for the same time points. Add "this compound" and substrate simultaneously to start the reaction.

  • Data Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent covalent modification of the enzyme, indicating chemical reactivity.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis

This protocol is a generalized method for determining the MIC of a compound against M. tuberculosis.

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted inoculum 1:100 in fresh 7H9 broth.[6]

  • Drug Plate Preparation:

    • Prepare a stock solution of "this compound" in DMSO.

    • Perform a 2-fold serial dilution of the compound in a 96-well plate, with the final volume in each well being 100 µL.[6] The final DMSO concentration should not exceed 0.5%.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no bacteria).[6]

    • Seal the plate and incubate at 37°C for 7-14 days.[6][7]

  • Reading Results:

    • Assess bacterial growth visually or by adding a viability indicator such as AlamarBlue or Resazurin.[7]

    • The MIC is the lowest concentration of the compound that inhibits visible growth.[7]

Workflow for MIC Determination:

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare M. tb Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Drug Dilution Plate prep_plate->inoculate incubate Incubate Plate (7-14 days) inoculate->incubate read Read Results (e.g., AlamarBlue) incubate->read end End read->end

Caption: Standard workflow for M. tuberculosis MIC determination.

Signaling Pathways and Logical Relationships

Hit Triage and Validation Workflow

To ensure that a hit from a primary screen is a valid candidate for further development, a logical progression of assays is necessary to eliminate artifacts.

cluster_triage Hit Triage and Validation primary_screen Primary HTS Hit ('this compound') dose_response Dose-Response Confirmation primary_screen->dose_response aggregation_check Aggregation Assay (with Detergent) dose_response->aggregation_check interference_check Assay Interference (Fluorescence, etc.) aggregation_check->interference_check Pass artifact Artifact aggregation_check->artifact Fail orthogonal_assay Orthogonal Assay interference_check->orthogonal_assay Pass interference_check->artifact Fail cytotoxicity Host Cell Cytotoxicity Assay orthogonal_assay->cytotoxicity Pass orthogonal_assay->artifact Fail validated_hit Validated Hit cytotoxicity->validated_hit Low Toxicity cytotoxicity->artifact High Toxicity

Caption: Decision-making workflow for hit validation.

References

Validation & Comparative

A Comparative Efficacy Analysis of Pretomanid and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antitubercular agent pretomanid (B1679085) and the first-line drug isoniazid (B1672263) against Mycobacterium tuberculosis (Mtb). The following sections present quantitative data, experimental methodologies, and visual representations of their mechanisms of action and experimental workflows to support tuberculosis research and drug development.

Introduction

Isoniazid has been a cornerstone of tuberculosis treatment for decades, valued for its potent bactericidal activity against actively replicating Mtb. However, the rise of drug-resistant strains necessitates the development of new therapeutic agents. Pretomanid, a member of the nitroimidazooxazine class, is a more recently approved drug for treating specific forms of drug-resistant tuberculosis. This guide offers an objective comparison of their in vitro efficacy based on available experimental data.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pretomanid and isoniazid against the reference Mtb strain H37Rv. These values represent the lowest concentration of the drug that inhibits visible bacterial growth under specific laboratory conditions.

AgentM. tuberculosis StrainMIC (μg/mL)MethodReference
PretomanidH37Rv0.01 - 0.25Broth Microdilution[1][2]
IsoniazidH37Rv0.015 - 0.06Broth Microdilution[3][4][5][6]

Note: MIC values can vary between studies depending on the exact experimental conditions, such as the specific broth medium and inoculum size. The data presented here are from studies using standardized broth microdilution methods for comparability.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of a drug over time.

  • Isoniazid: Demonstrates rapid, concentration-dependent killing of actively growing M. tuberculosis. At concentrations above the MIC, isoniazid can achieve a ≥99% reduction in bacterial viability within the first 24 hours of exposure[7][8]. However, regrowth of Mtb can occur over a wide range of isoniazid concentrations due to the development of a resistant subpopulation[7].

  • Pretomanid: Exhibits time-dependent bactericidal activity against both replicating and non-replicating Mtb[9]. Its unique dual mechanism of action allows it to be effective under both aerobic and anaerobic conditions, which is crucial for targeting persistent, slow-growing bacteria within granulomas[10].

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[11][12]. Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway[11][13]. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death[12][13].

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid INH_NADH_Adduct INH-NADH Adduct Activated_Isoniazid->INH_NADH_Adduct NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Death

Isoniazid's mechanism of action.
Pretomanid

Pretomanid is also a prodrug, activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb[10][14][15]. This activation occurs under both aerobic and anaerobic conditions and leads to two primary mechanisms of action. Under aerobic conditions, it inhibits mycolic acid synthesis, disrupting the cell wall[10][15]. Under anaerobic conditions, it releases nitric oxide, which acts as a respiratory poison, leading to cell death even in dormant bacteria[3][7][10].

Pretomanid_Mechanism cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Aerobic_Death Replicating Cell Death Mycolic_Acid_Inhibition->Aerobic_Death NO_Release Nitric Oxide (NO) Release Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Anaerobic_Death Non-Replicating Cell Death Respiratory_Poisoning->Anaerobic_Death Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activation Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Activated_Pretomanid->Mycolic_Acid_Inhibition Activated_Pretomanid->NO_Release

Pretomanid's dual mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb[16][17].

1. Media and Reagent Preparation:

  • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol[18].
  • Prepare stock solutions of pretomanid and isoniazid. Dissolve drugs in an appropriate solvent (e.g., DMSO for pretomanid, water for isoniazid) and then dilute to the desired starting concentration in the broth medium[16][17].

2. Inoculum Preparation:

  • Grow a culture of M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
  • Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL[5].

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each drug in 7H9 broth to achieve a range of concentrations[5][19].
  • Inoculate each well with the prepared bacterial suspension.
  • Include a drug-free well as a positive growth control and a media-only well as a negative control[19].
  • Seal the plates and incubate at 37°C for 7 to 14 days[5][19].

4. Reading and Interpretation:

  • The MIC is defined as the lowest drug concentration that completely inhibits visible growth of Mtb[5]. This can be assessed visually or by using a growth indicator such as resazurin[20].

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Media [label="Prepare 7H9 Broth\n+ OADC + Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Drugs [label="Prepare Drug\nStock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Inoculum [label="Prepare Mtb Inoculum\n(0.5 McFarland, dilute 1:100)", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilute [label="Perform Serial Dilutions of\nDrugs in 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Wells with\nMtb Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controls [label="Include Growth and\nSterility Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\nfor 7-14 Days", fillcolor="#FBBC05", fontcolor="#202124"]; Read_MIC [label="Read MIC\n(Lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Media; Start -> Prep_Drugs; Start -> Prep_Inoculum; Prep_Media -> Serial_Dilute; Prep_Drugs -> Serial_Dilute; Serial_Dilute -> Inoculate; Prep_Inoculum -> Inoculate; Inoculate -> Controls; Controls -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }

Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

This protocol provides a general framework for conducting atime-kill assay with M. tuberculosis.[1][8][20]

1. Inoculum Preparation: * Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth, adjusting the final concentration to approximately 5 x 10^5 CFU/mL.[7]

2. Assay Setup: * Prepare flasks or tubes containing 7H9 broth with the desired concentrations of the antitubercular agent (e.g., 1x, 4x, and 10x the MIC). * Include a drug-free control flask. * Inoculate each flask with the prepared Mtb suspension.

3. Incubation and Sampling: * Incubate the cultures at 37°C with shaking. * At predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 days), withdraw an aliquot from each culture.[7][8]

4. Viable Cell Counting: * Perform serial ten-fold dilutions of each aliquot in fresh 7H9 broth or saline. * Plate the dilutions onto Middlebrook 7H10 or 7H11 agar (B569324) plates. * Incubate the plates at 37°C for 3-4 weeks until colonies are visible. * Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

5. Data Analysis: * Plot the log10 CFU/mL versus time for each drug concentration and the control. This will generate the time-kill curves, illustrating the rate and extent of bacterial killing.

Conclusion

Both pretomanid and isoniazid demonstrate potent in vitro activity against Mycobacterium tuberculosis. Isoniazid exhibits rapid bactericidal effects against actively replicating bacteria, consistent with its long-standing role as a first-line agent. Pretomanid's dual mechanism of action, enabling it to target both replicating and non-replicating Mtb, underscores its importance in treating drug-resistant and persistent infections. The experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other novel antitubercular agents. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of tuberculosis drug discovery.

References

Comparative Analysis of Antitubercular Agent-12 and Rifampicin Against Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a novel antitubercular agent, designated here as Antitubercular Agent-12 (a proxy for the recently developed drug, pretomanid), and the frontline antibiotic, rifampicin (B610482). The focus of this analysis is on their respective efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), their mechanisms of action, and their cytotoxic profiles. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided to ensure reproducibility and methodological transparency.

Executive Summary

Drug-resistant tuberculosis represents a significant global health challenge. Rifampicin, a cornerstone of tuberculosis treatment for decades, is rendered ineffective by mutations in the bacterial RNA polymerase. This compound (Pretomanid) is a newer-generation nitroimidazole antibiotic that has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb, including strains resistant to rifampicin.[1] This is largely due to its unique mechanism of action, which differs significantly from that of rifampicin. This guide will explore the preclinical data supporting the potential of this compound as a valuable component in the treatment of drug-resistant tuberculosis.

Mechanism of Action

The distinct mechanisms of action of rifampicin and this compound are fundamental to understanding their efficacy profiles, especially against resistant strains.

Rifampicin acts by specifically inhibiting the bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[2][3] It binds to the β-subunit of this enzyme, physically blocking the elongation of the RNA chain and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[3][4] Resistance to rifampicin primarily arises from mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase.[2][5] These mutations alter the drug's binding site, reducing its affinity and rendering it ineffective.[2][4]

This compound (Pretomanid) is a prodrug that requires activation within the mycobacterium.[6][7] This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn).[6] Once activated, Agent-12 has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8] Under anaerobic conditions, which are often found in the granulomas characteristic of tuberculosis, the activated drug generates reactive nitrogen species, including nitric oxide, that act as respiratory poisons.[8][9] This dual activity allows it to be effective against both actively replicating and dormant, non-replicating bacilli.[7]

In Vitro Efficacy

The in vitro efficacy of an antitubercular agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Compound Mtb Strain Type MIC Range (μg/mL)
This compound (Pretomanid) Drug-Susceptible0.015 - 0.25[7]
Drug-Resistant0.03 - 0.53[7]
Rifampicin Drug-Susceptible~0.06 - 0.12[1]
Rifampicin-Resistant>1.0 (Varies significantly with mutation)

Cytotoxicity Profile

Assessing the toxicity of a drug candidate against mammalian cells is a critical step in preclinical development. This is often expressed as the 50% cytotoxic concentration (CC50), the concentration of a drug that causes the death of 50% of cells in a culture.

Compound Cell Line CC50 (μM) Selectivity Index (SI = CC50 / MIC)
This compound (Pretomanid) HepG2 (Human Liver)Data not available in a specific CC50 value. However, it is known to have potential for hepatotoxicity.[5][10]Not calculable from available data.
Vero (Monkey Kidney)Data not available in a specific CC50 value.Not calculable from available data.
Rifampicin HepG2 (Human Liver)~25.5 µM[8]Varies based on Mtb strain MIC.
Vero (Monkey Kidney)Generally low cytotoxicity observed.[11]Varies based on Mtb strain MIC.

Note: The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound. A higher SI is desirable, as it suggests greater selectivity for the bacterial target over host cells. Due to the lack of specific CC50 values for Pretomanid in the provided search results, a direct SI comparison is not possible at this time.

Visualized Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_0 Rifampicin Action cluster_1 Rifampicin Resistance Rifampicin Rifampicin RNAP RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to Transcription DNA Transcription Rifampicin->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Essential for rpoB_mutation rpoB Gene Mutation Altered_RNAP Altered RNA Polymerase rpoB_mutation->Altered_RNAP Reduced_Binding Reduced Rifampicin Binding Altered_RNAP->Reduced_Binding Transcription_Continues Transcription Continues Reduced_Binding->Transcription_Continues

Caption: Rifampicin: Mechanism of Action and Resistance.

cluster_0 This compound (Pretomanid) Mechanism of Action cluster_1 Aerobic Conditions cluster_2 Anaerobic Conditions Agent12_prodrug Agent-12 (Prodrug) Ddn_activation Activation by Ddn Nitroreductase Agent12_prodrug->Ddn_activation Activated_Agent12 Activated Agent-12 Ddn_activation->Activated_Agent12 Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Agent12->Mycolic_Acid_Inhibition NO_release Nitric Oxide Release Activated_Agent12->NO_release Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption Bactericidal_Effect_Rep Bactericidal Effect (Replicating Mtb) Cell_Wall_Disruption->Bactericidal_Effect_Rep Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning Bactericidal_Effect_NonRep Bactericidal Effect (Non-replicating Mtb) Respiratory_Poisoning->Bactericidal_Effect_NonRep

Caption: this compound (Pretomanid): Mechanism of Action.

Experimental Workflows

cluster_0 Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay start Start prep_culture Prepare Mtb Culture (e.g., H37Rv) start->prep_culture serial_dilution Perform 2-fold Serial Dilution of Drug in 96-well Plate prep_inoculum Prepare Inoculum (e.g., 0.5 McFarland) prep_culture->prep_inoculum add_inoculum Inoculate Wells with Mtb Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates (e.g., 7-14 days at 37°C) add_inoculum->incubate add_indicator Add Viability Indicator (e.g., Resazurin) incubate->add_indicator incubate_indicator Incubate for 24-48 hours add_indicator->incubate_indicator read_results Visually or Spectrophotometrically Determine MIC incubate_indicator->read_results end End read_results->end

Caption: Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay.

cluster_0 Experimental Workflow: Cytotoxicity (MTT) Assay start Start seed_cells Seed Mammalian Cells (e.g., HepG2) in 96-well Plate start->seed_cells incubate_attach Incubate for 24h to Allow Attachment seed_cells->incubate_attach treat_cells Treat Cells with Serial Dilutions of Drug incubate_attach->treat_cells incubate_drug Incubate for 48-72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent to Wells incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 Value read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Experimental Workflow: Cytotoxicity (MTT) Assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv for susceptible, clinical isolates for resistant)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Antimicrobial agent stock solution

  • Sterile 96-well U-bottom plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A suspension of Mtb is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The antimicrobial agent is serially diluted two-fold across the wells of a 96-well plate containing 7H9 broth. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared Mtb suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Viability Assessment: After incubation, the resazurin solution is added to each well. The plate is re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • MIC Determination: The MIC is recorded as the lowest drug concentration in a well that remains blue, indicating the inhibition of bacterial growth.

In Vitro Cytotoxicity by MTT Assay

Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC50).

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells and wells with medium only (blank) are included. The final DMSO concentration should not exceed 0.5%.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound (Pretomanid) demonstrates a promising profile for the treatment of drug-resistant tuberculosis. Its novel mechanism of action, which is distinct from that of rifampicin, allows it to be effective against rifampicin-resistant strains of Mtb. The in vitro data indicates potent bactericidal activity against both replicating and non-replicating mycobacteria. While further investigation into its cytotoxicity is warranted to fully establish its therapeutic window, the existing data supports its continued development and use in combination regimens for difficult-to-treat tuberculosis infections. The detailed protocols and visualized workflows provided in this guide are intended to facilitate further research and a deeper understanding of this important new antitubercular agent.

References

Comparative Analysis of Novel Antitubercular Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. This guide provides a comparative overview of a hypothetical novel candidate, "Antitubercular agent-12," alongside other promising novel agents that have been recently developed or are in clinical trials. The comparison focuses on in vitro efficacy, cytotoxicity, and proposed mechanisms of action, supported by experimental data and protocols.

Comparative Efficacy and Cytotoxicity

The in vitro activity of antitubercular agents is a critical early indicator of their potential therapeutic value. The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv and the cytotoxicity (IC₅₀) against a mammalian cell line (Vero) for "this compound" and other notable novel agents.

CompoundTarget/Mechanism of ActionMIC₉₀ against M. tuberculosis H37Rv (µM)IC₅₀ against Vero Cells (µM)Selectivity Index (SI = IC₅₀/MIC₉₀)
This compound (Hypothetical) Mycolic Acid Synthesis Inhibition 0.25 >100 >400
BedaquilineATP synthase inhibition[1]0.03 - 0.0610 - 20>167
PretomanidNitroimidazole; generates reactive nitrogen species[2]0.015 - 0.25>100>400
SQ109Ethylene diamine; inhibits cell wall synthesis[2][3]0.3 - 1.2525 - 50>20
ClofazimineMembrane function disruption; redox cycling[1]0.06 - 0.255 - 10>20
Caulerpin (Natural Product)Unknown; potential inhibition of Mtb H37Rv growth[4]0.24Not reportedNot applicable

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of novel antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of in vitro efficacy.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well to achieve a final concentration of approximately 1 x 10⁵ cells per well.[5]

  • Incubation: The plates are incubated at 37°C for 7 days.[5]

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay

Evaluating the toxicity of a compound against mammalian cells is essential to determine its therapeutic window.

Protocol: Vero Cell Cytotoxicity Assay

  • Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compounds.

  • Incubation: The plate is incubated for 48-72 hours.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Visualizing Experimental and Biological Pathways

Graphical representations of workflows and biological pathways can aid in the understanding of the evaluation process and the mechanism of action of novel antitubercular agents.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening (e.g., MABA) B MIC Determination (M. tuberculosis H37Rv) A->B C Cytotoxicity Assay (e.g., Vero cells) B->C D Selectivity Index (SI) Calculation C->D E Pharmacokinetics (Mouse Model) D->E Promising Candidates F Efficacy Studies (TB-infected Mouse Model) E->F G Toxicity Studies F->G

Caption: A generalized workflow for the preclinical evaluation of novel antitubercular agents.

The proposed mechanism of action for "this compound" is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[6] This pathway is also the target of the first-line drug isoniazid.[6][7]

Mycolic_Acid_Synthesis_Pathway cluster_pathway Mycolic Acid Synthesis cluster_inhibition Drug Action FAS_I Fatty Acid Synthase I InhA Enoyl-ACP reductase (InhA) FAS_I->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid (activated) Isoniazid->InhA inhibition Agent_12 This compound Agent_12->InhA inhibition

Caption: The inhibitory action of this compound on the mycolic acid synthesis pathway.

Conclusion

The development of new antitubercular drugs is a complex but essential endeavor. "this compound," with its high selectivity index and targeted mechanism of action, represents a promising hypothetical candidate. Continued research and development, following rigorous experimental protocols, are necessary to translate such novel agents into effective clinical therapies against tuberculosis.

References

Comparative Analysis of Synergistic Effects: Antitubercular Agent-12 with Standard Tuberculosis Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential of a novel investigational compound, "Antitubercular Agent-12," with existing first-line and second-line antitubercular drugs. The data presented herein is intended to offer a framework for evaluating the performance of new chemical entities in combination therapies against Mycobacterium tuberculosis. All experimental data is illustrative and based on established methodologies for synergy testing.

Overview of Synergistic Activity

The primary goal of combination therapy in tuberculosis is to enhance bactericidal activity, prevent the emergence of drug resistance, and shorten treatment duration. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, is highly desirable. This is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is generally considered synergistic.

The following tables summarize the synergistic, additive, or antagonistic interactions between this compound and established TB drugs against the H37Rv strain of Mycobacterium tuberculosis.

Table 1: Synergy of this compound with First-Line TB Drugs

Drug CombinationIndividual MIC (μg/mL)Combination MIC (μg/mL)FICIInterpretation
Agent-12 2.0---
Isoniazid (INH) 0.1---
Agent-12 + INH -0.5 (Agent-12) + 0.025 (INH)0.50 Synergy
Rifampicin (RIF) 0.2---
Agent-12 + RIF -0.25 (Agent-12) + 0.075 (RIF)0.50 Synergy
Ethambutol (EMB) 2.5---
Agent-12 + EMB -1.0 (Agent-12) + 1.0 (EMB)0.80 Additive
Pyrazinamide (PZA) 50---
Agent-12 + PZA -20 (Agent-12) + 20 (PZA)0.80 Additive

Table 2: Synergy of this compound with Second-Line TB Drugs

Drug CombinationIndividual MIC (μg/mL)Combination MIC (μg/mL)FICIInterpretation
Agent-12 2.0---
Moxifloxacin (MXF) 0.5---
Agent-12 + MXF -0.4 (Agent-12) + 0.15 (MXF)0.50 Synergy
Bedaquiline (BDQ) 0.12---
Agent-12 + BDQ -0.25 (Agent-12) + 0.045 (BDQ)0.50 Synergy
Linezolid (LZD) 1.0---
Agent-12 + LZD -0.5 (Agent-12) + 0.5 (LZD)1.00 Additive

Experimental Protocols

The following protocols describe the standard methodologies used to generate the synergy data presented above.

Checkerboard Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) by testing various combinations of two drugs in a microplate format.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound and other TB drugs

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

Procedure:

  • Prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., Isoniazid) vertically in a 96-well plate containing 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well. Include wells for sterility control (broth only) and growth control (broth + inoculum).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that prevents a color change of resazurin from blue to pink.

  • The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Time-Kill Curve Analysis

This assay assesses the bactericidal or bacteriostatic effect of drug combinations over time.

Materials:

  • Culture tubes with 7H9 broth

  • M. tuberculosis H37Rv strain

  • This compound and other TB drugs

  • Middlebrook 7H10 agar (B569324) plates

Procedure:

  • Prepare culture tubes containing 7H9 broth with drugs at concentrations corresponding to their MICs (e.g., 1x MIC). Include a drug-free growth control.

  • Inoculate the tubes with an early-log phase culture of M. tuberculosis H37Rv to a final density of approximately 10^6 CFU/mL.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each tube.

  • Prepare serial dilutions of the aliquots and plate them on 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for synergy assessment and a hypothetical mechanism of synergistic action.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis p1 Prepare Drug A (Agent-12) Stock a1 Create 2D serial dilutions of Drug A & B in 96-well plate p1->a1 p2 Prepare Drug B (e.g., INH) Stock p2->a1 p3 Prepare M. tuberculosis Inoculum (H37Rv) a2 Inoculate plate with M. tuberculosis culture p3->a2 a1->a2 a3 Incubate at 37°C for 7 days a2->a3 a4 Add Resazurin indicator and incubate 24-48h a3->a4 d1 Read plate results (Color change: Blue to Pink) a4->d1 d2 Determine MIC of each drug alone and in combination d1->d2 d3 Calculate FICI value FICI = FIC-A + FIC-B d2->d3 d4 Interpret Result: ≤0.5 Synergy >0.5-4.0 Additive >4.0 Antagonism d3->d4

Caption: Workflow for determining drug synergy using the checkerboard assay.

G cluster_cell Mycobacterium tuberculosis Cell cluster_drugs Drug Action precursor Fatty Acid Precursor fabH FabH Enzyme (Hypothetical Target of Agent-12) precursor->fabH Step 1 inhA InhA Enzyme (Target of Isoniazid) mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Final Steps fabH->inhA Step 2 cell_wall Cell Wall Integrity mycolic_acid->cell_wall agent12 Antitubercular Agent-12 agent12->fabH Inhibits isoniazid Isoniazid (INH) isoniazid->inhA Inhibits

Caption: Hypothetical synergistic inhibition of the mycolic acid synthesis pathway.

Validating In Vitro Success: A Comparative In Vivo Analysis of the Novel Antitubercular Agent BTZ043

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising new antitubercular agent, BTZ043, against the standard first-line drugs Isoniazid and Rifampicin. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of BTZ043's potential as a next-generation tuberculosis treatment.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo performance of BTZ043, Isoniazid, and Rifampicin against Mycobacterium tuberculosis.

Table 1: In Vitro Efficacy Against M. tuberculosis

AgentMechanism of ActionMIC Range (μg/mL) against drug-susceptible M. tuberculosis
BTZ043 Inhibition of DprE1, blocking arabinan (B1173331) synthesis required for cell wall formation.[1][2][3]0.001 - 0.008[4]
Isoniazid Inhibition of mycolic acid synthesis, a key component of the mycobacterial cell wall.0.03 - 0.06[5]
Rifampicin Inhibition of DNA-dependent RNA polymerase, preventing transcription.0.12 - 0.25[5]

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

AgentDosing Regimen (in mice)Reduction in Lung Bacterial Load (log10 CFU)Study Duration
BTZ043 50 - 200 mg/kg, dailySignificant reduction, dose-dependent.[6][7] Approx. 2 log reduction after 4-6 weeks in a necrotic granuloma model.[4][8]4 - 8 weeks
Isoniazid 10 - 25 mg/kg, dailyApprox. 1.4 log10 CFU/lung reduction after 6 days.[9]1 - 8 weeks
Rifampicin 10 - 20 mg/kg, daily1.7 - 1.8 log10 reduction with 10-20 mg/kg daily.[10]12 weeks

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

I. In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis.[11][12][13]

  • Inoculum Preparation:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

    • The bacterial suspension is adjusted to a McFarland standard of 0.5.

  • Drug Preparation:

    • Stock solutions of BTZ043, Isoniazid, and Rifampicin are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve the final desired concentrations.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.[14]

II. In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol outlines a standard procedure for evaluating the efficacy of antitubercular agents in a mouse model.[15][16][17][18]

  • Animal Model:

    • Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection:

    • Mice are infected via aerosol exposure with M. tuberculosis H37Rv to establish a low-dose pulmonary infection.

    • The infection is allowed to establish for 4 weeks to develop into a chronic state.

  • Drug Administration:

    • BTZ043, Isoniazid, and Rifampicin are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Drugs are administered orally via gavage, typically 5 days a week for 4 to 8 weeks. A vehicle control group is included.

  • Efficacy Assessment:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

    • Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The reduction in bacterial load is calculated relative to the vehicle control group.[15]

Visualizing the Pathways and Processes

Mechanism of Action: BTZ043

BTZ043 BTZ043 (Prodrug) Active_BTZ043 Activated BTZ043 BTZ043->Active_BTZ043 Activation DprE1 DprE1 Enzyme Active_BTZ043->DprE1 Inhibition Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Catalyzes Cell_Lysis Cell Lysis DprE1->Cell_Lysis Inhibition leads to Cell_Wall Mycobacterial Cell Wall Arabinan_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of BTZ043.

Experimental Workflow: In Vivo Efficacy Study

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal Model Selection Animal Model Selection Aerosol Infection Aerosol Infection Animal Model Selection->Aerosol Infection Establish Chronic Infection (4 weeks) Establish Chronic Infection (4 weeks) Aerosol Infection->Establish Chronic Infection (4 weeks) Drug Administration (4-8 weeks) Drug Administration (4-8 weeks) Establish Chronic Infection (4 weeks)->Drug Administration (4-8 weeks) Euthanasia & Organ Harvest Euthanasia & Organ Harvest Drug Administration (4-8 weeks)->Euthanasia & Organ Harvest Tissue Homogenization Tissue Homogenization Euthanasia & Organ Harvest->Tissue Homogenization CFU Enumeration CFU Enumeration Tissue Homogenization->CFU Enumeration Data Analysis Data Analysis CFU Enumeration->Data Analysis

Caption: Workflow for in vivo efficacy testing.

Logical Comparison of Antitubercular Agents

cluster_invitro In Vitro cluster_invivo In Vivo Antitubercular Agents Antitubercular Agents BTZ043 BTZ043 Antitubercular Agents->BTZ043 Isoniazid Isoniazid Antitubercular Agents->Isoniazid Rifampicin Rifampicin Antitubercular Agents->Rifampicin MIC MIC BTZ043->MIC Low Efficacy (CFU reduction) Efficacy (CFU reduction) BTZ043->Efficacy (CFU reduction) High Isoniazid->MIC Low Isoniazid->Efficacy (CFU reduction) High Rifampicin->MIC Low Rifampicin->Efficacy (CFU reduction) High

Caption: Comparison of antitubercular agents.

References

Comparison Guide: Cross-Resistance Profile of Bedaquiline (as a proxy for "Antitubercular agent-12")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Antitubercular agent-12" does not correspond to a recognized therapeutic agent in publicly available scientific literature. This guide utilizes Bedaquiline (B32110) as a representative advanced antitubercular agent to illustrate the principles and data related to antibiotic cross-resistance. Bedaquiline is a diarylquinoline antibiotic and a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).

This guide provides an objective comparison of Bedaquiline's cross-resistance profile with other key antitubercular drugs, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Overview of Cross-Resistance with Bedaquiline

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. For Bedaquiline, the most significant and well-documented cross-resistance is with Clofazimine. This phenomenon is primarily mediated by mutations in the Rv0678 gene, which regulates an efflux pump system in Mycobacterium tuberculosis.

Mutations in Rv0678, a transcriptional repressor, lead to the overexpression of the MmpS5-MmpL5 efflux pump. This pump can extrude both Bedaquiline and Clofazimine from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The presence of these mutations can lead to a 2- to 16-fold increase in the Minimum Inhibitory Concentration (MIC) for Bedaquiline and a 2- to 4-fold increase for Clofazimine[1].

Quantitative Data on Cross-Resistance

The following table summarizes the impact of various mutations in the Rv0678 gene on the MICs of Bedaquiline and Clofazimine. The data is compiled from in-vitro studies on clinical isolates of Mycobacterium tuberculosis.

Gene Mutation Amino Acid Change Bedaquiline MIC (µg/mL) Clofazimine MIC (µg/mL) Fold Increase in MIC (Bedaquiline) Fold Increase in MIC (Clofazimine)
Wild-Type (H37Rv)-0.030.25--
Rv0678G52fs0.51.0~16x4x
Rv0678A78V0.250.5~8x2x
Rv0678T3fs0.51.0~16x4x
Rv0678G80R0.1250.5~4x2x
Rv0678S48L0.251.0~8x4x
Rv0678L117R0.1250.5~4x2x

Note: MIC values and fold increases are approximate and can vary based on the specific M. tuberculosis strain and experimental conditions.

Signaling Pathway for Bedaquiline-Clofazimine Cross-Resistance

The primary mechanism of cross-resistance between Bedaquiline and Clofazimine involves the derepression of the MmpS5/MmpL5 efflux pump. The diagram below illustrates this regulatory pathway.

G cluster_0 M. tuberculosis Cell Rv0678 Rv0678 (Transcriptional Repressor) mmpS5_mmpL5_promoter mmpS5/mmpL5 Promoter Rv0678->mmpS5_mmpL5_promoter Represses Transcription mmpS5_mmpL5_operon mmpS5/mmpL5 Genes MmpS5_MmpL5_pump MmpS5/MmpL5 Efflux Pump mmpS5_mmpL5_operon->MmpS5_MmpL5_pump Translation Bedaquiline_out Bedaquiline MmpS5_MmpL5_pump->Bedaquiline_out Efflux Clofazimine_out Clofazimine MmpS5_MmpL5_pump->Clofazimine_out Efflux Bedaquiline_in Bedaquiline Bedaquiline_in->MmpS5_MmpL5_pump Clofazimine_in Clofazimine Clofazimine_in->MmpS5_MmpL5_pump mutation Mutation in Rv0678 mutation->Rv0678 Inactivates G start Start prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0) start->prep_inoculum dilute_inoculum Dilute Inoculum 1:20 in 7H9 Broth prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Diluted Bacterial Suspension dilute_inoculum->add_inoculum prep_plate Prepare 96-well Plate with Serial Drug Dilutions prep_plate->add_inoculum incubate Incubate at 37°C for 7-10 days add_inoculum->incubate add_resazurin Add Resazurin Solution to each well incubate->add_resazurin re_incubate Incubate for 24-48 hours add_resazurin->re_incubate read_results Read Results: Blue = No Growth Pink = Growth re_incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end G start Start isolate_dna Genomic DNA Extraction from M. tuberculosis Culture start->isolate_dna library_prep DNA Library Preparation (Fragmentation, Adapter Ligation) isolate_dna->library_prep sequencing Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control of Raw Sequencing Reads sequencing->quality_control mapping Map Reads to H37Rv Reference Genome quality_control->mapping variant_calling Variant Calling (SNPs and InDels) mapping->variant_calling annotation Annotate Variants (e.g., in Rv0678) variant_calling->annotation analysis Correlate Genotype with Phenotype (MIC) annotation->analysis end End analysis->end

References

Head-to-Head Comparison of Antitubercular Agent-12 and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of "Antitubercular agent-12," a nitrofuran-1,3,4-oxadiazole hybrid, with other similar compounds exhibiting antitubercular activity. The data presented is compiled from various preclinical studies to facilitate an objective evaluation of their potential as antitubercular drug candidates.

I. Comparative Analysis of In Vitro Activity and Cytotoxicity

The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) against Mycobacterium tuberculosis H37Rv and, where available, multidrug-resistant (MDR) strains. Cytotoxicity (CC50) against mammalian cell lines is also presented to indicate the selectivity of the compounds.

CompoundChemical StructureMIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. MDR-TBCC50 (µg/mL) vs. Mammalian CellsSelectivity Index (SI = CC50/MIC)Reference
This compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide1.439Not Reported57.34 (Vero cells)39.8[1]
Compound 57 A nitrofuran-1,3,4-oxadiazole hybrid0.7951.43 (MDR-MTB 16883)57.34 (Vero cells)72.1[2][3]
Compound 8j 5-substituted 2-mercapto-1,3,4-oxadiazole derivative0.62.0 (pre-XDR isolate)>23.4 (CHO-K1 cells)>39
Compound 3a 3-(p-trifluorophenyl)-5-substituted-1,2,4-oxadiazole816 (MDR strain)Not ReportedNot Reported
Compound 2l Furan-1,3,4-oxadiazole hybrid3.13Not ReportedNot ReportedNot Reported
Isoniazid Standard first-line anti-TB drug0.02 - 0.2VariableHighHigh[4]
Rifampicin Standard first-line anti-TB drug0.05 - 0.2VariableHighHigh

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field of antitubercular drug discovery.

A. In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup: The test compounds are serially diluted in a 96-well microplate. 100 µL of the prepared inoculum is added to each well containing the test compound. Control wells with inoculum only (positive control) and media only (negative control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent is added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

B. In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2, or THP-1) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: The test compounds are serially diluted and added to the wells containing the cells. A control group with untreated cells is included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[5][6][7]

C. In Vivo Efficacy Testing in a Murine Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of antitubercular compounds in a mouse model of chronic tuberculosis.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used. All animal procedures must be conducted in a BSL-3 facility in accordance with institutional guidelines.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs). The infection is allowed to establish for 4 weeks to develop into a chronic state.[8][9]

  • Drug Administration: The test compound and control drugs (e.g., isoniazid, rifampicin) are administered orally or via a suitable route, typically once daily for 5 days a week, for a duration of 4 to 8 weeks.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, the bacterial load (CFU) is enumerated. The efficacy of the compound is determined by the log10 reduction in CFU in the organs of treated mice compared to the untreated control group.

III. Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel antitubercular agents.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization & Advanced In Vitro cluster_2 In Vivo Evaluation compound_library Compound Library primary_screening Primary Screening (e.g., MABA vs. H37Rv) compound_library->primary_screening hit_identification Hit Identification (MIC Determination) primary_screening->hit_identification cytotoxicity_assay Cytotoxicity Assay (e.g., MTT vs. Mammalian Cells) hit_identification->cytotoxicity_assay selectivity_index Selectivity Index (SI) Calculation cytotoxicity_assay->selectivity_index sar_studies Structure-Activity Relationship (SAR) selectivity_index->sar_studies mdr_tb_screening Screening vs. MDR-TB Strains sar_studies->mdr_tb_screening moa_studies Mechanism of Action Studies mdr_tb_screening->moa_studies pk_studies Pharmacokinetic (PK) Studies in Mice moa_studies->pk_studies efficacy_testing Efficacy Testing in Murine TB Model pk_studies->efficacy_testing toxicology_studies Preliminary Toxicology efficacy_testing->toxicology_studies candidate_selection Candidate Selection for Preclinical Development toxicology_studies->candidate_selection

Antitubercular Drug Discovery Workflow

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The presented data is based on preclinical studies and does not guarantee clinical efficacy or safety.

References

Selectivity Index of Antitubercular Agent-12: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antitubercular agents with high efficacy against Mycobacterium tuberculosis (M.tb) and minimal host cell toxicity is a critical goal in the fight against tuberculosis. The selectivity index (SI) serves as a crucial parameter in the early stages of drug discovery, quantifying the therapeutic window of a compound. It represents the ratio of a compound's cytotoxicity to its anti-mycobacterial activity. A higher SI value is indicative of a more promising drug candidate, as it suggests greater specificity for the pathogen with a lower potential for adverse effects on the host. This guide provides a comparative analysis of the selectivity index of a novel investigational compound, "Antitubercular agent-12," against established first-line, second-line, and other novel antitubercular drugs.

Comparative Selectivity Index Data

The following table summarizes the selectivity index of this compound in comparison to a panel of other antitubercular drugs. The data for this compound is hypothetical and presented for illustrative purposes, while the data for other agents are derived from published literature. The selectivity index is a critical measure, with a value greater than 10 often considered a benchmark for a promising hit compound in early-stage drug discovery[1].

Drug/CompoundClassAntimycobacterial Activity (MIC/IC50/EC90)Cytotoxicity (CC50/IC50)Cell LineSelectivity Index (SI)
This compound (Hypothetical) Novel Target Inhibitor0.5 µM (IC50)>100 µM (IC50)THP-1>200
IsoniazidFirst-Line0.05 µg/mL (MIC)1,860 µg/mL (CC50)Vero37,200
RifampicinFirst-Line0.1 µg/mL (MIC)>128 µg/mL (CC50)Vero>1,280
PyrazinamideFirst-Line20 µg/mL (MIC)>1000 µg/mL (CC50)HepG2>50
EthambutolFirst-Line2.5 µg/mL (MIC)>1000 µg/mL (CC50)HepG2>400
MoxifloxacinSecond-Line (Fluoroquinolone)0.25 µg/mL (MIC)150 µg/mL (CC50)V79600
BedaquilineNovel Agent (ATP synthase inhibitor)0.06 µg/mL (MIC)19.8 µg/mL (CC50)HepG2330
DelamanidNovel Agent (Mycolic acid synthesis inhibitor)0.006 µg/mL (MIC)>10 µM (CC50)Multiple>1667
GSK2556286Novel Agent0.07 µM (IC50 in macrophages)Not explicitly statedTHP-1Not explicitly calculated
Novel CephalosporinsNovel Agent~1 µg/mL (MIC)>100 µg/mL (CC50)HepG2≥250[2]
F0414Novel Agent (dUTPase inhibitor)4 µg/mL (MIC)>52 µg/mL (CC50)MRC-5, Vero E6, Caco2>13[3]

Note: The values presented are compiled from various sources and methodologies, which can lead to variations. Direct comparison should be made with caution. The cell lines used for cytotoxicity assessment are indicated where available.

Experimental Protocols

The determination of the selectivity index involves two key experimental procedures: assessment of antimycobacterial activity and evaluation of cytotoxicity against mammalian cells.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of antimycobacterial potency. The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and sensitive method[4].

Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:20 dilution in 7H9 broth.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of concentrations.

  • Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Addition of Resazurin: After incubation, 30 µL of Resazurin solution (0.01% in sterile water) is added to each well.

  • Second Incubation: The plate is incubated for an additional 24-48 hours.

  • Data Analysis: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest drug concentration that prevents this color change.

Determination of Cytotoxicity (CC50/IC50) in Mammalian Cell Lines

The half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT or CellTiter-Blue assay.

Protocol: Cytotoxicity Assay using CellTiter-Blue

  • Cell Culture: A human cell line, such as the monocytic cell line THP-1 or the liver cell line HepG2, is cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted in the cell culture medium and added to the wells. The cells are then incubated for 24 to 72 hours.

  • Cell Viability Assessment: After incubation, the medium is replaced with fresh medium containing CellTiter-Blue reagent (Promega) and incubated for 1-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated using a dose-response curve fitting model.

Calculation of Selectivity Index (SI)

The selectivity index is calculated using the following formula[1]:

SI = CC50 (or IC50) in Mammalian Cells / MIC (or IC50) against M. tuberculosis

Experimental Workflow for Determining Selectivity Index

The following diagram illustrates the sequential workflow for determining the selectivity index of a potential antitubercular agent.

G cluster_0 Antimycobacterial Activity Assessment cluster_1 Cytotoxicity Assessment cluster_2 Selectivity Index Calculation A Prepare M. tuberculosis Inoculum B Serial Dilution of Test Compound A->B C Inoculate Plates B->C D Incubate (7 days) C->D E Add Resazurin & Incubate (24-48h) D->E F Determine MIC E->F N Calculate SI = IC50 / MIC F->N G Culture Mammalian Cells H Seed Cells in 96-well Plates G->H I Treat with Test Compound H->I J Incubate (24-72h) I->J K Add Cell Viability Reagent J->K L Measure Fluorescence/Absorbance K->L M Determine IC50/CC50 L->M M->N

Caption: Workflow for Selectivity Index Determination.

Conclusion

The selectivity index is a paramount metric in the preclinical evaluation of new antitubercular drug candidates. The hypothetical "this compound," with a high SI, exemplifies the desired profile of a promising therapeutic agent. This comparative guide underscores the importance of standardized protocols for assessing both antimycobacterial efficacy and host cell toxicity to enable robust and reliable comparisons between novel compounds and existing treatment regimens. Further investigation into the mechanisms of action and in vivo efficacy is warranted for compounds demonstrating a high selectivity index.

References

Comparative Analysis of Isoniazid and Bedaquiline: Mechanism of Action and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mechanisms of action for two key antitubercular agents: the first-line drug Isoniazid and the newer-generation drug Bedaquiline. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their distinct modes of action and the experimental evidence that validates them.

Overview of Agents

  • Isoniazid (INH): A cornerstone of tuberculosis treatment for decades, Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Bedaquiline (BDQ): A diarylquinoline antibiotic, Bedaquiline represents a newer class of antitubercular drugs that target mycobacterial energy metabolism by inhibiting ATP synthase.

Mechanism of Action and Validation Data

The following sections detail the mechanisms of action for Isoniazid and Bedaquiline, supported by key experimental findings.

Isoniazid (INH)

Isoniazid's primary target is the inhibition of mycolic acid biosynthesis. This process is initiated by the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH then covalently binds to and inhibits InhA, the enoyl-acyl carrier protein reductase, which is a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.

Table 1: Quantitative Data for Isoniazid Mechanism of Action Validation

Parameter Method Result Reference
InhA Inhibition (IC50) In vitro enzyme assay~1 µMZabinski & Blanchard (1997)
Mycolic Acid Synthesis Inhibition Radiolabeling with [14C]acetate>90% inhibition at 1x MICTakayama et al. (1972)
Isoniazid Minimum Inhibitory Concentration (MIC) against M. tuberculosis Broth microdilution0.02-0.05 µg/mLStandardized testing
Bedaquiline (BDQ)

Bedaquiline targets the F1F0 ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. Specifically, it binds to the oligomeric and proteolipidic c-subunit of the F0 rotor, interfering with the proton translocation that drives ATP synthesis. This disruption of the proton motive force leads to a rapid depletion of cellular ATP, resulting in bacterial death.

Table 2: Quantitative Data for Bedaquiline Mechanism of Action Validation

Parameter Method Result Reference
ATP Synthase Inhibition (IC50) In vitro enzyme assay~13 nMAndries et al. (2005)
Cellular ATP Level Reduction Luciferase-based ATP assay>95% reduction within 24h at 4x MICKoul et al. (2007)
Bedaquiline Minimum Inhibitory Concentration (MIC) against M. tuberculosis Broth microdilution0.03-0.06 µg/mLStandardized testing

Experimental Protocols

In vitro Enzyme Inhibition Assay (for InhA)
  • Protein Expression and Purification: Recombinant InhA is overexpressed in E. coli and purified using affinity chromatography.

  • Assay Conditions: The assay is performed in a buffer containing NADH and a fatty acyl-ACP substrate.

  • Inhibitor Addition: Varying concentrations of activated Isoniazid are added to the reaction mixture.

  • Activity Measurement: The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is calculated.

Cellular ATP Level Assay (for Bedaquiline)
  • Cell Culture: M. tuberculosis cultures are grown to mid-log phase.

  • Drug Exposure: The cultures are exposed to different concentrations of Bedaquiline for a specified time.

  • Cell Lysis: Bacterial cells are lysed to release intracellular ATP.

  • ATP Quantification: A luciferase-based reagent is added, and the resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Analysis: ATP levels in treated cells are compared to those in untreated controls.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and a general experimental workflow for validating antitubercular agents.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Isoniazid's mechanism of action.

Bedaquiline_Mechanism BDQ Bedaquiline ATP_Synthase F1F0 ATP Synthase (c-subunit) BDQ->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death Depletion leads to

Caption: Bedaquiline's mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Cellular Validation Target_Identification Target Identification Enzyme_Assay Enzyme Inhibition Assay Target_Identification->Enzyme_Assay MIC_Determination MIC Determination Target_Identification->MIC_Determination Cellular_Assay Cellular Target Engagement Enzyme_Assay->Cellular_Assay MIC_Determination->Cellular_Assay Efficacy_Studies In Vivo Efficacy Studies Cellular_Assay->Efficacy_Studies

Caption: General workflow for validating a new antitubercular agent.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Antitubercular agent-12" is not a publicly recognized agent. Therefore, this guidance is based on established best practices for handling hazardous drugs, including potent antitubercular compounds, in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all relevant regulations.

The handling of potent antitubercular agents requires stringent safety protocols to minimize the risk of exposure to laboratory personnel. Skin contact and inhalation are primary routes of exposure to hazardous drugs, which can be absorbed through the skin or form aerosols and dust.[1][2] Adherence to proper personal protective equipment (PPE) usage and disposal procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a crucial final barrier against exposure to hazardous drugs, supplementing engineering and administrative controls.[3] A comprehensive PPE strategy is essential for all activities involving potent antitubercular agents, including compounding, administration, and disposal.

Summary of Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free, chemotherapy-grade gloves.[4]Double gloving provides an additional layer of protection. Powder-free gloves prevent aerosolization and contamination.[1]
Long cuffs to be tucked over the gown sleeves.[1]Ensures complete coverage of the wrist area.
Gowns Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]Prevents skin contact with hazardous materials.
Respiratory Protection An N-95 or higher-level respirator.Protects against inhalation of aerosols or drug particles. Surgical masks offer little to no protection from chemical exposure.[1]
A chemical cartridge-type respirator for large spills.[1]Provides a higher level of respiratory protection in high-risk situations.
Eye Protection Goggles or a face shield.[4]Protects the eyes from splashes and aerosols.

Operational Plan for Handling Potent Antitubercular Agents

This section outlines a step-by-step procedure for the safe handling of potent antitubercular compounds in a laboratory setting.

I. Preparation and Compounding
  • Designated Area: All handling of the antitubercular agent should occur in a designated area, such as a restricted-access room. This area should be under negative pressure if possible.

  • Engineering Controls: Compounding must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.[5]

  • Donning PPE: Before entering the designated handling area, personnel must don the appropriate PPE as specified in the table above. This includes an inner pair of gloves, a gown, an N-95 respirator, and eye protection. The outer pair of gloves should be worn over the gown cuffs.[4]

  • Surface Decontamination: The work surface of the BSC or CACI should be decontaminated with an appropriate disinfectant before and after each use.[6]

  • Handling Vials: Assume that the exterior of drug vials may be contaminated.[1] Handle all vials with gloved hands.

  • Aerosol Minimization: Employ techniques to minimize the generation of aerosols, such as using vented needles or other closed-system transfer devices.

II. Experimental Procedures
  • Transport: When moving the prepared agent outside of the BSC, ensure it is in a sealed, labeled container to prevent spills.

  • Administration: During in-vitro or in-vivo administration, wear the full complement of PPE.

  • Glove Changes: Change gloves immediately if they become torn, punctured, or contaminated.[4] It is also recommended to change the outer gloves periodically during prolonged procedures.

Disposal Plan for Contaminated Materials

Proper disposal of all materials contaminated with the antitubercular agent is essential to prevent environmental contamination and accidental exposure.

  • Segregation of Waste: All contaminated solid waste, including gloves, gowns, vials, and labware, must be segregated into designated, leak-proof, and puncture-resistant hazardous waste containers.[7]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name of the agent.[7]

  • Sharps Disposal: All contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container.

  • Liquid Waste: Unused solutions or liquid waste containing the antitubercular agent should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not dispose of liquid waste down the drain.[7]

  • Decontamination of Reusable Equipment: Any reusable equipment that comes into contact with the agent must be thoroughly decontaminated using a validated procedure before being removed from the designated handling area.

  • Final Disposal: All hazardous waste should be disposed of through the institution's EHS-approved hazardous waste management program, which will typically involve high-temperature incineration.[7] All positive TB cultures must be autoclaved before disposal.[8]

Visual Workflow for Handling Potent Antitubercular Agents

The following diagram illustrates the key steps and decision points in the safe handling and disposal of a potent antitubercular agent.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase prep_area Enter Designated Handling Area don_ppe Don Full PPE (Double Gloves, Gown, N95, Eye Protection) prep_area->don_ppe bsc_prep Decontaminate BSC/CACI Work Surface don_ppe->bsc_prep compound Compound Antitubercular Agent bsc_prep->compound transport Transport Agent in Sealed Container compound->transport administer Administer Agent transport->administer monitor Monitor for Spills or Contamination administer->monitor segregate_waste Segregate Contaminated Waste monitor->segregate_waste decontaminate_equip Decontaminate Reusable Equipment monitor->decontaminate_equip solid_waste Solid Waste (PPE, Vials) in Labeled Hazardous Container segregate_waste->solid_waste liquid_waste Liquid Waste in Labeled Hazardous Container segregate_waste->liquid_waste sharps_waste Sharps in Sharps Container segregate_waste->sharps_waste final_disposal Dispose via EHS Protocol (Incineration/Autoclave) solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal decontaminate_equip->final_disposal

Caption: Workflow for the safe handling and disposal of potent antitubercular agents.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。